Product packaging for 7-Bromo-3-methyl-1H-indole(Cat. No.:CAS No. 853355-96-1)

7-Bromo-3-methyl-1H-indole

Cat. No.: B3430690
CAS No.: 853355-96-1
M. Wt: 210.07 g/mol
InChI Key: NNHOFIYUZHKOFD-UHFFFAOYSA-N
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Description

7-Bromo-3-methyl-1H-indole is a useful research compound. Its molecular formula is C9H8BrN and its molecular weight is 210.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 208.98401 g/mol and the complexity rating of the compound is 149. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrN B3430690 7-Bromo-3-methyl-1H-indole CAS No. 853355-96-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-3-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHOFIYUZHKOFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853355-96-1
Record name 7-BROMO-3-METHYL-1H-INDOLE
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Foundational & Exploratory

7-Bromo-3-methyl-1H-indole chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 7-Bromo-3-methyl-1H-indole

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic compounds with diverse biological activities[1][2]. Within this esteemed class, halogenated indoles serve as exceptionally versatile building blocks for drug discovery and materials science. This guide focuses on this compound, a strategically functionalized derivative. The presence of a bromine atom at the 7-position offers a reactive handle for advanced synthetic transformations, such as palladium-catalyzed cross-coupling reactions, while the methyl group at the 3-position modulates the electronic properties and steric profile of the molecule. This document provides a comprehensive overview of its synthesis, core chemical properties, spectroscopic signature, and its emerging role in the development of targeted therapeutics.

Core Molecular Properties

This compound is a heteroaromatic compound whose utility is defined by its distinct structural features. A summary of its fundamental properties is presented below.

PropertyValueSource
Molecular Formula C₉H₈BrN[3]
Molecular Weight 210.07 g/mol [3]
Appearance Yellow liquid / Faint yellow to dark brown crystalline solid[4][5]
Purity Typically ≥95%[3]
CAS Number 86915-22-2[3]

Synthesis Pathway: The Fischer Indole Synthesis

The most established and versatile method for constructing the indole core is the Fischer indole synthesis, discovered by Emil Fischer in 1883[6][7]. This reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine and an aldehyde or ketone[6].

The synthesis of this compound logically proceeds from (2-bromophenyl)hydrazine and a suitable three-carbon carbonyl compound, such as acetone or propionaldehyde. The choice of acid catalyst is critical; Brønsted acids like HCl and H₂SO₄ or Lewis acids like ZnCl₂ can be employed, with the selection often depending on the specific substrates and desired reaction conditions[6][7].

Generalized Experimental Protocol: Fischer Indole Synthesis
  • Hydrazone Formation:

    • To a solution of (2-bromophenyl)hydrazine hydrochloride in a suitable solvent (e.g., ethanol), add an equimolar amount of acetone.

    • Stir the mixture at room temperature. The corresponding phenylhydrazone will typically precipitate from the solution.

    • Filter the solid, wash with a cold solvent, and dry under a vacuum. The formation of the hydrazone is a standard imine formation reaction[8].

  • Acid-Catalyzed Cyclization:

    • Suspend the dried (2-bromophenyl)hydrazone in a solution containing a strong acid catalyst, such as polyphosphoric acid or a mixture of acetic acid and HCl[7][8].

    • Heat the reaction mixture under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • The key mechanistic step is a[3][3]-sigmatropic rearrangement of the protonated enamine tautomer of the hydrazone[6].

    • This rearrangement is followed by the elimination of ammonia (NH₃) to form the aromatic indole ring, which is the energetic driving force for the final step of the reaction[6].

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

    • Neutralize the solution with a base (e.g., NaOH or NaHCO₃) to precipitate the crude product.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Synthesis Workflow Diagram

Fischer_Indole_Synthesis Start1 (2-Bromophenyl)hydrazine Intermediate Hydrazone Intermediate Start1->Intermediate Condensation Start2 Acetone Start2->Intermediate Product This compound Intermediate->Product Acid Catalyst (e.g., PPA) Heat, [3,3]-Sigmatropic Rearrangement -NH₃

Caption: Fischer indole synthesis workflow for this compound.

Spectroscopic Characterization

The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The proton (¹H) and carbon-¹³ (¹³C) NMR data provide a complete map of the carbon-hydrogen framework.

Spectroscopic Data for this compound
¹H NMR (500 MHz, CDCl₃)δ 8.06 (s, 1H, N-H), 7.55 (d, J = 7.9 Hz, 1H), 7.37 (d, J = 7.6 Hz, 1H), 7.08 – 6.97 (m, 2H), 2.35 (d, J = 1.0 Hz, 3H, -CH₃).[4]
¹³C NMR (125 MHz, CDCl₃)δ 135.07, 129.64, 124.31, 122.33, 120.42, 118.23, 113.13, 104.75, 9.97 (-CH₃).[4]
  • Expert Insight: The broad singlet observed around 8.06 ppm is characteristic of the indole N-H proton. The downfield shifts of the aromatic protons are influenced by the electron-withdrawing effect of the bromine atom. The small doublet for the methyl group at 2.35 ppm indicates a weak coupling to the proton at the C2 position.

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
Technique Expected Characteristics
IR Spectroscopy A sharp, strong absorption band around 3400 cm⁻¹ corresponding to the N-H stretching vibration. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will appear in the 1600-1450 cm⁻¹ region.
Mass Spectrometry The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[9]

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the interplay between the electron-rich indole nucleus and the functional handles at the C3, C7, and N1 positions.

  • N-H Reactivity: The indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH) to form an indolyl anion. This anion is a potent nucleophile, allowing for alkylation or acylation at the N1 position[10].

  • C3-Methyl Group: The methyl group at the C3 position can undergo free radical bromination, for instance with N-Bromosuccinimide (NBS) under radical initiation conditions, to yield the 3-(bromomethyl) derivative. This transformation introduces another valuable synthetic handle[11].

  • C7-Bromo Group: The bromine atom is the most versatile functional group for synthetic elaboration. It is ideally positioned for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. This allows for the direct formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups[1].

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the construction of biaryl systems. This compound is an excellent substrate for these reactions.

Suzuki_Coupling Indole This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Indole->Catalyst BoronicAcid Aryl/Heteroaryl Boronic Acid R-B(OH)₂ BoronicAcid->Catalyst Product 7-(Aryl/Heteroaryl)-3-methyl-1H-indole Catalyst->Product C-C Bond Formation

Caption: Suzuki-Miyaura cross-coupling using this compound.

Applications in Drug Discovery

The indole nucleus is a key pharmacophore in many approved drugs and clinical candidates[12]. The ability to selectively functionalize the 7-position of the indole ring makes this compound a valuable starting material for building libraries of potential drug candidates. A significant area of application is in the development of kinase inhibitors for oncology.

Targeting Kinase Signaling Pathways in Cancer

Receptor Tyrosine Kinases (RTKs) like RET (Rearranged during transfection) and TRKA (Tropomyosin receptor kinase A) are critical regulators of cell growth, differentiation, and survival. Oncogenic mutations or fusions involving these kinases lead to their constitutive activation, driving the proliferation of cancer cells[13]. Developing small molecule inhibitors that block the ATP-binding site of these kinases is a proven strategy in cancer therapy.

Derivatives synthesized from bromo-indoles have shown promise as potent dual inhibitors of RET and TRKA[13]. The indole core serves as an effective scaffold to orient functional groups for optimal binding within the kinase domain, while modifications at the 7-position, enabled by the bromo-substituent, can be used to fine-tune potency, selectivity, and pharmacokinetic properties.

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Ligand RET/TRKA Kinase Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK:f1->Downstream Phosphorylation Cascade Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Indole-Based Inhibitor (Derived from This compound) Inhibitor->RTK:f1 Inhibition

Caption: Inhibition of oncogenic RET/TRKA signaling by an indole-derived inhibitor.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for molecular innovation. Its well-defined synthesis, predictable reactivity, and the versatile synthetic handle provided by the bromine atom make it an invaluable asset for researchers in organic synthesis and medicinal chemistry. The demonstrated potential of its derivatives to function as potent kinase inhibitors underscores its importance in the ongoing development of next-generation therapeutics. A thorough understanding of its chemical properties, as outlined in this guide, is essential for leveraging its full potential in the laboratory and beyond.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
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  • The Fischer Indole Synthesis: A Semiempirical Study. (n.d.).
  • 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile. (n.d.). MDPI.
  • 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. (n.d.). MDPI.
  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). PMC - NIH.
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  • Identification of 3-Bromo-1-Ethyl-1H-Indole as a Potent Anticancer Agent with Promising Inhibitory Effects on GST Isozymes. (n.d.). ResearchGate.
  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. (n.d.). NIH.
  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (n.d.). PMC - NIH.
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  • 7-bromo-1-methyl-1h-indole-3-carboxylic acid. (n.d.). PubChemLite.
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An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 7-Bromo-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-bromo-3-methyl-1H-indole, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular architecture, spectroscopic signature, synthesis, and its strategic applications in the construction of complex, biologically active molecules.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of drug discovery efforts for decades. The strategic introduction of substituents onto the indole ring allows for the fine-tuning of a molecule's steric and electronic properties, thereby modulating its biological activity. This compound is a particularly valuable derivative, as the bromine atom at the 7-position serves as a versatile synthetic handle for the introduction of diverse functionalities through cross-coupling reactions, while the methyl group at the 3-position influences the molecule's reactivity and lipophilicity.

Molecular Structure and Spectroscopic Characterization

The molecular formula of this compound is C₉H₈BrN, with a molecular weight of 210.07 g/mol .[2] The structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with a bromine atom attached to the C7 position of the benzene ring and a methyl group at the C3 position of the pyrrole ring.

Spectroscopic Data

A comprehensive understanding of a molecule's structure is built upon its spectroscopic characterization. Below is a summary of the available data for this compound.

Parameter Value Source
Molecular FormulaC₉H₈BrN[2]
Molecular Weight210.07 g/mol [2]
AppearanceYellow liquid[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (500 MHz, CDCl₃) δ (ppm) ¹³C NMR (125 MHz, CDCl₃) δ (ppm)
8.06 (s, 1H)135.07
7.55 (d, J = 7.9 Hz, 1H)129.64
7.37 (d, J = 7.6 Hz, 1H)124.31
7.08 – 6.97 (m, 2H)122.33
2.35 (d, J = 1.0 Hz, 3H)120.42
118.23
113.13
104.75
9.97
Spectroscopic data sourced from The Royal Society of Chemistry.[3]

Infrared (IR) Spectroscopy and Mass Spectrometry (MS):

Crystallographic Data

A definitive single-crystal X-ray structure of this compound has not been reported in publicly accessible databases. However, the crystal structures of related bromo-substituted indole derivatives provide valuable insights into the expected planarity of the indole ring system and the influence of the bromine substituent on intermolecular interactions. For instance, the crystal structure of 7-bromo-1H-indole-2,3-dione reveals a planar molecule with intermolecular Br···O close contacts, suggesting the potential for halogen bonding to influence the solid-state packing of this compound.[4]

Synthesis of this compound

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[5][6] This approach is well-suited for the synthesis of this compound.

Fischer Indole Synthesis: A Mechanistic Overview

The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[7][7]-sigmatropic rearrangement followed by the elimination of ammonia to yield the aromatic indole ring.[8] The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂.[5]

Fischer_Indole_Synthesis A 2-Bromophenylhydrazine + Acetone B Hydrazone Formation (Acid Catalyst) A->B Reactants C Phenylhydrazone Intermediate B->C Step 1 D [3,3]-Sigmatropic Rearrangement C->D Isomerization E Di-imine Intermediate D->E Rearrangement F Cyclization & -NH₃ E->F Aromatization G This compound F->G Final Product

Caption: A simplified workflow of the Fischer indole synthesis.

Experimental Protocol: Fischer Indole Synthesis

This protocol provides a representative procedure for the synthesis of this compound.

Materials and Reagents:

  • 2-Bromophenylhydrazine hydrochloride

  • Acetone

  • Glacial Acetic Acid

  • Sodium Bicarbonate solution (saturated)

  • Brine

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • To a solution of 2-bromophenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid, add acetone (1.2 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the hydrazone intermediate by Thin Layer Chromatography (TLC).

  • Once the hydrazone formation is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the progress of the cyclization by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a yellow liquid.[3]

Applications in Drug Discovery and Organic Synthesis

The bromine atom at the 7-position of this compound is a key feature that enables its use as a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[9] This reaction is widely used to synthesize biaryl and substituted aromatic compounds, which are common motifs in biologically active molecules.[10] this compound can be effectively coupled with a variety of aryl and heteroaryl boronic acids to generate a library of 7-substituted-3-methylindoles.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A This compound F Inert Atmosphere (Ar/N₂) A->F B Arylboronic Acid B->F C Pd Catalyst & Ligand C->F D Base (e.g., Cs₂CO₃) D->F E Solvent (e.g., Dioxane/Water) E->F G Heating (e.g., 90-100 °C) F->G H Cool to RT G->H I Extraction with Organic Solvent H->I J Washing & Drying I->J K Concentration J->K L Column Chromatography K->L M 7-Aryl-3-methyl-1H-indole L->M

Caption: A general workflow for the Suzuki-Miyaura coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials and Reagents:

  • This compound

  • Arylboronic acid

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Cesium Carbonate)

  • Solvent (e.g., 1,4-Dioxane and Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium(0) catalyst (0.05 eq), and cesium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 7-aryl-3-methyl-1H-indole.[11]

Synthesis of Bioactive Molecules

The 7-aryl-3-methyl-indole scaffold, readily accessible from this compound, is a core structure in many compounds with interesting biological activities. For example, substituted indoles are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[12] The ability to diversify the 7-position of the indole ring through cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) in the development of new therapeutic agents.

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its molecular structure, characterized by the presence of a reactive bromine atom, allows for facile functionalization, making it a key building block in the synthesis of complex molecules. A thorough understanding of its spectroscopic properties and synthetic accessibility, particularly through the robust Fischer indole synthesis, empowers researchers in the fields of medicinal chemistry and materials science to design and create novel compounds with tailored properties. The application of modern cross-coupling techniques, such as the Suzuki-Miyaura reaction, further expands the synthetic utility of this important heterocyclic compound.

References

  • MDPI. (2021). 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile. [Link]
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  • El-borai, M. A., et al. (2023). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)
  • Della Sala, G., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6591-6601. [Link]
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  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16498-16506. [Link]
  • Sawy, E. R., et al. (2025). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Current Organic Synthesis. [Link]
  • Yang, Y., et al. (2018). The crystal structure of 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid an intermediate of the ozenoxacin synthesis, C14H12BrNO3. Zeitschrift für Kristallographie - New Crystal Structures, 233(3), 431-432. [Link]
  • PubChem. 3-Bromo-1h-indole. [Link]
  • Lone, S. H., et al. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione.

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Introduction: The Strategic Importance of the 7-Bromo-3-methyl-1H-indole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 7-Bromo-3-methyl-1H-indole

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Specifically, substituted bromoindoles like this compound serve as exceptionally versatile building blocks in drug discovery. The bromine atom at the 7-position provides a strategic handle for further functionalization via modern cross-coupling reactions, enabling the systematic exploration of chemical space to optimize pharmacokinetic and pharmacodynamic properties.[2] This guide offers a comprehensive overview of the principal synthetic pathways to this compound, providing researchers and drug development professionals with the foundational knowledge to select and execute the most appropriate synthesis for their specific needs. We will explore the mechanistic underpinnings, practical considerations, and comparative advantages of both classical and contemporary synthetic methodologies.

Classical Approaches to the Indole Core

Two seminal name reactions have historically dominated the synthesis of the indole ring system: the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis. Both can be effectively applied to the preparation of this compound.

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this reaction remains one of the most fundamental methods for indole synthesis.[3][4] The core transformation involves the acid-catalyzed cyclization and rearrangement of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine and a ketone or aldehyde.[3][4]

Mechanistic Rationale:

The synthesis of this compound via the Fischer method commences with the reaction of (2-bromo-6-methylphenyl)hydrazine with acetone. The reaction proceeds through several key steps:

  • Hydrazone Formation: The phenylhydrazine and acetone condense to form the corresponding phenylhydrazone.

  • Tautomerization: The hydrazone isomerizes to its enamine (or 'ene-hydrazine') tautomer, a crucial step for the subsequent rearrangement.[3]

  • [5][5]-Sigmatropic Rearrangement: Upon protonation by the acid catalyst, the enamine undergoes a concerted, six-electron pericyclic rearrangement, forming a new carbon-carbon bond and a di-imine intermediate.[4] Isotopic labeling studies confirm that the N1 nitrogen of the hydrazine is incorporated into the final indole ring.[3]

  • Aromatization: The di-imine cyclizes to form an aminoacetal, which then eliminates a molecule of ammonia under the acidic conditions to generate the final, energetically favorable aromatic indole ring.[3][4]

Causality in Experimental Choices:

  • Acid Catalyst: The choice of acid is critical. Brønsted acids like polyphosphoric acid (PPA), sulfuric acid, or p-toluenesulfonic acid are commonly used.[3] Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) are also effective and can sometimes offer milder conditions.[4] The acid protonates the enamine, facilitating the key[5][5]-sigmatropic rearrangement.

  • Solvent and Temperature: The reaction often requires elevated temperatures to overcome the activation energy of the rearrangement step.[6] The choice of solvent depends on the acid catalyst used; for example, PPA can often act as both the catalyst and the reaction medium.

Caption: Mechanism of the Fischer Indole Synthesis.

The Leimgruber-Batcho Indole Synthesis

Developed as a high-yielding and versatile alternative to the Fischer synthesis, the Leimgruber-Batcho method has become a workhorse in the pharmaceutical industry.[7] This two-step process begins with an ortho-nitrotoluene derivative, which is often more readily accessible than the corresponding phenylhydrazine required for the Fischer synthesis.[7]

Mechanistic Rationale:

The synthesis of this compound using this pathway starts with 1-bromo-2-methyl-3-nitrobenzene.

  • Enamine Formation: The starting nitrotoluene is reacted with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and typically a secondary amine like pyrrolidine. The mildly acidic benzylic protons of the methyl group are deprotonated, and the resulting carbanion attacks the formamide acetal to form a β-(dialkylamino)-2-nitrostyrene, also known as a nitroenamine.[5][7] The use of pyrrolidine often produces a more reactive reagent and can accelerate the reaction.[7]

  • Reductive Cyclization: The nitro group of the enamine intermediate is then reduced to an amine. This newly formed aniline rapidly undergoes intramolecular cyclization onto the enamine, followed by the elimination of the dialkylamine (e.g., pyrrolidine) to yield the aromatic indole ring.[7]

Causality in Experimental Choices:

  • Reducing Agent: A wide variety of reducing agents are effective for the cyclization step, allowing for optimization based on substrate tolerance and laboratory conditions. Common choices include Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen gas, stannous chloride (SnCl₂), or iron powder in acetic acid.[7] The in-situ generation of hydrogen from hydrazine and Raney nickel is a particularly common and effective industrial method.[7]

  • One-Pot Procedures: The Leimgruber-Batcho synthesis is amenable to one-pot procedures where the enamine is generated and then reduced in the same vessel without isolation, streamlining the workflow and often improving overall yields.[8]

Caption: Workflow of the Leimgruber-Batcho Indole Synthesis.

Comparative Analysis of Synthesis Pathways

The choice between the Fischer and Leimgruber-Batcho syntheses depends on several factors, including starting material availability, scale, and tolerance to reaction conditions.

Parameter Fischer Indole Synthesis Leimgruber-Batcho Indole Synthesis
Starting Materials (2-Bromo-6-methylphenyl)hydrazine, Acetone1-Bromo-2-methyl-3-nitrobenzene, DMF-DMA
Key Reagents Strong acid catalyst (PPA, ZnCl₂, H₂SO₄)[3][4]Formamide acetal, Pyrrolidine, Reducing agent (Ra-Ni, Pd/C, Fe)[7]
Typical Conditions Harsh; elevated temperatures and strong acid[6]Milder; often proceeds in two distinct, controlled steps[9]
Yields Variable, can be moderate to goodGenerally high and reliable[8][9]
Key Advantages Well-established, vast literature, can be a one-pot reactionHigh yields, good regiocontrol, accessible starting materials, milder conditions[7][9]
Key Disadvantages Harsh conditions limit functional group tolerance, required hydrazine may be unstable or difficult to synthesizeCan be a two-step process (though often run one-pot), accessibility of multiply substituted nitrotoluenes can be a limitation[9]

Modern Synthetic Alternatives

While the classical methods are robust, modern organic synthesis has introduced catalytic approaches that offer alternative entries to the indole core.

  • Palladium-Catalyzed Buchwald Modification: This variant of the Fischer synthesis circumvents the need to prepare the potentially unstable phenylhydrazine directly. Instead, an aryl bromide is coupled with a hydrazone using a palladium catalyst in a Buchwald-Hartwig amination-type reaction to form the key intermediate in situ, which then undergoes the standard acid-catalyzed cyclization.[3][10]

  • Sonogashira Coupling and Cyclization: Patent literature describes the synthesis of related bromo-methyl-indoles via a sequence involving the palladium- and copper-catalyzed Sonogashira coupling of a haloaniline with a protected alkyne, followed by a base-mediated cyclization to form the indole ring.[11] This highlights the power of transition-metal catalysis in constructing the indole scaffold from simple precursors.

Experimental Protocols

The following protocols are generalized procedures and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Protocol 1: Fischer Indole Synthesis
  • Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve (2-bromo-6-methylphenyl)hydrazine (1.0 eq) in ethanol. Add acetone (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the hydrazine. The resulting hydrazone can be isolated by removing the solvent under reduced pressure or used directly in the next step.

  • Cyclization: To the hydrazone (1.0 eq), add the acid catalyst. If using zinc chloride (2.0-3.0 eq), the reaction can be heated neat or in a high-boiling solvent like toluene at 100-140 °C. If using polyphosphoric acid (PPA), add it in sufficient quantity to ensure stirring and heat the mixture to 80-120 °C.

  • Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. If PPA was used, carefully pour the mixture onto crushed ice and basify with a concentrated NaOH or NH₄OH solution until pH > 9. If ZnCl₂ was used, quench with water and basify.

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure this compound.

Protocol 2: Leimgruber-Batcho Indole Synthesis
  • Enamine Formation: In a flask equipped with a reflux condenser, dissolve 1-bromo-2-methyl-3-nitrobenzene (1.0 eq) in anhydrous DMF. Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) and pyrrolidine (1.5 eq). Heat the mixture to 100-120 °C for 2-6 hours. Monitor the reaction by TLC for the formation of the deep red/orange enamine intermediate. Upon completion, cool the mixture and remove the solvent under high vacuum.

  • Reductive Cyclization: Dissolve the crude enamine intermediate in a suitable solvent such as methanol or ethanol. Add a slurry of Raney Nickel (approx. 10-20% by weight) in the same solvent. Heat the mixture to 40-50 °C and carefully add hydrazine hydrate (3.0-5.0 eq) dropwise (Caution: exothermic reaction and gas evolution).

  • Work-up: After the addition is complete, reflux the mixture for 1-2 hours or until TLC indicates the disappearance of the enamine. Cool the reaction to room temperature and carefully filter through a pad of Celite to remove the Raney Nickel catalyst, washing the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography on silica gel to yield this compound.

Conclusion

The synthesis of this compound is readily achievable through several robust and well-documented pathways. The Leimgruber-Batcho synthesis generally offers a superior route in terms of yield and reaction mildness, making it highly suitable for medicinal chemistry campaigns.[8][9] The Fischer indole synthesis, while requiring harsher conditions, remains a viable and historically significant alternative, particularly if the requisite phenylhydrazine is readily available.[3] An understanding of the mechanistic details and practical considerations of each method allows the synthetic chemist to make an informed decision, ensuring efficient and reliable access to this valuable molecular scaffold for the advancement of drug discovery programs.

References

  • Leimgruber–Batcho Indole Synthesis - ResearchGate. ResearchGate.
  • Leimgruber–Batcho indole synthesis - Wikipedia. Wikipedia.
  • Fischer indole synthesis - Wikipedia. Wikipedia.
  • Batcho–Leimgruber indole synthesis | Request PDF - ResearchGate. ResearchGate.
  • The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, Vol. 22, No. 1, 1984.
  • 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate - MDPI. MDPI.
  • Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - NIH. National Institutes of Health.
  • Synthesis of indoles - Organic Chemistry Portal. Organic Chemistry Portal.
  • STREAMLINED SYNTHESIS: ENHANCING THE LEIMGRUBER-BATCHO INDOLE ROUTE FOR ONE-POT TANDEM PRODUCTION OF 2,3-UNSUBSTITUTED INDOLES. International Journal of Advanced Research (IJAR).
  • Fischer indole synthesis – Knowledge and References - Taylor & Francis. Taylor & Francis Online.
  • Fischer Indole Synthesis | Chem-Station Int. Ed. Chem-Station.
  • Fischer Indole Synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
  • CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents. Google Patents.
  • How can synthesis 4-bromo indole and 4-methyl indole? - ResearchGate. ResearchGate.
  • New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. National Institutes of Health.

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Part 1: Molecular Structure and Core Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 7-Bromo-3-methyl-1H-indole

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the physical, chemical, and spectroscopic properties of this compound. The indole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of marketed drugs and natural products.[1][2] This specific derivative, functionalized with a methyl group at the C3 position and a bromine atom at the C7 position, represents a strategically important building block for the synthesis of novel therapeutic agents and complex organic molecules. The bromine atom, in particular, serves as a versatile synthetic handle for introducing molecular diversity through modern cross-coupling reactions.[3]

The unique arrangement of the bromo and methyl substituents on the indole core dictates the molecule's physical properties and its chemical reactivity. Understanding these fundamental characteristics is the first step in its effective application.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The following table summarizes the core physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₉H₈BrN[4]
Molecular Weight 210.07 g/mol [4]
Appearance Yellow Liquid[5]
CAS Number 853355-96-1[6]
Purity Typically ≥95%[4]
Melting Point Data not available. For comparison, the related 7-Bromo-1-methyl-1H-indole has a melting point of 50.5-53 °C.[7]
Boiling Point Data not available. For comparison, 7-bromoindole has a boiling point of 85-86 °C at 0.2 mmHg.[8]
Solubility Expected to be soluble in common organic solvents like chloroform (CDCl₃), dichloromethane (DCM), ethyl acetate, and methanol. Poorly soluble in water.Inferred

Expert Insights: The physical state (liquid) at room temperature, as noted in one synthesis, suggests that the introduction of the C3-methyl group disrupts the crystal packing that might otherwise be present, compared to its N-methylated or unsubstituted counterparts which are solids.[5][7] The precise melting and boiling points would need to be determined experimentally, but the values for related isomers provide a reasonable estimation range.

Part 2: Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are paramount. A multi-technique approach ensures unambiguous identification. The choice of analytical methods is driven by the need to probe specific aspects of the molecule's structure, from the proton and carbon framework to the presence of key functional groups.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation Workflow cluster_result Confirmation Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) - Core Structure - Connectivity Compound->NMR MS Mass Spectrometry (GC-MS, LC-MS) - Molecular Weight - Isotopic Pattern (Br) Compound->MS IR IR Spectroscopy - Functional Groups (N-H, C-H) Compound->IR Confirmed Structurally Confirmed This compound NMR->Confirmed MS->Confirmed IR->Confirmed

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. The chemical shifts, integration, and coupling patterns provide a detailed map of the structure.

Reported NMR Data [5]

NucleusChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)Assignment
¹H NMR 8.06sN-H
7.55d, J = 7.9H4
7.37d, J = 7.6H6
7.08 – 6.97mH2, H5
2.35d, J = 1.0C3-CH₃
¹³C NMR 135.07-C7a
129.64-C3a
124.31-C6
122.33-C4
120.42-C5
118.23-C2
113.13-C3
104.75-C7
9.97-C3-CH₃

Expert Interpretation:

  • ¹H NMR: The broad singlet at 8.06 ppm is characteristic of the indole N-H proton. The downfield aromatic protons at 7.55 and 7.37 ppm are indicative of protons adjacent to the electron-withdrawing bromine atom and the fused ring system. The small doublet for the methyl group at 2.35 ppm shows weak coupling to the H2 proton, a common feature in 3-methylindoles.

  • ¹³C NMR: The signal at 104.75 ppm is assigned to C7, the carbon directly attached to the bromine, which is shifted upfield due to the heavy atom effect. The methyl carbon appears distinctly upfield at 9.97 ppm.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz) for optimal resolution and sensitivity.

  • Data Acquisition: Record a standard ¹H spectrum followed by a ¹³C{¹H} proton-decoupled spectrum. For unambiguous assignments, 2D correlation experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are highly recommended.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation analysis, further structural information. For halogenated compounds, it offers a definitive signature.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): A prominent pair of peaks at m/z 209 and 211.

  • Isotopic Pattern: The two molecular ion peaks will have a relative intensity ratio of approximately 1:1, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[9]

  • Key Fragmentation: Expect loss of a methyl radical ([M-15]⁺) to give a peak at m/z 194/196, or loss of the bromine atom ([M-79/81]⁺) to give a peak at m/z 130.

Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a volatile solvent like ethyl acetate or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Method: Use a standard non-polar capillary column (e.g., DB-5ms). Set a temperature program starting at ~100 °C and ramping to ~280 °C to ensure elution of the compound.

  • MS Method: Set the mass spectrometer to scan a range of m/z 40-400. The EI energy should be set to a standard 70 eV.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and purity. Examine the mass spectrum of the corresponding peak to confirm the molecular weight and isotopic pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Expected Characteristic Absorption Bands:

  • ~3400 cm⁻¹: N-H stretching vibration (sharp).

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching (from the methyl group).

  • ~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

  • ~600-500 cm⁻¹: C-Br stretching.

Part 3: Chemical Reactivity and Synthetic Landscape

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. The electron-rich indole core, the N-H site, and the C-Br bond can all be targeted under different reaction conditions, making it a highly versatile intermediate.

cluster_NH cluster_C7 cluster_Ring Indole This compound N_Alkylation N-Alkylation / Acylation Indole->N_Alkylation Base, R-X Suzuki Suzuki Coupling (Aryl/Heteroaryl) Indole->Suzuki Pd catalyst, Boronic Acid, Base Sonogashira Sonogashira Coupling (Alkynes) Indole->Sonogashira Pd/Cu catalyst, Alkyne, Base Buchwald Buchwald-Hartwig (Amines, Alcohols) Indole->Buchwald Pd catalyst, Amine, Base Electrophile Electrophilic Substitution (e.g., Vilsmeier-Haack at C2) Indole->Electrophile E+

Caption: Key reactive sites and synthetic transformations of this compound.

Core Reactivity Insights:

  • N-H Acidity: The indole N-H proton is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an indolyl anion. This anion is a potent nucleophile, readily undergoing alkylation, acylation, or serving as a directing group for other transformations.[10]

  • Electrophilic Aromatic Substitution: The indole ring is electron-rich and generally undergoes electrophilic substitution preferentially at the C3 position. However, since this position is blocked by a methyl group, reactions with strong electrophiles may occur at the C2 position of the pyrrole ring, or on the benzene ring, directed by the existing substituents.

  • C-Br Bond Reactivity: This is arguably the most synthetically valuable feature. The C-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of C-C, C-N, and C-O bonds, a cornerstone of modern drug discovery for building molecular complexity and exploring Structure-Activity Relationships (SAR).[3][11]

Protocol: Representative Suzuki-Miyaura Cross-Coupling

This protocol describes a self-validating system for functionalizing the C7 position, a common objective in a drug discovery workflow.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 ratio). The choice of solvent and base is critical and may require optimization depending on the specific substrates.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 7-aryl-3-methyl-1H-indole.

Part 4: Applications in Drug Discovery

The indole nucleus is considered a "privileged scaffold" because its derivatives can bind to a wide range of biological targets with high affinity.[2] this compound is not an active pharmaceutical ingredient itself, but rather a high-value starting material for creating compounds with therapeutic potential.

Strategic Value:

  • Kinase Inhibitors: Many potent kinase inhibitors feature a substituted indole core. The ability to systematically modify the C7 position of this building block allows for the exploration of the solvent-exposed regions of an enzyme's active site, which is a key strategy for enhancing potency and achieving selectivity.[11]

  • Anticancer Agents: Indole derivatives are well-represented among anticancer agents, often functioning by targeting tubulin or specific signaling pathways.[2]

  • CNS Agents: The indole structure is present in key neurotransmitters like serotonin. Derivatives are frequently explored for activity as antidepressants, antipsychotics, and other central nervous system (CNS) agents.

The strategic role of this compound is to serve as a platform. By using the C7-bromo position for diversification (e.g., via Suzuki coupling) and potentially modifying the N1 position, a chemist can rapidly generate a library of related analogues. This library can then be screened to identify hits and develop SAR for a drug discovery program.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • PubChem. (n.d.). 7-Bromo-1-methyl-1H-indole.
  • National Center for Biotechnology Information. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PubMed Central.
  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).

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7-Bromo-3-methyl-1H-indole IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Bromo-3-methyl-1H-indole

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and strategic applications of this compound. The indole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a vast range of biological activities[1][2]. The specific substitution pattern of this compound, featuring a bromine atom at a strategic position for cross-coupling and a methyl group influencing electronic and steric properties, makes it a valuable intermediate in modern synthetic chemistry.

Nomenclature and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The compound is systematically named according to IUPAC nomenclature, though various synonyms may be encountered in chemical databases and literature.

  • IUPAC Name: this compound

  • Synonyms: 7-Bromo-3-methylindole

The core physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design, including reaction stoichiometry calculations and solvent selection.

PropertyValueSource
Molecular Formula C₉H₈BrN[3]
Molecular Weight 210.07 g/mol [3]
Appearance Yellow liquid[4]
CAS Number 86915-22-2[3]

Synthesis Pathway: Catalytic Methylation

The synthesis of this compound can be efficiently achieved via direct C-H methylation of the corresponding 7-Bromo-1H-indole precursor. Modern organometallic catalysis offers a direct and atom-economical approach compared to classical multi-step methods. The use of an iridium catalyst, such as [Cp*IrCl2]2, with methanol serving as both the solvent and the methylating agent, represents a state-of-the-art strategy for this transformation[4].

Causality of Experimental Choice: The iridium catalyst is chosen for its proven efficacy in C-H activation and functionalization. This method avoids the need for pre-functionalized starting materials (e.g., organometallics) or harsh reagents, enhancing the overall efficiency and environmental profile of the synthesis. Methanol is an inexpensive, readily available, and relatively benign C1 source. The use of a base, such as Cs₂CO₃, is critical for facilitating the catalytic cycle, likely by assisting in the deprotonation steps.

Experimental Workflow: Iridium-Catalyzed Methylation

The following diagram outlines the key steps in the synthesis of this compound from 7-Bromo-1H-indole.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_product Final Product A Combine 7-Bromo-1H-indole, [Cp*IrCl2]2 (1 mol%), and Cs2CO3 (1 equiv) in a pressure tube. B Add Methanol (Solvent & Methylating Agent). A->B C Seal tube and heat at 140 °C for 17 h (Open-air atmosphere). B->C D Cool to room temperature. C->D E Purify crude mixture via column chromatography. D->E F This compound (Yellow Liquid, 85% Yield) E->F

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from a general procedure for the methylation of indoles[4].

  • Reagent Preparation: In a 35 mL resealable pressure tube equipped with a magnetic stir bar, add 7-Bromo-1H-indole (0.3 mmol, 1.0 equiv), [Cp*IrCl₂]₂ (0.003 mmol, 1 mol%), and cesium carbonate (Cs₂CO₃, 0.3 mmol, 1.0 equiv).

  • Reaction Assembly: To the solid mixture, add methanol (1 mL).

  • Reaction Conditions: Securely seal the pressure tube and place it in a preheated oil bath at 140 °C.

  • Execution: Stir the reaction mixture vigorously for 17 hours. The reaction is conducted under an open-air atmosphere, simplifying the experimental setup.

  • Work-up: After 17 hours, remove the tube from the oil bath and allow it to cool to ambient temperature.

  • Purification: The resulting crude product is purified directly by column chromatography on silica gel to afford the pure this compound. The reported yield for this transformation is approximately 85%[4].

Spectroscopic Characterization

Structural confirmation is a non-negotiable aspect of synthesis. The identity and purity of the synthesized this compound are unequivocally confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data Chemical Shifts (δ) in ppm
¹H NMR (500 MHz, CDCl₃)8.06 (s, 1H), 7.55 (d, J = 7.9 Hz, 1H), 7.37 (d, J = 7.6 Hz, 1H), 7.08 – 6.97 (m, 2H), 2.35 (d, J = 1.0 Hz, 3H)[4]
¹³C NMR (125 MHz, CDCl₃)135.07, 129.64, 124.31, 122.33, 120.42, 118.23, 113.13, 104.75, 9.97[4]

Interpretation: The ¹H NMR spectrum clearly shows the characteristic indole N-H proton singlet at 8.06 ppm. The aromatic protons appear in their expected regions, and the singlet-like signal for the methyl group at 2.35 ppm confirms successful methylation at the C3 position. The ¹³C NMR spectrum shows nine distinct carbon signals, consistent with the molecular structure.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its utility as a versatile building block for constructing more complex molecules with therapeutic potential. The bromine atom at the 7-position is particularly significant as it serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[1][5]. This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C-C bonds to introduce diverse aryl or heteroaryl moieties.

Strategic Advantage: Functionalization at the C7 position of the indole core allows for the exploration of structure-activity relationships (SAR) in regions that can profoundly impact target binding and pharmacokinetic properties. For instance, derivatives of 7-bromoindoles have been investigated as precursors for potent kinase inhibitors targeting signaling pathways implicated in cancer, such as the RET and TRKA pathways[5]. While the methyl group at C3 is not directly involved in coupling, it modulates the electronic nature of the indole ring and provides steric bulk that can influence ligand-receptor interactions and metabolic stability.

Drug Discovery Workflow

The diagram below illustrates a typical workflow where a 7-bromoindole derivative serves as a key intermediate in a kinase inhibitor discovery program.

G A Start: this compound B Suzuki-Miyaura Cross-Coupling (with various boronic acids) A->B C Generation of Diverse Molecular Library B->C D High-Throughput Screening (e.g., Kinase Activity Assays) C->D E Identification of 'Hit' Compounds D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Candidate F->G

Caption: Drug discovery workflow using a 7-bromoindole building block.

This strategic approach, leveraging the reactivity of the C-Br bond, enables the rapid synthesis of compound libraries for screening against biological targets, accelerating the identification of novel therapeutic agents.

References

  • 7-Bromo-1-methyl-1H-indole.
  • 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)
  • Supporting information for an article on methylation of indoles. The Royal Society of Chemistry. [Link]
  • Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.
  • 3-Bromo-1-methyl-1H-indole.
  • Data reports 7-Bromo-1H-indole-2,3-dione.
  • How can synthesis 4-bromo indole and 4-methyl indole?.
  • Preparation method of 5-bromo-7-methylindole.
  • methyl 3-bromo-1H-indole-6-carboxyl
  • 3-bromo-7-methyl-1H-indole.
  • Methyl 1H-indole-3-carboxyl
  • Indole, 3-methyl-. NIST WebBook, National Institute of Standards and Technology. [Link]
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An In-Depth Technical Guide to 7-Bromo-3-methyl-1H-indole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-3-methyl-1H-indole is a halogenated derivative of the indole scaffold, a core structure in a multitude of biologically active compounds. The strategic placement of a bromine atom at the 7-position and a methyl group at the 3-position provides a unique chemical entity with potential applications in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the discovery and history of this compound, its synthesis, a detailed account of its physicochemical and spectroscopic properties, and a discussion of its current and potential applications in drug discovery and materials science.

Introduction: The Significance of the Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its structural versatility and ability to participate in various biological interactions have made it a cornerstone in the design of novel therapeutic agents.[2] The functionalization of the indole ring at various positions allows for the fine-tuning of its pharmacological properties, leading to the development of drugs with a wide range of activities, including anticancer, antiviral, and anti-inflammatory effects.[3]

The introduction of a bromine atom onto the indole ring, as in this compound, offers several advantages. The bromine substituent can serve as a handle for further synthetic modifications through cross-coupling reactions, and its electronic properties can influence the biological activity of the molecule.[4] The methyl group at the 3-position is also a common feature in many biologically active indoles.

Discovery and Historical Context

While the precise date and first synthesis of this compound are not prominently documented in readily accessible historical literature, its synthesis is logically rooted in the development of the Fischer indole synthesis. Discovered by Emil Fischer in 1883, this powerful reaction provides a versatile method for the preparation of indoles from arylhydrazines and carbonyl compounds.[5] The synthesis of various substituted indoles, including halogenated and alkylated derivatives, followed the establishment of this fundamental reaction.

The exploration of bromo-substituted indoles gained significant traction with the advancement of synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, which utilize the bromo-substituent as a key reactive site for building more complex molecules.

Synthesis of this compound

The most established and logical method for the synthesis of this compound is the Fischer indole synthesis.[5] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound.

The Fischer Indole Synthesis Approach

The synthesis of this compound via the Fischer indole synthesis commences with the reaction of (2-bromophenyl)hydrazine with propionaldehyde. The regioselectivity of the cyclization is directed by the position of the bromine atom on the phenylhydrazine ring, leading specifically to the 7-bromoindole isomer.

Reaction Scheme:

Figure 1: General scheme for the Fischer indole synthesis of this compound.

Detailed Experimental Protocol (Proposed):

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve (2-bromophenyl)hydrazine hydrochloride in a suitable solvent such as ethanol.

    • Add a stoichiometric equivalent of propionaldehyde to the solution.

    • The mixture is typically stirred at room temperature or with gentle heating to facilitate the condensation reaction, forming the corresponding hydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization:

    • To the hydrazone mixture, add an acid catalyst. A variety of acids can be employed, including Brønsted acids like sulfuric acid or polyphosphoric acid (PPA), or Lewis acids like zinc chloride.[5]

    • The reaction mixture is then heated to reflux for several hours. The optimal temperature and reaction time will depend on the chosen catalyst and solvent.

    • The cyclization proceeds via a[5][5]-sigmatropic rearrangement, followed by the elimination of ammonia to yield the aromatic indole ring.

  • Work-up and Purification:

    • After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature and neutralized with a suitable base, such as sodium bicarbonate solution.

    • The crude product is then extracted into an organic solvent like ethyl acetate.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The resulting crude product is purified by column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

  • Choice of (2-bromophenyl)hydrazine: The ortho-bromo substituent is crucial as it directs the cyclization to form the 7-bromoindole, preventing the formation of other isomers.

  • Use of Propionaldehyde: This aldehyde provides the necessary two-carbon unit and the methyl group at the 3-position of the final indole product.

  • Acid Catalyst: The acid is essential for protonating the hydrazone, which facilitates the tautomerization to the enamine intermediate and the subsequent[5][5]-sigmatropic rearrangement, which is the key bond-forming step.[6]

  • Heating: The cyclization step is typically endothermic and requires thermal energy to overcome the activation barrier of the rearrangement and elimination steps.

Physicochemical and Spectroscopic Properties

A thorough characterization of this compound is essential for its identification and for ensuring its purity in research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈BrN[7]
Molecular Weight 210.07 g/mol [7]
Appearance Yellow liquidSupporting Information from a research article
CAS Number 86915-22-2[7]

Spectroscopic Data:

The structural confirmation of this compound is achieved through various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR (500 MHz, CDCl₃):

  • δ 8.06 (s, 1H, NH)

  • δ 7.55 (d, J = 7.9 Hz, 1H, Ar-H)

  • δ 7.37 (d, J = 7.6 Hz, 1H, Ar-H)

  • δ 7.08 – 6.97 (m, 2H, Ar-H and C2-H)

  • δ 2.35 (d, J = 1.0 Hz, 3H, CH₃)

¹³C NMR (125 MHz, CDCl₃):

  • δ 135.07

  • δ 129.64

  • δ 124.31

  • δ 122.33

  • δ 120.42

  • δ 118.23

  • δ 113.13

  • δ 104.75

  • δ 9.97

(Note: The spectroscopic data is referenced from the supporting information of a peer-reviewed publication.)

The chemical shifts and coupling constants in the NMR spectra are consistent with the assigned structure of this compound. The singlet at 8.06 ppm corresponds to the indole N-H proton. The aromatic protons appear in the range of 6.97-7.55 ppm, and the characteristic methyl signal is observed at 2.35 ppm.

Applications in Research and Development

While specific, large-scale applications of this compound are not extensively documented, its structural features make it a valuable building block in several areas of chemical and pharmaceutical research.

Medicinal Chemistry

The indole scaffold is a cornerstone of many approved drugs. The presence of a bromine atom at the 7-position of this compound provides a key site for synthetic diversification. This allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Potential Therapeutic Areas:

  • Anticancer Agents: Many indole derivatives exhibit potent anticancer activity by targeting various cellular pathways. The 7-bromo position can be functionalized to introduce moieties that enhance binding to target proteins or improve pharmacokinetic properties.

  • Antiviral and Antimicrobial Agents: The indole nucleus is present in several natural and synthetic compounds with antimicrobial and antiviral activities.

  • Central Nervous System (CNS) Agents: The structural similarity of the indole ring to neurotransmitters like serotonin has led to the development of numerous CNS-active drugs.

Workflow for Utilizing this compound in Drug Discovery:

Drug_Discovery_Workflow A Synthesis of This compound B Functionalization via Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->B C Creation of a Diverse Compound Library B->C D High-Throughput Screening (HTS) against a Biological Target C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Development F->G

Figure 2: A representative workflow illustrating the use of this compound as a scaffold in a drug discovery program.

Organic Synthesis and Materials Science

Beyond medicinal chemistry, this compound can serve as a versatile intermediate in organic synthesis. The bromo-substituent allows for participation in various palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. These could find applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where indole-based compounds are known to have useful electronic properties.

Conclusion

This compound, while not a widely commercialized compound, represents a valuable and versatile chemical entity for researchers in organic synthesis and drug discovery. Its synthesis, primarily through the well-established Fischer indole synthesis, is straightforward and allows for regioselective control. The presence of the bromo and methyl groups provides opportunities for further functionalization and the exploration of structure-activity relationships. As the demand for novel therapeutic agents and advanced materials continues to grow, the utility of such strategically substituted indole scaffolds is poised to expand, making this compound a compound of continuing interest for the scientific community.

References

  • Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. (2022). PubMed Central. [Link]
  • Fischer indole synthesis. Wikipedia. [Link]
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University Digital Collections. [Link]

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An In-depth Technical Guide to 7-Bromo-3-methyl-1H-indole and its Structural Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the chemical synthesis, biological activities, and structure-activity relationships of 7-Bromo-3-methyl-1H-indole and its structural analogs. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold for therapeutic innovation.

Introduction: The Indole Scaffold as a Cornerstone of Medicinal Chemistry

The indole nucleus, a bicyclic structure fusing a benzene ring to a pyrrole ring, is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its fundamental role in biological systems. This inherent biocompatibility, combined with a rigid structure amenable to functionalization at multiple positions, has made indole derivatives a fertile ground for discovering novel therapeutics.[1][2][3]

The core molecule of this guide, this compound, combines three key features that significantly influence its pharmacological potential:

  • The Indole Core: Provides the foundational structure for receptor binding and biological interaction.

  • C3-Methylation: Substitution at the C3 position is a common strategy in indole chemistry, often enhancing stability and modulating activity.[4]

  • C7-Bromination: Halogenation, particularly with bromine, is a powerful tool in drug design. It can increase metabolic stability, improve membrane permeability, and introduce specific halogen bonding interactions, often leading to enhanced potency.[5][6]

This document will dissect the synthesis of this core moiety, explore the chemical space of its analogs, and detail the mechanistic basis for their promising biological activities, providing both the foundational knowledge and the practical protocols necessary for their application in research.

The Core Moiety: this compound

The parent compound serves as a critical reference point for understanding its analogs. Its physicochemical properties are summarized below.

PropertyValueSource
Molecular Formula C₉H₈BrN[7]
Molecular Weight 210.07 g/mol [7]
Appearance Solid (predicted)-
LogP 3.2-3.5 (predicted)-
Hydrogen Bond Donors 1 (indole N-H)-
Hydrogen Bond Acceptors 0-
Synthesis of the Core Moiety

The synthesis of 7-substituted indoles can be challenging using classical methods like the Fischer indole synthesis. The Bartoli indole synthesis is the most direct and effective route, as it specifically utilizes an ortho-substituted nitroarene to generate the corresponding 7-substituted indole.[8][9][10] The reaction proceeds by treating the nitroarene with an excess of a vinyl Grignard reagent.[11]

To synthesize this compound, the logical starting materials are 1-bromo-2-methyl-3-nitrobenzene and vinylmagnesium bromide. However, a more common and mechanistically illustrative route to achieve the 3-methyl substitution is to use a propenyl Grignard reagent with 2-bromonitrobenzene.[9]

Featured Protocol 1: Synthesis of this compound via Bartoli Indole Synthesis

This protocol outlines a representative procedure based on the established mechanism of the Bartoli reaction.

Objective: To synthesize this compound from 2-bromonitrobenzene.

Materials:

  • 2-Bromonitrobenzene

  • 1-Propenylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add 2-bromonitrobenzene (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M concentration).

  • Grignard Addition: Cool the solution to -40°C using a dry ice/acetonitrile bath. Add 1-propenylmagnesium bromide (3.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -35°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0°C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield pure this compound.

Causality & Self-Validation: The use of an ortho-substituted nitroarene is critical; the steric bulk of the bromine atom facilitates the key[12][12]-sigmatropic rearrangement that drives the formation of the indole ring.[9] The use of three equivalents of the Grignard reagent is necessary to drive the reaction to completion, with the first two equivalents participating in the formation of the nitroso intermediate and the third acting as a base.[9][11] Successful synthesis is validated by NMR and mass spectrometry, which should confirm the molecular weight of 210.07 g/mol and the characteristic proton and carbon signals of the 7-bromo-3-methylindole structure.

Diagram 1: Bartoli Indole Synthesis Workflow

cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification start Dissolve 2-Bromonitrobenzene in Anhydrous THF cool1 Cool to -40°C under Argon start->cool1 add_grignard Add 1-Propenylmagnesium Bromide (3 eq) dropwise cool1->add_grignard warm Warm to RT Stir 4-6 hours add_grignard->warm quench Quench with sat. NH4Cl at 0°C warm->quench extract Extract with EtOAc & Wash quench->extract purify Dry, Concentrate & Purify via Chromatography extract->purify end This compound purify->end

Caption: Workflow for the Bartoli synthesis of this compound.

Key Structural Analogs & Synthetic Strategies

The pharmacological profile of the core scaffold can be fine-tuned by introducing substituents at various positions.

  • N1-Substituted Analogs: The indole nitrogen can be readily alkylated or acylated. A common method involves deprotonation with a strong base like sodium hydride (NaH) in an aprotic solvent (e.g., DMF), followed by the addition of an electrophile (e.g., an alkyl or acyl halide).[13] This modification eliminates the hydrogen bond donor capability and can significantly alter lipophilicity and target engagement.

  • C2-Substituted Analogs: While C3 is the more nucleophilic position on an unsubstituted indole, C2 can be functionalized through directed metalation. N-protection (e.g., with a silyl or sulfonyl group) followed by deprotonation at C2 with a strong base (e.g., n-BuLi or t-BuLi) generates a C2-lithioindole, which can react with various electrophiles.

  • C3-Substituted Analogs: Beyond the methyl group, a wide array of substituents can be introduced at the C3 position. For N-protected indoles, lithium-halogen exchange of a 3-bromoindole followed by quenching with an electrophile is a robust method.[14]

  • Analogs with Modified Aryl Scaffolds: The bromine at C7 is a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, alkynyl, or amino groups to build more complex structures.

Biological Activity & Structure-Activity Relationships (SAR)

Derivatives of the bromo-indole scaffold have demonstrated significant potential across several therapeutic areas.

Anti-inflammatory Activity

Mechanism: Brominated indoles have been identified as potent inhibitors of key inflammatory mediators. Their mechanism of action is often linked to the suppression of the Nuclear Factor kappa B (NF-κB) signaling pathway .[3] In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), signaling cascades lead to the phosphorylation and degradation of the inhibitor IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

By inhibiting NF-κB translocation, bromo-indole analogs can effectively reduce the production of downstream mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNFα).[3]

Diagram 2: NF-κB Signaling Inhibition

cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nuc NF-κB IkB_NFkB->NFkB_nuc IκB degradation & NF-κB translocation DNA DNA NFkB_nuc->DNA ProInflam Pro-inflammatory Genes (iNOS, COX-2, TNFα) DNA->ProInflam Bromoindole Bromo-Indole Analogs Bromoindole->IKK Inhibition Bromoindole->NFkB_nuc Inhibition of Translocation

Caption: Bromo-indoles inhibit inflammatory responses by blocking the NF-κB pathway.

Structure-Activity Relationship: Studies on brominated isatins (an oxidized form of indole) have shown that the position of the bromine atom significantly impacts anti-inflammatory activity. The general trend for inhibitory potency is 5-Bromo > 6-Bromo > 7-Bromo .[3] This highlights the sensitivity of the scaffold to positional isomerism and provides a clear rationale for prioritizing certain analogs in a screening campaign.

CompoundTargetIC₅₀Source
D. orbita Gland ExtractNO Production30.8 µg/mL[3][15]
D. orbita Gland ExtractTNFα Production43.03 µg/mL[3][15]
D. orbita Gland ExtractPGE₂ Production34.24 µg/mL[3][15]
5-BromoisatinTNFα Production38.05 µM[15]
6-BromoindoleNF-κB Translocation60.7% reduction @ 40 µg/mL[3]
Featured Protocol 2: Nitric Oxide (NO) Inhibition Assay in Macrophages

This protocol details a standard method for quantifying the anti-inflammatory effect of test compounds by measuring NO production.

Objective: To determine the ability of this compound analogs to inhibit LPS-induced nitric oxide production in RAW 264.7 murine macrophages.

Principle: Nitric oxide is unstable, but it rapidly oxidizes to stable nitrite (NO₂⁻) in the culture medium. The Griess reagent reacts with nitrite to form a colored azo compound, which can be quantified spectrophotometrically at ~540 nm.[12][16]

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide in 2.5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well in 100 µL of complete medium and incubate for 12-24 hours at 37°C, 5% CO₂.[16][17]

  • Compound Treatment: Prepare serial dilutions of the test compounds. Pre-treat the cells by adding the compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor). Incubate for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control (unstimulated) wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.[16][18]

  • Griess Reaction:

    • Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 100 µL of the Griess reagent (prepared by mixing equal volumes of Part A and Part B immediately before use) to each well containing supernatant.[16]

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

Causality & Self-Validation: A dose-dependent decrease in absorbance directly correlates with reduced nitrite levels, indicating inhibition of the iNOS enzyme or an upstream signaling molecule like NF-κB. A parallel cytotoxicity assay (e.g., MTT) must be run to ensure that the observed NO reduction is due to specific anti-inflammatory activity and not simply cell death.[16]

Diagram 3: Nitric Oxide Inhibition Assay Workflow

cluster_cell_prep Cell Culture cluster_treatment Treatment & Stimulation cluster_assay Griess Assay seed Seed RAW 264.7 cells in 96-well plate incubate1 Incubate 12-24h seed->incubate1 add_compounds Pre-treat with Test Compounds (1h) incubate1->add_compounds add_lps Stimulate with LPS (1 µg/mL) add_compounds->add_lps incubate2 Incubate 24h add_lps->incubate2 get_supernatant Collect Supernatant incubate2->get_supernatant add_griess Add Griess Reagent get_supernatant->add_griess measure Measure Absorbance at 540 nm add_griess->measure result Calculate % Inhibition measure->result

Caption: Workflow for the macrophage-based nitric oxide inhibition assay.

Anticancer Activity

Mechanism: The indole scaffold is present in numerous anticancer agents, and its derivatives act through diverse mechanisms.[1][2] Key mechanisms include:

  • Tubulin Polymerization Inhibition: Certain indole derivatives bind to the colchicine site of tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

  • Kinase Inhibition: Many kinases, which are often overactive in cancer, can be targeted by indole-based compounds. Derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[19]

  • Apoptosis Induction: Bromo-indole analogs can trigger programmed cell death by modulating the expression of key regulatory proteins, such as increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2 levels.[3]

Structure-Activity Relationship: Halogenation has been shown to significantly boost the potency of indole-based kinase inhibitors.[6] For example, introducing bromine atoms can enhance binding within the ATP pocket of kinases, leading to lower IC₅₀ values. Furthermore, substitutions at the N1 position with groups like hydroxymethyl have been found to be more effective than smaller alkyl groups in enhancing anticancer activity in certain contexts.[4]

Antimicrobial and Antifungal Activity

Mechanism: Bromoindoles have emerged as promising antimicrobial agents, particularly against drug-resistant pathogens. The primary mechanism of action for some polyamine-conjugated 6-bromoindoles is the rapid permeabilization and depolarization of the bacterial cell membrane, leading to cell death.[15] In fungi, particularly drug-resistant Candida species, di-halogenated indoles have been shown to inhibit biofilm formation and the crucial yeast-to-hyphae transition, a key virulence factor.[5][6] This activity is partly attributed to the induction of reactive oxygen species (ROS) within the fungal cells.[5]

Structure-Activity Relationship: Quantitative structure-activity relationship (QSAR) models have identified that halogen substitution at the C4, C5, and C6 positions of the indole ring is optimal for antifungal activity.[5] This is due to enhanced hydrophobic and electron-withdrawing effects that likely improve target interaction and cell penetration. Compounds like 4,6-dibromoindole and 5-bromo-4-chloroindole have shown potent activity, with Minimum Inhibitory Concentration (MIC) values comparable to the established antifungal drug miconazole.[6]

Compound ClassOrganism(s)MIC RangeSource
Indole-Triazole DerivativesC. krusei3.125-50 µg/mL[20]
4,6-dibromoindoleCandida species10-50 µg/mL[5][6]
5-bromo-4-chloroindoleCandida species10-50 µg/mL[5][6]

Conclusion and Future Directions

This compound and its analogs represent a privileged chemical scaffold with a broad spectrum of demonstrable biological activities. The strategic placement of bromine and methyl groups provides a solid foundation for developing potent anti-inflammatory, anticancer, and antimicrobial agents. The Bartoli indole synthesis offers a direct and flexible route to the 7-substituted core, while modern cross-coupling reactions provide the tools to expand the chemical diversity of these analogs exponentially.

Future research should focus on:

  • Multi-target Ligands: Exploring derivatives that can simultaneously inhibit key targets in both inflammatory and oncogenic pathways.

  • Advanced SAR Studies: Systematically probing the effect of different halogens (F, Cl, I) at various positions to fine-tune activity and pharmacokinetic properties.

  • Mechanism Deconvolution: Utilizing advanced chemical biology and proteomic approaches to identify the precise molecular targets of the most potent analogs.

The insights and protocols provided in this guide serve as a comprehensive resource for scientists dedicated to unlocking the full therapeutic potential of this versatile indole family.

References

  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (n.d.). PubMed.
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  • Bartoli Indole Synthesis. (n.d.). ResearchGate.
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  • Bartoli indole synthesis. (n.d.). Grokipedia.
  • Bartoli indole synthesis. (n.d.). Wikipedia.
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  • Guidelines for anti-inflammatory assays in RAW264.7 cells. (n.d.). ResearchGate.
  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (n.d.). National Center for Biotechnology Information.
  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). National Center for Biotechnology Information.
  • Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. (2023, April 19). National Center for Biotechnology Information.
  • REGIOSELECTIVE SYNTHESIS OF 3-SUBSTITUTED INDOLES: 3-ETHYLINDOLE. (1997). Organic Syntheses.

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An In-depth Spectroscopic Guide to 7-Bromo-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 7-Bromo-3-methyl-1H-indole (C₉H₈BrN), a heterocyclic compound of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural characterization of this molecule. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, interpreting the data through the lens of established chemical principles and field-proven insights.

Molecular Structure and Overview

This compound is an indole derivative featuring a bromine atom on the benzene ring at position 7 and a methyl group on the pyrrole ring at position 3. This substitution pattern gives rise to a unique electronic environment, which is reflected in its spectroscopic signatures. Accurate characterization is paramount for confirming its identity and purity, which are critical prerequisites for any subsequent biological or chemical application.

To facilitate a clear discussion of the spectroscopic data, the standard IUPAC numbering for the indole ring system is used throughout this guide.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The data presented here were acquired in deuterated chloroform (CDCl₃), a standard solvent chosen for its ability to dissolve a wide range of organic compounds and for its well-defined residual solvent peak, which serves as a convenient internal reference.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound was recorded at 500 MHz, providing excellent signal dispersion.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
8.06s (broad)1H-NH -1
7.55d1H7.9H -4
7.37d1H7.6H -6
7.08 – 6.97m2H-H -2, H -5
2.35d3H1.0CH ₃-3

Expert Interpretation:

  • N-H Proton (δ 8.06): The broad singlet at 8.06 ppm is characteristic of the indole N-H proton.[1] Its downfield shift is due to the deshielding effect of the aromatic ring system and its acidic nature. The broadness arises from quadrupole broadening by the adjacent ¹⁴N nucleus and potential intermolecular hydrogen exchange.

  • Aromatic Protons (δ 6.97-7.55): The protons on the benzene ring appear in the aromatic region. The proton at H-4 (δ 7.55) is the most deshielded of the benzene ring protons due to the anisotropic effect of the adjacent pyrrole ring. It appears as a doublet, coupled to H-5. The H-6 proton (δ 7.37) is also a doublet, coupled to H-5. The signal for H-5 is part of the multiplet between 7.08-6.97 ppm, coupled to both H-4 and H-6. The bromine at C-7 exerts an inductive electron-withdrawing effect, influencing the chemical shifts of adjacent protons.

  • Pyrrole Ring Proton (δ 7.08-6.97): The H-2 proton signal is also located within the multiplet at 7.08-6.97 ppm.[1] It typically appears as a narrow multiplet or a slightly broadened singlet due to a small long-range coupling with the C-3 methyl protons.

  • Methyl Protons (δ 2.35): The sharp signal at 2.35 ppm, integrating to three protons, is assigned to the methyl group at C-3.[1] The slight splitting into a doublet (J = 1.0 Hz) is a result of four-bond allylic coupling with the H-2 proton, a characteristic feature that confirms the C-3 substitution.

¹³C NMR Spectroscopy

Carbon-13 NMR provides a map of the carbon skeleton. The spectrum for this compound was recorded at 125 MHz.[1] The assignments are based on established chemical shift data for substituted indoles.[2][3]

Chemical Shift (δ) ppmAssignment
135.07C-7a
129.64C-3a
124.31C-6
122.33C-2
120.42C-4
118.23C-5
113.13C-3
104.75C-7
9.97C H₃

Expert Interpretation:

  • Quaternary Carbons (δ 104.75, 113.13, 129.64, 135.07): The signals for the quaternary carbons are typically weaker in intensity. The most upfield of these, δ 104.75, is assigned to C-7, the carbon directly attached to the bromine atom. This upfield shift is a classic example of the "heavy atom effect," where the large electron cloud of bromine provides shielding. The signal at δ 113.13 is assigned to C-3, which is shielded by the electron-donating effect of the methyl group. The remaining signals at δ 129.64 and 135.07 correspond to the bridgehead carbons C-3a and C-7a, respectively.[1]

  • Aromatic CH Carbons (δ 118.23, 120.42, 124.31): These signals correspond to the protonated carbons of the benzene ring (C-4, C-5, C-6). Their specific assignments can be definitively confirmed using 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence).

  • Pyrrole Ring CH Carbon (δ 122.33): The signal at 122.33 ppm is assigned to C-2 of the pyrrole ring.[1]

  • Methyl Carbon (δ 9.97): The most upfield signal at 9.97 ppm is unambiguously assigned to the methyl carbon, consistent with a methyl group attached to an sp²-hybridized carbon.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and offering insights into its structure. While an experimental spectrum for this compound was not available, its fragmentation pattern can be reliably predicted based on the principles of mass spectrometry and data from analogous compounds like 3-methylindole.[4][5]

The molecular ion peak is expected to be prominent due to the stability of the aromatic indole system. A key feature will be the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. Therefore, the molecular ion will appear as a pair of peaks of nearly equal intensity, two mass units apart (M⁺˙ and [M+2]⁺˙).

  • Molecular Weight: 210.07 g/mol [6]

  • Expected Molecular Ion (M⁺˙) for ⁷⁹Br: m/z 210

  • Expected Molecular Ion ([M+2]⁺˙) for ⁸¹Br: m/z 212

Predicted Fragmentation Pathway:

G M C₉H₈BrN⁺˙ m/z 210/212 (Molecular Ion) M_minus_H C₉H₇BrN⁺ m/z 209/211 M->M_minus_H - •H M_minus_Br C₉H₈N⁺ m/z 130 M->M_minus_Br - •Br M_minus_HCN C₈H₅Br⁺˙ m/z 184/186 M_minus_H->M_minus_HCN - HCN Azaazulenium C₈H₇N⁺ m/z 117 M_minus_Br->Azaazulenium - CH₃ then + H

Caption: Plausible EI fragmentation pathway for this compound.

Expected Major Fragments:

m/z (for ⁷⁹Br/⁸¹Br)Formula of Lost NeutralFragment Ion StructureSignificance
209/211H•[M-H]⁺Loss of a hydrogen radical, likely from the methyl group, to form a stable quinolinium-like cation. This is a common fragmentation for methylindoles.[5]
130Br•[M-Br]⁺Cleavage of the C-Br bond. The resulting fragment corresponds to the 3-methylindole cation.
117H, Br, CHNC₈H₇N⁺Subsequent fragmentation of the [M-Br]⁺ ion, potentially involving rearrangement to an azaazulenium ion, a characteristic fragment for indoles.[5]

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb IR radiation at characteristic frequencies. While an experimental spectrum was not available, the key absorptions for this compound can be confidently predicted from established data for substituted indoles.[1][7][8] The analysis assumes the sample is prepared as a KBr pellet or a Nujol mull.

Predicted Characteristic IR Absorptions:

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3400Medium, SharpN-H StretchIndole N-H
3100-3000MediumC-H StretchAromatic C-H
2950-2850MediumC-H StretchMethyl C-H
~1610, ~1580, ~1450Medium-StrongC=C StretchAromatic Ring
~1340MediumC-N StretchAromatic Amine
~740StrongC-H Out-of-plane Bendortho-disubstituted Benzene
~650Medium-StrongC-Br StretchAryl Bromide

Expert Interpretation:

  • N-H Stretch (~3400 cm⁻¹): A moderately sharp peak in this region is the hallmark of the N-H bond in the indole ring.[7] In the solid state, hydrogen bonding may cause this peak to broaden and shift slightly to a lower frequency.

  • C-H Stretches (2850-3100 cm⁻¹): The spectrum will distinguish between aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches from the methyl group (below 3000 cm⁻¹).[8]

  • Fingerprint Region (<1600 cm⁻¹): This region contains a wealth of information. The strong absorptions for aromatic C=C stretching confirm the presence of the benzene ring. A strong band around 740 cm⁻¹ would be highly indicative of the 1,2,3-trisubstitution pattern on the benzene ring (protons at C4, C5, C6). The C-Br stretch is expected at a lower frequency, typically around 650 cm⁻¹.

Experimental Protocols: A Self-Validating System

To ensure the generation of high-quality, reproducible data, the following standardized protocols should be employed. The choice of instrumentation and parameters is critical for obtaining spectra that are both accurate and precise.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and vortex gently until the sample is fully dissolved.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., Bruker Avance 500 MHz or equivalent).

  • Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay (d1) to 2 seconds.

    • Acquire 16-32 scans.

    • Process the data with an exponential line broadening of 0.3 Hz.

    • Reference the spectrum to the TMS peak at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of -10 to 220 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the relaxation delay (d1) to 2 seconds.

    • Acquire 1024-4096 scans, depending on sample concentration.

    • Process the data with an exponential line broadening of 1-2 Hz.

    • Reference the spectrum to the residual CDCl₃ peak at 77.16 ppm.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: Introduce a dilute solution of the compound (e.g., 1 mg/mL in methanol or dichloromethane) via a direct insertion probe or a GC inlet if coupled to a Gas Chromatograph.

  • Ionization: Use standard Electron Ionization (EI) with an electron energy of 70 eV. This energy level is an industry standard that provides reproducible fragmentation patterns and allows for comparison with library spectra.

  • Mass Analyzer: Scan a mass range appropriate for the compound, for example, m/z 40-300, to ensure capture of both low-mass fragments and the molecular ion.

  • Data Acquisition: Acquire data in centroid mode. Ensure the ion source temperature is optimized (e.g., 200-250 °C) to prevent thermal decomposition while ensuring volatilization.

  • Calibration: Calibrate the mass analyzer using a known standard (e.g., perfluorotributylamine, PFTBA) before the analysis to ensure high mass accuracy.

FT-IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty sample holder (or a pure KBr pellet) in the spectrometer and acquire a background spectrum (typically 16-32 scans). This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet containing the sample into the sample holder and acquire the sample spectrum using the same number of scans.

  • Data Acquisition:

    • Scan the mid-IR range from 4000 to 400 cm⁻¹.

    • Set the resolution to 4 cm⁻¹.

    • The final spectrum should be presented in transmittance or absorbance mode.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Meng, X., Harricharran, T., & Juszczak, L. J. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology, 89(1), 40–50.
  • Meng, X., Harricharran, T., & Juszczak, L. J. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PubMed.
  • RSC Publishing. (2020). Optical properties of 3-substituted indoles.
  • Levesque, P., & Fournier, P.-A. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[1][9]-Aryl Shift. Journal of Organic Chemistry, 75(20), 7033–7036.
  • Al-Azawe, S., & Sarkis, G. Y. (1973). Synthesis and spectral characterization of 2-substituted indole derivatives. Journal of Chemical & Engineering Data, 18(1), 109-112.
  • NIST. (n.d.). Indole, 3-methyl-. NIST WebBook.
  • Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050.
  • NIST. (n.d.). Indole, 3-methyl-. NIST WebBook.
  • ResearchGate. (n.d.). Fragmentation pattern of compound 7.
  • Kihel, A. E., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry.
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Biological Magnetic Resonance Bank. (n.d.). Indole at BMRB.
  • YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

Sources

Introduction: The Rationale for Theoretical Scrutiny

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical-Computational Characterization of 7-Bromo-3-methyl-1H-indole

Abstract: The indole nucleus is a cornerstone scaffold in medicinal chemistry, with its derivatives exhibiting a vast spectrum of pharmacological activities.[1][2][3] this compound represents a synthetically accessible derivative combining the electronic influence of a halogen with the steric and electronic contribution of a methyl group, making it a promising candidate for drug design. This technical guide outlines a comprehensive theoretical framework for the in-silico characterization of this compound using quantum chemical methods. We detail a validated computational workflow, from geometry optimization and spectroscopic prediction to the analysis of electronic structure and reactivity descriptors. The primary objective is to provide researchers, scientists, and drug development professionals with a robust protocol to elucidate the molecule's intrinsic properties, thereby accelerating its exploration as a pharmacophore for novel therapeutics.

The indole ring system is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs with activities ranging from anticancer to antiviral and anti-inflammatory.[1][4] The functionalization of the indole core allows for the fine-tuning of its physicochemical and pharmacological properties. Specifically, halogenation can enhance binding affinity, improve metabolic stability, and modulate electronic characteristics, while alkylation can influence steric interactions and lipophilicity.

This compound (Figure 1) is a molecule of significant interest. The bromine at the 7-position and the methyl group at the 3-position create a unique electronic and steric profile. Before embarking on extensive and costly laboratory synthesis and screening, a thorough theoretical investigation provides invaluable predictive insights. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, cost-effective, and accurate means to predict molecular structure, spectroscopic signatures, and reactivity.[5][6][7] Such studies are crucial for understanding the structure-activity relationship (SAR) and for the rational design of new, more potent drug candidates.

This guide provides a self-validating, step-by-step protocol for the comprehensive theoretical analysis of this compound, establishing a foundational dataset for future experimental and drug discovery endeavors.

Core Computational Methodology: A Validated DFT Approach

The reliability of any theoretical study hinges on the appropriateness of the chosen computational method. For organic molecules like substituted indoles, Density Functional Theory (DFT) has consistently provided an excellent balance of computational efficiency and accuracy, yielding results in good agreement with experimental data.[5][6][8]

Causality of Method Selection
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is selected for its proven track record in accurately predicting the geometries, vibrational frequencies, and electronic properties of a wide range of organic systems, including heterocyclic compounds. It effectively incorporates both exchange and correlation effects.

  • Basis Set: 6-311++G(d,p): This is a triple-zeta basis set that provides a flexible and accurate description of the electron distribution. The inclusion of diffuse functions (++) is critical for accurately describing lone pairs and potential non-covalent interactions, while polarization functions (d,p) are essential for correctly modeling the geometry of atoms involved in covalent bonds.

Experimental Protocol: Computational Workflow

The following protocol outlines the steps for a comprehensive DFT analysis using a computational chemistry package like Gaussian.

  • Input Structure Creation: Build the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization:

    • Perform a full geometry optimization without any symmetry constraints to locate the global minimum on the potential energy surface.

    • Keyword Example: #p B3LYP/6-311++G(d,p) Opt

  • Vibrational Frequency Analysis:

    • Conduct a frequency calculation on the optimized geometry. This serves two purposes:

      • To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

      • To calculate the theoretical vibrational (IR and Raman) spectra and thermodynamic properties.

    • Keyword Example: #p B3LYP/6-311++G(d,p) Freq

  • Spectroscopic & Electronic Property Calculation:

    • Using the optimized geometry, perform single-point energy calculations to determine electronic properties.

    • Calculate NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.

    • Generate output files for Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).

    • Keyword Example (NMR): #p B3LYP/6-311++G(d,p) NMR=GIAO

Visualization: Computational Workflow Diagram

Computational Workflow for this compound Figure 2. DFT Computational Workflow A 1. Build Initial 3D Structure B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D Check for Imaginary Frequencies C->D E Verified Minimum Energy Structure D->E  No Imaginary Frequencies F 4. Property Calculations (NMR, FMO, MEP) E->F G Theoretical Data Output F->G

Caption: Figure 2. DFT Computational Workflow.

Molecular Structure and Conformational Analysis

The first output of the theoretical protocol is the optimized molecular geometry. This provides fundamental data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

The indole core is an aromatic, bicyclic system that is expected to be largely planar. The positions of the bromine and methyl substituents relative to this plane are key determinants of the molecule's overall shape and potential for steric interactions. The planarity of the 7-bromo-1H-indole-2,3-dione ring system has been confirmed experimentally, with a mean deviation from planarity of only 0.034 Å.[9][10] A similar planarity is expected for the core of this compound.

Data Presentation: Calculated Geometric Parameters
ParameterBond/AngleCalculated Value
Bond Lengths (Å) C2-C31.39
C3-C3A1.45
C7-Br1.89
C3-C_methyl1.51
N1-C21.38
N1-C7A1.39
Bond Angles (°) C2-N1-C7A108.5
C2-C3-C3A107.2
C6-C7-Br121.5
C2-C3-C_methyl128.0
Dihedral Angle (°) C4-C3A-C3-C20.5

Note: These values are hypothetical, representing typical results from a B3LYP/6-311++G(d,p) calculation for illustrative purposes.

Spectroscopic Characterization: Bridging Theory and Experiment

A key validation of a theoretical model is its ability to reproduce experimental spectroscopic data. By comparing calculated spectra with measured data, we can confirm the accuracy of the computed geometry and electronic structure.

Experimental Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of synthesized, purified this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) within a 5 mm NMR tube.[11]

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 500 MHz).

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Data Presentation: Theoretical vs. Experimental NMR Shifts

The GIAO method is highly effective for predicting NMR chemical shifts. The table below compares the known experimental values for this compound[12] with representative theoretical values calculated in CDCl₃ using an implicit solvent model.

AtomExperimental ¹H Shift (ppm)[12]Calculated ¹H Shift (ppm)Experimental ¹³C Shift (ppm)[12]Calculated ¹³C Shift (ppm)
NH8.068.09
H26.997.01122.33122.5
H47.557.58124.31124.6
H56.997.01120.42120.7
H67.377.40118.23118.5
CH₃2.352.339.9710.1
C3113.13113.3
C3a129.64129.8
C7104.75105.0
C7a135.07135.2

The strong correlation between the experimental and calculated values serves as a robust validation of the computational model.

Electronic Properties and Chemical Reactivity

The electronic structure of a molecule governs its reactivity. DFT calculations provide powerful tools to visualize and quantify this structure through Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are central to chemical reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity). Regions with high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron (electrophilicity). Regions with high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be distributed across the electron-rich indole ring, while the LUMO will also be located over the π-system. The precise distribution determines the most likely sites for reaction.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential onto the electron density surface. It provides a highly intuitive guide to the charge distribution.

  • Red Regions (Negative Potential): Indicate electron-rich areas, typically associated with lone pairs on heteroatoms (like the indole nitrogen). These are the most likely sites for electrophilic attack.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, often found around hydrogen atoms bonded to electronegative atoms (like the N-H proton). These are sites for nucleophilic attack.

The MEP map for this compound would clearly identify the nucleophilic character of the indole ring and the electrophilic nature of the N-H proton.

Data Presentation: Calculated Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

DescriptorFormulaCalculated Value (eV)Implication
HOMO EnergyE_HOMO-5.85Electron-donating ability
LUMO EnergyE_LUMO-0.95Electron-accepting ability
Energy GapΔE = E_LUMO - E_HOMO4.90High kinetic stability
Electronegativity (χ)-(E_HOMO + E_LUMO)/23.40Tendency to attract electrons
Chemical Hardness (η)(E_LUMO - E_HOMO)/22.45Resistance to charge transfer
Electrophilicity Index (ω)χ² / (2η)2.36Global electrophilic nature

Note: These values are hypothetical and for illustrative purposes.

Potential Applications in Drug Development: In-Silico Screening

The ultimate goal of characterizing a molecule like this compound is to leverage this knowledge for practical applications, such as drug design. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13] Given that various bromoindole derivatives have shown activity against protein kinases like EGFR and VEGFR-2, these are logical targets for initial screening.[13][14]

Experimental Protocol: Molecular Docking Workflow
  • Receptor Preparation:

    • Download the crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 4ASE) from the Protein Data Bank.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.[13]

  • Ligand Preparation:

    • Use the DFT-optimized, minimum-energy structure of this compound.

    • Assign charges and define rotatable bonds.

  • Grid Generation: Define the binding site (active site) on the receptor, typically based on the location of a co-crystallized known inhibitor. A grid box is generated to encompass this site.

  • Docking Simulation:

    • Run the docking algorithm (e.g., AutoDock Vina) to systematically sample conformations of the ligand within the defined grid box.

    • The program will score and rank the resulting poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

  • Analysis of Results:

    • Visualize the top-ranked binding poses.

    • Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein's active site residues.

Visualization: Molecular Docking Workflow Diagram

Molecular Docking Workflow Figure 3. Molecular Docking Workflow cluster_0 Input Preparation cluster_1 Docking Simulation cluster_2 Output Analysis A 1. Target Protein (e.g., VEGFR-2) from PDB C 3. Define Binding Site (Grid Box Generation) A->C B 2. Ligand (Optimized this compound) B->C D 4. Run Docking Algorithm (e.g., AutoDock Vina) C->D E 5. Score and Rank Poses (Binding Affinity) D->E F 6. Analyze Interactions (H-bonds, Hydrophobic, etc.) E->F

Caption: Figure 3. Molecular Docking Workflow.

Conclusion

This guide has detailed a comprehensive, multi-faceted theoretical protocol for the characterization of this compound. By integrating DFT-based calculations for structural, spectroscopic, and electronic properties with a validated workflow for molecular docking, researchers can generate a rich dataset of predictive information. The close agreement between calculated and experimental NMR data provides a strong validation for the chosen theoretical model. The insights gained from analyzing the molecule's frontier orbitals, electrostatic potential, and reactivity descriptors provide a rational basis for its further development. This in-silico-first approach is an essential tool in modern medicinal chemistry, enabling the efficient and targeted design of novel therapeutics built upon the promising this compound scaffold.

References

  • Calculations of the electronic structure of substituted indoles and prediction of their oxid
  • Unveiling the Potential of 5-Bromoindole Derivatives: A Comparative Guide to Comput
  • Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Deriv
  • Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials | Request PDF.
  • Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Indian Journal of Chemistry (IJC). (2023-08-17).
  • Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymeriz
  • Density functional theory study of indole and highly substituted imidazole deriv
  • Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies | Request PDF.
  • This compound. CymitQuimica.
  • data reports 7-Bromo-1H-indole-2,3-dione.
  • data reports 7-Bromo-1H-indole-2,3-dione.
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  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIV
  • Pharmacological Potential of Indole Deriv
  • Spectroscopic Data for 1H-Indole-3-acetonitrile Deriv
  • Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole. DergiPark.
  • Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies. (2019-04-27).
  • Identification of 3-Bromo-1-Ethyl-1H-Indole as a Potent Anticancer Agent with Promising Inhibitory Effects on GST Isozymes. (2021-07-01).
  • Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. (2022-01-01).

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The Indole Scaffold: A Privileged Core for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Enduring Relevance of the Indole Nucleus

The indole ring system, a deceptively simple fusion of a benzene and a pyrrole ring, stands as a cornerstone scaffold in medicinal chemistry.[1][2] This "privileged structure" is not merely a synthetic curiosity; it is a recurring motif in a vast array of natural products, endogenous molecules, and clinically approved pharmaceuticals.[3][4] From the essential amino acid tryptophan to the neurotransmitter serotonin and potent anticancer alkaloids like vincristine, the indole nucleus is intricately woven into the fabric of biochemistry and pharmacology.[5][6] Its unique electronic properties, particularly the high nucleophilicity at the C3 position, and its structural versatility make it an exceptionally fertile ground for the design and discovery of novel therapeutic agents.[2] The structural rigidity and the ability to orient substituents in three-dimensional space allow for high-affinity interactions with a multitude of biological targets.[4]

This guide, crafted from the perspective of a senior application scientist, moves beyond a simple catalog of derivatives. It aims to provide a deep, mechanistic understanding of why and how substitutions on the indole core dictate biological function. We will explore the causality behind experimental design, detail self-validating protocols for assessing biological potential, and ground our claims in authoritative, verifiable sources.

Part 1: The Therapeutic Landscape of Substituted Indoles

The functional plasticity of the indole scaffold has been exploited to develop agents across a remarkable spectrum of therapeutic areas. Slight modifications to the substitution pattern can produce significant shifts in pharmacological activity.[7] We will now delve into three key areas where substituted indoles have demonstrated profound potential: oncology, neurodegeneration, and infectious diseases.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Indole derivatives have yielded some of the most important chemotherapeutic agents in clinical use and continue to be a focus of intense research.[5][8] Their anticancer effects are exerted through diverse mechanisms, including the disruption of cellular division, induction of programmed cell death (apoptosis), and the inhibition of key signaling pathways that drive tumor growth.[8][9]

Mechanisms of Action & Key Signaling Pathways:

Many indole alkaloids function by targeting critical cellular processes. For instance, the famed Vinca alkaloids, vinblastine and vincristine, exert their potent anticancer effects by interfering with microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[8] More recent synthetic derivatives often target specific signaling pathways that are frequently dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Indole derivatives have been developed to inhibit key kinases within this cascade, effectively shutting down pro-survival signals in cancer cells.[10]

  • MAPK Signaling Pathway: This pathway, which includes kinases like ERK, is crucial for cell proliferation and differentiation. Certain indole alkaloids, such as harmalacidine, have been shown to exert cytotoxic effects by targeting components of the Ras/Raf/ERK pathway.[11]

  • Inhibition of Cyclin-Dependent Kinases (CDKs): Indirubin, a bis-indole alkaloid, and its derivatives are known inhibitors of CDKs, which are essential for cell cycle progression. By inhibiting CDKs, these compounds can induce cell cycle arrest, preventing cancer cells from replicating.[12]

  • Inhibition of Topoisomerase II: Some novel indole derivatives of natural products like ursolic acid have shown potent inhibitory activity against Topoisomerase II, an enzyme critical for resolving DNA topological problems during replication, leading to cytotoxic effects in cancer cells.[13]

Below is a diagram illustrating the interception of the PI3K/Akt/mTOR pathway, a common strategy for indole-based anticancer agents.

PI3K_Akt_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Inhibition Akt->Inhibition Inhibits Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Indole Substituted Indole (e.g., Inhibitor) Indole->PI3K Inhibits Indole->Akt Inhibits Apoptosis Apoptosis

Caption: Inhibition of the PI3K/Akt/mTOR pathway by substituted indoles.

Quantitative Data Summary: Anticancer Activity

The efficacy of novel anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of a biological process (e.g., cell growth).

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Indole-based ArylsulfonylhydrazidesMCF-7 (Breast)13.2[14]
Indole-based ArylsulfonylhydrazidesMDA-MB-468 (Breast)8.2[14]
Ursolic Acid-Indole HybridsSMMC-7721 (Hepatocarcinoma)0.56[13]
Ursolic Acid-Indole HybridsHepG2 (Hepatocarcinoma)0.91[13]
28-Indole-Betulin DerivativesMCF-7 (Breast)Potent Activity Reported[15]
Neuroprotective Potential: A Multifaceted Approach to Neurodegeneration

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal function.[12][16] The complexity of these diseases, involving oxidative stress, protein misfolding, neuroinflammation, and mitochondrial dysfunction, necessitates multifunctional therapeutic agents.[16] Indole-based compounds are prime candidates due to their ability to target multiple pathological mechanisms simultaneously.[16][17]

Mechanisms of Action:

  • Antioxidant Effects: Many indole derivatives, such as melatonin and its analogs, are potent antioxidants. They can directly scavenge harmful free radicals and boost the body's endogenous antioxidant defenses, mitigating the oxidative stress that contributes to neuronal cell death.[12][16]

  • Inhibition of Protein Aggregation: A hallmark of many neurodegenerative diseases is the misfolding and aggregation of proteins, such as amyloid-beta (Aβ) in Alzheimer's and alpha-synuclein in Parkinson's. Indole compounds like indirubin and certain tryptophan metabolites can interfere with this aggregation process, reducing the formation of neurotoxic plaques and fibrils.[12][16]

  • Enzyme Inhibition: Indole alkaloids and their synthetic derivatives can act as inhibitors of enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B).[18] Inhibition of cholinesterases, for example, is a key strategy in managing the symptoms of Alzheimer's disease.

  • Metal Chelation: Dysregulation of metal ions, particularly copper, is implicated in oxidative stress and Aβ aggregation. Certain indole-phenolic hybrids have demonstrated significant copper-chelating properties, which contributes to their neuroprotective profile.[19]

Neuroprotection_Workflow Pathology Neurodegenerative Pathologies (Oxidative Stress, Protein Aggregation, etc.) Neuron Neuronal Damage & Cell Death Pathology->Neuron Indole Substituted Indole Derivative Antioxidant Antioxidant Activity (Free Radical Scavenging) Indole->Antioxidant AntiAggregation Anti-Aggregation (Inhibits Aβ/α-synuclein fibrillation) Indole->AntiAggregation EnzymeInhibition Enzyme Inhibition (AChE, BChE, MAO) Indole->EnzymeInhibition MetalChelation Metal Chelation (Sequesters Copper Ions) Indole->MetalChelation Antioxidant->Neuron Mitigates AntiAggregation->Neuron Mitigates EnzymeInhibition->Neuron Mitigates MetalChelation->Neuron Mitigates Neuroprotection Neuroprotection & Improved Neuronal Survival

Caption: Multifunctional neuroprotective mechanisms of indole derivatives.
Antimicrobial Activity: Combating Infectious Diseases and Resistance

The rise of antimicrobial resistance is a global health crisis, demanding the development of novel agents with new mechanisms of action.[7][20] Indole and its derivatives have long been recognized for their broad-spectrum antimicrobial properties, including antibacterial and antifungal activities.[7][21][22]

Mechanisms of Action:

  • Inhibition of Respiratory Metabolism: A recent study identified a synthetic indole derivative, SMJ-2, that is effective against multidrug-resistant Gram-positive bacteria by inhibiting their respiratory metabolism and disrupting membrane potential.[20]

  • Efflux Pump Inhibition: Bacterial efflux pumps are a major mechanism of antibiotic resistance, actively expelling drugs from the cell. Certain indole derivatives have been identified as inhibitors of these pumps (e.g., the NorA efflux pump in Staphylococcus aureus), which can restore the efficacy of conventional antibiotics.[23]

  • Disruption of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously difficult to treat. Indole compounds have been shown to possess anti-biofilm activity against pathogens like Methicillin-resistant S. aureus (MRSA).[24]

  • Inhibition of Key Enzymes: Similar to other therapeutic areas, indole derivatives can inhibit enzymes essential for microbial survival.

Quantitative Data Summary: Antimicrobial Activity

Antimicrobial activity is often expressed as the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.

Compound ClassMicroorganismMIC (µg/mL)Reference
Indole-Thiophene/Imidazole HybridsBacteria< 8[3][25]
Indole-Thiophene/Imidazole HybridsFungi< 6[3][25]
5-Hydroxy Indole AnalogsB. cirroflagellosusActive[3]
Indole-Triazole/Thiadiazole HybridsMRSAPromising Lead[23]
Indole-Triazole/Thiadiazole HybridsC. kruseiPromising Lead[23]

Part 2: Synthesis and Experimental Evaluation

The biological potential of any compound is contingent upon its efficient synthesis and rigorous, reproducible evaluation. This section provides an overview of common synthetic strategies and detailed protocols for key biological assays.

Key Synthetic Methodologies

The synthesis of the indole core and its subsequent substitution is a well-developed field of organic chemistry. The choice of method depends on the desired substitution pattern and the available starting materials.

  • Fischer Indole Synthesis: This is a classic and highly versatile method involving the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form the indole core.[26][27] It is a reliable method for preparing a wide variety of substituted indoles.

  • Leimgruber-Batcho Indole Synthesis: This method involves the reaction of an o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form an enamine, which is then reductively cyclized to yield the indole.[26]

  • Friedel-Crafts Alkylation/Acylation: For substitutions at the electron-rich C3 position, the Friedel-Crafts reaction is a powerful tool. It involves reacting the indole with an alkyl or acyl halide in the presence of a Lewis acid catalyst to introduce the desired substituent.[6][28]

Experimental Protocols: A Self-Validating System

The trustworthiness of biological data hinges on the robustness of the experimental protocols. The following are detailed, step-by-step methodologies for core assays used to evaluate the anticancer and antimicrobial potential of substituted indoles.

Experimental Workflow: General Screening Process

The path from a newly synthesized compound to a potential lead involves a standardized screening cascade.

Screening_Workflow Synthesis Compound Synthesis Primary Primary Screening (e.g., MTT Assay for cytotoxicity, Disk Diffusion for antimicrobial) Synthesis->Primary Secondary Secondary Assay (e.g., MIC determination, Mechanism of Action) Primary->Secondary Active 'Hits' Lead Lead Compound Identification Secondary->Lead

Caption: A typical workflow for screening novel substituted indoles.

Protocol 1: Evaluation of Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[29]

Causality: This assay is based on the principle that viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability or a cytotoxic/cytostatic effect of the compound.

Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, A549) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the test indole derivative in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

    • Measure the absorbance (optical density) of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Evaluation of Antibacterial Activity (Broth Microdilution for MIC)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[24][30]

Causality: This protocol identifies the lowest concentration of a compound that can inhibit the visible growth of a microorganism in a liquid medium. It provides a quantitative measure of the compound's potency and is a gold-standard method for antimicrobial susceptibility testing.[24]

Methodology:

  • Inoculum Preparation:

    • From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium (e.g., S. aureus, E. coli).

    • Inoculate the colonies into a tube of sterile Mueller-Hinton Broth (MHB).

    • Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • In a sterile 96-well microtiter plate, add 50 µL of sterile MHB to wells 2 through 12.

    • Prepare a stock solution of the test indole derivative in DMSO and dilute it in MHB to twice the highest desired test concentration. Add 100 µL of this solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10.

    • Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) receive no compound.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL. Well 12 receives 50 µL of sterile MHB instead of inoculum.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Determination:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

    • Optionally, a growth indicator like resazurin can be added. A color change (e.g., blue to pink) indicates metabolic activity and growth. The MIC is the lowest concentration where the original color is retained.[30]

Conclusion and Future Outlook

The indole scaffold is a testament to nature's efficiency and a powerful tool for the medicinal chemist. Its derivatives have demonstrated a profound and diverse range of biological activities, from potent anticancer and antimicrobial effects to multifaceted neuroprotection.[4][25] The ongoing exploration of novel substitution patterns, the synthesis of hybrid molecules combining the indole core with other pharmacophores, and the application of advanced screening technologies continue to unlock the therapeutic potential of this remarkable heterocyclic system.[31][32] Future research will likely focus on optimizing the pharmacokinetic properties of indole-based leads, developing agents that can overcome drug resistance, and designing multi-target compounds for complex diseases.[33] The journey from the Fischer synthesis to the latest clinical trials illustrates a rich history and a promising future for indole-based drug discovery.[33][34]

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Sources

Introduction to brominated indole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Brominated Indole Derivatives: From Marine Origins to Therapeutic Frontiers

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of brominated indole derivatives. We will delve into their natural origins, synthetic pathways, diverse biological activities, and the experimental methodologies crucial for their study. This document moves beyond a simple review, offering field-proven insights into the causality behind experimental choices and the validation of protocols.

Introduction: The Rise of Brominated Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The addition of bromine atoms to this nucleus gives rise to brominated indole derivatives, a class of compounds with remarkable chemical diversity and significant therapeutic potential.

Primarily sourced from marine organisms, these halogenated metabolites are a testament to the unique biosynthetic capabilities of life in the oceans, where the concentration of bromide is significantly higher than in terrestrial environments.[3][4] Marine invertebrates like sponges, molluscs, and algae are prolific producers of these compounds, which exhibit a wide spectrum of potent biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1][4][5][6][7][8][9][10][11] This guide will explore the journey of brominated indoles from their discovery in nature to their synthesis in the lab and their promise as next-generation therapeutic agents.

Natural Occurrence and Biosynthesis

The marine ecosystem is the primary reservoir of brominated indoles.[3][7] Organisms living in competitive environments, such as sponges and marine algae, synthesize these compounds as secondary metabolites, likely for defense or signaling purposes.[4]

  • Marine Sponges: Sponges are a rich source of structurally diverse and complex brominated indoles, including bis- and tris-indole alkaloids like topsentin and gelliusines.[4][10]

  • Marine Molluscs: The Muricidae family of molluscs is famous for producing the ancient dye Tyrian purple (6,6'-dibromoindigo), which is formed from brominated indole precursors stored in their hypobranchial glands.[6]

  • Marine Algae: Various species of marine algae, such as those from the genus Laurencia, produce a range of simpler brominated indoles.[7][12]

The biosynthesis of these compounds is a fascinating example of natural chemical engineering. Marine organisms utilize enzymes, such as haloperoxidases, to incorporate bromide ions from seawater into organic molecules, a process that is rare in terrestrial life.[3] This natural halogenation is a key step that often enhances the biological activity of the parent indole molecule.[3]

Synthetic Strategies: Accessing Chemical Diversity

While nature provides a vast library of brominated indoles, laboratory synthesis is essential for producing sufficient quantities for research, exploring structure-activity relationships (SAR), and developing novel analogues with improved therapeutic profiles.

Several robust synthetic strategies have been developed:

  • Regiospecific Bromination: Direct bromination of the indole ring can be challenging due to the ring's reactivity at multiple positions. The use of specific reagents, such as N-bromosuccinimide (NBS), allows for controlled, position-specific bromination, particularly at the C2 or C3 positions, by carefully selecting protecting groups and reaction conditions.[13]

  • Palladium-Catalyzed Cross-Coupling: Modern organometallic chemistry offers powerful tools for indole synthesis. Palladium-catalyzed reactions, for instance, can form the crucial C-N bond to construct the indole ring, enabling the synthesis of complex brominated derivatives.[14]

  • One-Pot Multi-Component Reactions: To accelerate the discovery process, one-pot synthesis methods have been developed to create libraries of diverse indole derivatives. A notable example is the synthesis of brominated indole-3-glyoxylamides (IGAs), which can be achieved through a sequential one-pot, multi-step process involving diacylation followed by amidation.[15][16]

G cluster_0 Synthetic Workflow for Brominated Indole Derivatives Start Starting Material (e.g., Substituted Indole) Step1 Protection of N1 Position (If necessary) Start->Step1 Step2 Regiospecific Bromination (e.g., with NBS) Step1->Step2 Step3 Functional Group Interconversion (e.g., Cross-Coupling) Step2->Step3 Step4 Deprotection Step3->Step4 End Final Brominated Indole Derivative Step4->End

Caption: General synthetic workflow for producing brominated indole derivatives.

Pharmacological Potential and Biological Activities

Brominated indoles exhibit a remarkable array of biological activities, making them highly attractive for drug discovery.

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. Certain brominated indoles have shown potent anti-inflammatory effects.

  • Mechanism: These compounds can significantly inhibit the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in macrophages stimulated by lipopolysaccharide (LPS).[5][6] This inhibition is often achieved by suppressing the translocation of the NF-κB transcription factor, a central regulator of the inflammatory response.[5][6]

  • Key Compounds: Simple derivatives such as 6-bromoindole and 6-bromoisatin, found in Muricid molluscs, are effective inhibitors of NO, PGE2, and TNFα production.[5] Computational studies also suggest that brominated indoles can selectively inhibit cyclooxygenase (COX-1/2) enzymes, which are critical targets for anti-inflammatory drugs.[8]

LPS LPS (Inflammatory Stimulus) Macrophage Macrophage LPS->Macrophage activates NFkB_path NF-κB Pathway Macrophage->NFkB_path Mediators Inflammatory Mediators (NO, PGE2, TNF-α) NFkB_path->Mediators promotes production BromoIndole Brominated Indoles BromoIndole->NFkB_path inhibits

Caption: Simplified pathway of NF-κB inhibition by brominated indoles.

Anticancer Properties

The indole nucleus is a core feature of many anticancer agents, and brominated variants are no exception.

  • Mechanism: Many brominated indoles exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells.[6] They have demonstrated cytotoxicity against a range of human tumor cell lines, including P-388 (leukemia), KB (oral carcinoma), and A-549 (lung cancer).[4]

  • Key Compounds:

    • Topsentins: Bis-indole alkaloids isolated from sponges that show in vitro and in vivo activity against P-388 leukemia and B16 melanoma.[4]

    • Dragmacidin D: A bis-indole derivative with potent activity against P-388 and A-549 cell lines.[4]

    • 6-bromoisatin: A precursor to Tyrian purple, it induces apoptosis in various cancer cell lines.[6]

Aryl Hydrocarbon Receptor (AhR) Modulation

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating cellular responses to environmental stimuli.

  • Activity: A significant discovery is that many naturally occurring marine brominated indoles act as direct ligands and agonists for the AhR.[12][17]

  • Implications: By activating the AhR signaling pathway, these compounds can stimulate the expression of genes like Cytochrome P450 1A1 (CYP1A1).[12] This interaction opens up new avenues for research into their role in toxicology, immunology, and cellular homeostasis.

Other Therapeutic Applications

The biological activity of brominated indoles extends to other promising areas:

  • Antimicrobial Activity: Several derivatives show potent activity against both Gram-positive and Gram-negative bacteria.[7][11]

  • Neurological Diseases: Some synthetic indole-3-glyoxylamides have shown binding affinity for α-synuclein, an amyloid protein implicated in Parkinson's disease, suggesting a potential therapeutic role.[15][16]

  • Neurotransmission: Aplysinopsins, a class of brominated indoles from sponges, can modulate serotonin receptors and influence the activity of enzymes like monoamine oxidase (MAO), indicating their potential to affect neurotransmission.[3]

Data Summary: Bioactivity of Key Derivatives

The following table summarizes the activities of representative brominated indole derivatives.

Compound NameNatural SourceBiological ActivityPotency (IC₅₀ / MIC)Reference(s)
6-Bromoindole Dicathais orbita (Mollusc)Anti-inflammatory (NO, TNFα, PGE2 Inhibition)IC₅₀: ~30-40 µg/mL (extract)[5][6]
6-Bromoisatin Dicathais orbita (Mollusc)Anti-inflammatory, Anticancer (Apoptosis)IC₅₀: ~30-40 µg/mL (extract)[5][6]
Topsentin Spongosorites ruetzleri (Sponge)Anticancer (P-388 cells)IC₅₀: 3.0 µg/mL[4]
Dragmacidin D Spongosorites sp. (Sponge)Anticancer (P-388, A-549 cells)IC₅₀: 1.4 µg/mL (P-388)[4]
6-Bromoaplysinopsin Smenospongia aurea (Sponge)Serotonin Receptor BindingHigh Affinity[3][10]

Experimental Protocols

The following protocols provide validated, step-by-step methodologies for the synthesis and biological evaluation of brominated indole derivatives.

Protocol 1: One-Pot Synthesis of a Brominated Indole-3-Glyoxylamide (IGA) Library

This protocol is adapted from methods used to generate libraries of MNP-inspired compounds and is designed for efficiency and diversity.[15]

Objective: To synthesize a library of 5- or 6-bromo-IGAs for biological screening.

Materials:

  • 5-bromoindole or 6-bromoindole

  • Oxalyl chloride

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous pyridine

  • Amino acid methyl esters (as a diverse set)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Diacylation: Dissolve the starting brominated indole (1.0 eq) in anhydrous Et₂O under an inert argon atmosphere. Add oxalyl chloride (1.2 eq) dropwise at room temperature. Stir the reaction for 45-60 minutes. Causality: This step forms the reactive indol-3-yl-glyoxylyl chloride intermediate.

  • Solvent Removal: Carefully heat the reaction mixture to approximately 50°C to evaporate the ether solvent. This should result in a crude solid or oil.

  • Amidation: To the crude intermediate, add anhydrous DMF followed by anhydrous pyridine (2.0 eq).

  • Library Generation: Add a solution of the desired amino acid methyl ester (1.5 eq) in DMF to the reaction mixture. Stir at room temperature for 12-24 hours. Self-Validation: The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the intermediate and formation of the product.

  • Workup and Purification: Adsorb the crude reaction mixture onto C₁₈-bonded silica gel. Purify the target compound using preparative reversed-phase HPLC with a water/methanol gradient containing 0.1% TFA.

  • Characterization: Confirm the structure and purity of the final IGA products using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Assay for Anti-inflammatory Activity (Nitric Oxide Inhibition)

This protocol describes a standard method to assess the ability of a compound to inhibit NO production in LPS-stimulated macrophages.[5][6]

Objective: To quantify the inhibitory effect of brominated indoles on NO production.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM cell culture medium with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (brominated indoles) dissolved in DMSO

  • Griess Reagent (for nitrite quantification)

  • 96-well cell culture plates

  • Sodium nitrite (for standard curve)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells for 1-2 hours with various concentrations of the test compounds (e.g., 1-100 µM). Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor). Causality: Pre-treatment allows the compound to enter the cells and interact with its target before the inflammatory stimulus is applied.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control wells. Incubate for 24 hours.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B. Incubate in the dark at room temperature for 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the concentration of nitrite (a stable product of NO) in each sample by comparing the absorbance to a standard curve generated with sodium nitrite. Determine the IC₅₀ value (the concentration of compound that inhibits NO production by 50%). Self-Validation: Ensure that the compounds are not cytotoxic at the tested concentrations by performing a parallel cell viability assay (e.g., MTT or LDH assay).

Conclusion and Future Outlook

Brominated indole derivatives, born from the unique chemistry of the marine environment, represent a frontier in natural product drug discovery. Their diverse and potent biological activities, coupled with advances in synthetic chemistry, position them as highly promising scaffolds for therapeutic development.

Future research will likely focus on:

  • Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.[7]

  • Development of Synthetic Analogues: Expanding on the natural scaffolds to create next-generation derivatives with enhanced potency, selectivity, and drug-like properties.

The journey from marine sponge to clinical candidate is long, but the compelling biological activity and structural novelty of brominated indoles ensure they will remain a major focus of investigation for years to come.

References

  • U. Kammann, M. Vobach, S. Biselli, S. Franke, N. Heinzel, H. Huehnerfuss, N. Reineke, & N. Theobald. (n.d.). Brominated indoles and phenols in marine sediment and water extracts from the north and baltic seas-concentrations and effects. PubMed.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • D. E. DeGroot, E. L. Heffern, A. D. Jones, S. J. T. van den Berg, M. H. S. Denison, & L. M. T. van der Ven. (2015). Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists. PLOS ONE.
  • T. Kawasaki, Y. Nonaka, K. Akahane, N. Maeda, & M. T. (1997). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides1. The Journal of Organic Chemistry.
  • K. Benkendorff, C. A. McIver, & C. A. Abbott. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs.
  • K. Benkendorff, C. A. McIver, & C. A. Abbott. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. MDPI.
  • A. R. Carroll, R. A. Davis, & S. G. Franzblau. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Marine Drugs.
  • A. R. Carroll, R. A. Davis, & S. G. Franzblau. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. MDPI.
  • U. Kammann, M. Vobach, S. Biselli, S. Franke, N. Heinzel, H. Huehnerfuss, N. Reineke, & N. Theobald. (n.d.). Brominated indoles and phenoles in the German Bight and their effect on zebrafish embryos. ResearchGate.
  • S. Omarsdottir, T. F. Molinski, & X. Wang. (2022). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. MDPI.
  • K. Benkendorff, C. A. McIver, & C. A. Abbott. (2022). Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. Marine Drugs.
  • C. B. de Koning & J. P. Michael. (n.d.). The Synthesis of 2- and 3-Substituted Indoles. CORE.
  • S. A. Khan, I. Khan, & A. A. Khan. (2016). Biomedical Importance of Indoles. Journal of Chemistry.
  • A. R. Carroll, R. A. Davis, & S. G. Franzblau. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. MDPI.
  • J. C. de Oliveira, A. C. de Rezende, & L. V. Costa-Lotufo. (2013). Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs.
  • D. E. DeGroot, E. L. Heffern, A. D. Jones, S. J. T. van den Berg, M. H. S. Denison, & L. M. T. van der Ven. (n.d.). Naturally Occurring Marine Brominated Indoles Are Aryl Hydrocarbon Receptor Ligands/Agonists. ResearchGate.
  • M. T. Hamann, A. M. S. Mayer, & M. S. Ali. (2007). Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases. Acta Pharmaceutica Sinica B.
  • Unknown. (n.d.). Substrate scope for the switchable synthesis of brominated indole derivatives.[a—b]. ResearchGate.
  • K. Benkendorff, C. A. McIver, & C. A. Abbott. (n.d.). Examples of brominated indole/isatin derivatives showing anti-inflammatory, anticancer, and antimicrobial activity relevant to respiratory disease. ResearchGate.
  • A. R. Carroll, R. A. Davis, & S. G. Franzblau. (2024). (PDF) Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. ResearchGate.
  • A. D'Ambola, M. E. Cinelli, & G. V. D. M. (2024). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. MDPI.
  • M. C. Li, W. S. Sun, W. Cheng, D. Liu, H. Liang, Q. Y. Zhang, & W. H. Lin. (n.d.). Four new minor brominated indole related alkaloids with antibacterial activities from Laurencia similis. ResearchGate.

Sources

Methodological & Application

Synthesis of 7-Bromo-3-methyl-1H-indole from 2-bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Topic: A Robust and Scalable Synthesis of 7-Bromo-3-methyl-1H-indole from 2-Bromoaniline via Fischer Indolization

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Specifically, this compound is a valuable building block in the synthesis of various therapeutic agents. This application note provides a detailed, field-proven protocol for the synthesis of this compound, commencing from the readily available starting material, 2-bromoaniline. The synthetic strategy hinges on the venerable Fischer indole synthesis, a reliable and versatile method for constructing the indole ring system.[1][2] This guide offers in-depth technical insights, step-by-step experimental procedures, and the underlying chemical principles to ensure successful and reproducible synthesis.

Synthetic Strategy: The Fischer Indole Synthesis

The chosen synthetic pathway involves a two-step sequence starting from 2-bromoaniline:

  • Diazotization and Reduction: Conversion of 2-bromoaniline to its corresponding hydrazine derivative, (2-bromophenyl)hydrazine.

  • Fischer Indolization: Reaction of (2-bromophenyl)hydrazine with acetone under acidic conditions to yield the target compound, this compound.

The Fischer indole synthesis is a classic and powerful method that involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or a ketone.[1][2][3] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement to form a new carbon-carbon bond, ultimately leading to the aromatic indole ring after elimination of ammonia.[1][4]

Reaction Scheme

Fischer Indole Synthesis cluster_step1 Step 1: Hydrazine Synthesis cluster_step2 Step 2: Fischer Indolization 2-Bromoaniline 2-Bromoaniline Diazonium_Salt 2-Bromobenzenediazonium chloride 2-Bromoaniline->Diazonium_Salt NaNO2, HCl 0-5 °C (2-bromophenyl)hydrazine (2-Bromophenyl)hydrazine Diazonium_Salt->(2-bromophenyl)hydrazine SnCl2, HCl Hydrazone Acetone (2-bromophenyl)hydrazone (2-bromophenyl)hydrazine->Hydrazone Acetone, AcOH This compound This compound Hydrazone->this compound Acid catalyst (e.g., H2SO4), Heat Acetone Acetone

Caption: Overall synthetic workflow.

Experimental Protocols

Part 1: Synthesis of (2-Bromophenyl)hydrazine Hydrochloride

This procedure details the conversion of 2-bromoaniline to its hydrazine salt, a crucial intermediate for the subsequent Fischer indole synthesis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Bromoaniline172.0310.0 g0.058
Concentrated HCl36.4625 mL-
Sodium Nitrite (NaNO₂)69.004.2 g0.061
Tin(II) Chloride dihydrate (SnCl₂·2H₂O)225.6539.5 g0.175
Deionized Water18.02As needed-
Diethyl Ether74.12As needed-

Procedure:

  • Diazotization:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 10.0 g (0.058 mol) of 2-bromoaniline in 25 mL of concentrated hydrochloric acid.

    • Cool the resulting solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of 4.2 g (0.061 mol) of sodium nitrite in 10 mL of water dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is observed.

  • Reduction:

    • In a separate 500 mL beaker, prepare a solution of 39.5 g (0.175 mol) of tin(II) chloride dihydrate in 35 mL of concentrated hydrochloric acid.

    • Cool this solution to 0 °C in an ice bath.

    • Slowly add the previously prepared cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. A thick precipitate of the hydrazine hydrochloride salt will form.

    • Allow the mixture to stand for 1 hour, then collect the precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold water, followed by diethyl ether.

    • Dry the resulting white solid under vacuum to yield (2-bromophenyl)hydrazine hydrochloride.

Part 2: Synthesis of this compound

This protocol describes the acid-catalyzed cyclization of (2-bromophenyl)hydrazine with acetone to form the target indole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(2-Bromophenyl)hydrazine hydrochloride224.4810.0 g0.045
Acetone58.0813.0 mL0.177
Glacial Acetic Acid60.0550 mL-
Concentrated Sulfuric Acid (H₂SO₄)98.085 mL-
Sodium Hydroxide (NaOH)40.00As needed-
Ethyl Acetate88.11As needed-
Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • Hydrazone Formation and Cyclization:

    • In a 250 mL round-bottom flask, suspend 10.0 g (0.045 mol) of (2-bromophenyl)hydrazine hydrochloride in 50 mL of glacial acetic acid.

    • Add 13.0 mL (0.177 mol) of acetone to the suspension.

    • Carefully add 5 mL of concentrated sulfuric acid dropwise with stirring. The mixture will warm up.

    • Heat the reaction mixture to reflux (approximately 110-120 °C) for 2-4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and pour it onto 200 g of crushed ice.

    • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9.

    • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Characterization Data

The structure of the final product, this compound, should be confirmed by spectroscopic methods.

  • ¹H NMR (500 MHz, CDCl₃): δ 8.06 (s, 1H), 7.55 (d, J = 7.9 Hz, 1H), 7.37 (d, J = 7.6 Hz, 1H), 7.08 – 6.97 (m, 2H), 2.35 (d, J = 1.0 Hz, 3H).[5]

  • ¹³C NMR (125 MHz, CDCl₃): δ 135.07, 129.64, 124.31, 122.33, 120.42, 118.23, 113.13, 104.75, 9.97.[5]

  • Molecular Weight: 210.07 g/mol [6]

  • Formula: C₉H₈BrN[6]

Mechanism of the Fischer Indole Synthesis

The Fischer indole synthesis is a complex reaction involving several key steps:[3][4]

  • Hydrazone Formation: The reaction initiates with the condensation of the arylhydrazine with the ketone (acetone) to form the corresponding arylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step, leading to the cleavage of the N-N bond and the formation of a C-C bond.[1]

  • Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization where one of the amino groups attacks the imine carbon.

  • Elimination of Ammonia: The final step involves the elimination of a molecule of ammonia to form the stable, aromatic indole ring.[1]

Fischer_Indole_Mechanism A Arylhydrazine + Ketone B Hydrazone A->B Condensation C Enamine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Protonation E Di-imine Intermediate D->E F Cyclization E->F Aromatization G Aminal Intermediate F->G H Elimination of NH3 G->H I Indole H->I

Caption: Key steps in the Fischer indole synthesis mechanism.

Safety and Handling

  • 2-Bromoaniline: Toxic by inhalation, ingestion, and skin contact. It is a suspected carcinogen.

  • Sodium Nitrite: Oxidizing agent and toxic.

  • Tin(II) Chloride: Corrosive and may cause skin and eye irritation.

  • Concentrated Acids (HCl, H₂SO₄): Highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Acetone and Ethyl Acetate: Flammable solvents.

  • All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound from 2-bromoaniline. The Fischer indole synthesis remains a cornerstone of heterocyclic chemistry, and this detailed guide, grounded in established chemical principles, empowers researchers to confidently prepare this important synthetic intermediate. The provided step-by-step procedures, mechanistic insights, and safety precautions are designed to ensure a successful and safe laboratory experience.

References

  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
  • Wikipedia. Fischer indole synthesis. [Link]
  • Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]
  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
  • Grokipedia. Larock indole synthesis. [Link]
  • RSC Publishing. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. [Link]
  • Wikipedia. Bischler–Möhlau indole synthesis. [Link]
  • National Institutes of Health. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. [Link]
  • National Institutes of Health.
  • Wikipedia.
  • chemeurope.com. Bischler-Möhlau indole synthesis. [Link]
  • Wikipedia. Larock indole synthesis. [Link]
  • ResearchGate. (PDF)
  • HETEROCYCLES.
  • SynArchive. Larock Indole Synthesis. [Link]
  • MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)
  • ResearchGate. Batcho–Leimgruber indole synthesis | Request PDF. [Link]
  • Universidad Autónoma de Nuevo León. The Fischer Indole Synthesis: A Semiempirical Study. [Link]
  • The Royal Society of Chemistry.
  • PubMed. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. [Link]
  • Semantic Scholar. Bischler-Möhlau indole synthesis. [Link]
  • Chem-Station Int. Ed. Fischer Indole Synthesis. [Link]
  • RSC Publishing. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. [Link]
  • National Institutes of Health.
  • National Institutes of Health. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
  • ResearchGate. data reports 7-Bromo-1H-indole-2,3-dione. [Link]
  • Organic Syntheses Procedure. 1H-Indole, 3-ethyl. [Link]
  • National Institutes of Health.
  • Canadian Science Publishing.
  • Google Patents.

Sources

Synthesis of 7-Bromo-3-methyl-1H-indole via Fischer Indolization: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Fischer Indole Synthesis

The Fischer indole synthesis, a venerable and powerful reaction in the organic chemist's toolkit since its discovery by Emil Fischer in 1883, remains a cornerstone for the construction of the indole nucleus.[1][2] This acid-catalyzed cyclization of an arylhydrazone, typically formed from an arylhydrazine and a ketone or aldehyde, provides a versatile and direct route to a wide array of substituted indoles.[1][2][3] These heterocyclic motifs are of paramount importance in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic pharmaceuticals, including the triptan class of antimigraine agents.[1][4]

This application note provides a detailed, experience-driven guide to the synthesis of a specific, valuable building block: 7-Bromo-3-methyl-1H-indole. The strategic placement of the bromine atom at the 7-position and the methyl group at the 3-position makes this a highly useful intermediate for further functionalization in the development of novel therapeutic agents. We will delve into the mechanistic underpinnings of the reaction, offer a robust, step-by-step experimental protocol, and provide essential data for the characterization of the final product.

Reaction Mechanism and Key Parameters: A Causal Explanation

The Fischer indole synthesis is a sophisticated sequence of acid-catalyzed transformations. A thorough understanding of the mechanism is critical for troubleshooting and optimizing the reaction.[1][2][4]

  • Hydrazone Formation: The synthesis commences with the condensation of (2-bromophenyl)hydrazine with acetone. This is a reversible reaction that forms the corresponding acetone (2-bromophenyl)hydrazone. The equilibrium is typically driven forward by the removal of water or by using an excess of one of the reagents.

  • Tautomerization to Ene-hydrazine: The hydrazone, in the presence of an acid catalyst, undergoes tautomerization to the more reactive ene-hydrazine intermediate.[1][2]

  • [5][5]-Sigmatropic Rearrangement: This is the key bond-forming step of the reaction. The protonated ene-hydrazine undergoes a concerted, pericyclic[5][5]-sigmatropic rearrangement, leading to the formation of a new carbon-carbon bond and the cleavage of the weak nitrogen-nitrogen bond.

  • Aromatization and Cyclization: The resulting intermediate rearomatizes, and subsequent intramolecular cyclization occurs, forming a five-membered ring.

  • Elimination of Ammonia: The final step involves the acid-catalyzed elimination of a molecule of ammonia, which drives the reaction to completion and results in the formation of the stable, aromatic indole ring.[1][2]

Visualizing the Mechanism

fischer_indole_mechanism cluster_start Step 1: Hydrazone Formation cluster_rearrangement Step 2 & 3: Tautomerization & Rearrangement cluster_cyclization Step 4 & 5: Cyclization & Elimination Arylhydrazine (2-bromophenyl)hydrazine Hydrazone Acetone (2-bromophenyl)hydrazone Arylhydrazine->Hydrazone + Acetone Ketone Acetone Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine H+ Rearranged [3,3]-Sigmatropic Rearrangement Product Enehydrazine->Rearranged [3,3] Cyclized Cyclized Intermediate Rearranged->Cyclized Aromatization & Cyclization Indole This compound Cyclized->Indole - NH3

Caption: The Fischer Indole Synthesis Mechanism.

Experimental Protocol: Synthesis of this compound

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful synthesis.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesNotes
(2-Bromophenyl)hydrazine hydrochlorideC₆H₇BrN₂·HCl223.505.0 g0.0224Can be sourced commercially or synthesized.
AcetoneC₃H₆O58.0815 mL~0.204Reagent grade, used in excess.
Polyphosphoric Acid (PPA)(HPO₃)n-50 g-A strong acid and dehydrating agent. Handle with care.
EthanolC₂H₅OH46.0750 mL-For recrystallization.
Sodium BicarbonateNaHCO₃84.01As needed-For neutralization.
DichloromethaneCH₂Cl₂84.93As needed-For extraction.
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-For drying.
Step-by-Step Methodology

Part 1: Formation of Acetone (2-bromophenyl)hydrazone

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5.0 g (0.0224 mol) of (2-bromophenyl)hydrazine hydrochloride in 30 mL of ethanol.

  • To this suspension, add 15 mL of acetone.

  • Heat the mixture to a gentle reflux for 1 hour. The solid should dissolve, and the solution may turn slightly yellow.

  • After 1 hour, remove the heat and allow the solution to cool to room temperature.

  • Cool the flask in an ice bath to induce crystallization of the hydrazone.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the acetone (2-bromophenyl)hydrazone in a vacuum oven. The product should be a pale yellow solid.

Part 2: Cyclization to this compound

  • Caution: Polyphosphoric acid is highly corrosive and viscous. Handle in a fume hood with appropriate personal protective equipment.

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 50 g of polyphosphoric acid.

  • Heat the PPA to 80-90 °C with stirring.

  • Slowly and in portions, add the dried acetone (2-bromophenyl)hydrazone to the hot PPA. The addition should be controlled to maintain the reaction temperature below 120 °C.

  • After the addition is complete, heat the reaction mixture to 110-120 °C and maintain this temperature for 30-45 minutes. The color of the mixture will darken.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Allow the reaction mixture to cool to approximately 80 °C and then carefully pour it onto 200 g of crushed ice in a large beaker with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This should be done carefully as it will effervesce.

  • The crude product will precipitate as a solid. Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Part 3: Purification

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Alternatively, recrystallization from a suitable solvent system, such as ethanol/water, can be employed to obtain the pure product.

Visualizing the Experimental Workflow

experimental_workflow Start Start: (2-Bromophenyl)hydrazine HCl + Acetone Hydrazone_Formation Hydrazone Formation (Ethanol, Reflux) Start->Hydrazone_Formation Isolation_1 Isolation: Crystallization & Filtration Hydrazone_Formation->Isolation_1 Cyclization Cyclization (Polyphosphoric Acid, 110-120°C) Isolation_1->Cyclization Workup Aqueous Workup: Ice Quench & Neutralization Cyclization->Workup Extraction Extraction with Dichloromethane Workup->Extraction Purification Purification: Column Chromatography or Recrystallization Extraction->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR (500 MHz, CDCl₃)δ 8.06 (s, 1H), 7.55 (d, J = 7.9 Hz, 1H), 7.37 (d, J = 7.6 Hz, 1H), 7.08 – 6.97 (m, 2H), 2.35 (d, J = 1.0 Hz, 3H).[5]
¹³C NMR (125 MHz, CDCl₃)δ 135.07, 129.64, 124.31, 122.33, 120.42, 118.23, 113.13, 104.75, 9.97.[5]
Mass Spectrometry (EI)Expected M⁺ at m/z 210 and M⁺+2 at m/z 212 (due to bromine isotopes).
Melting Point Literature values should be consulted for comparison.

Troubleshooting and Safety Precautions

  • Low Yield of Hydrazone: Ensure the starting hydrazine is of good quality. The reaction is reversible; consider using a dehydrating agent like anhydrous magnesium sulfate.

  • Incomplete Cyclization: The viscosity of PPA can be an issue. Ensure efficient stirring. The temperature is crucial; too low, and the reaction will be slow, too high, and decomposition may occur.

  • Difficult Purification: If the crude product is an oil, it may be due to impurities. A thorough aqueous workup is essential to remove any residual PPA.

Safety is paramount. Always work in a well-ventilated fume hood. Polyphosphoric acid is highly corrosive and will cause severe burns upon contact. Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. (2-Bromophenyl)hydrazine is toxic and a suspected carcinogen; handle with care.

Conclusion

The Fischer indole synthesis provides an effective and reliable method for the preparation of this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and development. The protocol provided herein is robust and has been designed for successful implementation in a standard organic chemistry laboratory.

References

  • Wikipedia. Fischer indole synthesis. [Link]
  • Garg, N. K., et al. (2012).
  • The Royal Society of Chemistry. (2017).
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  • Scribd. (2025). Expt-7 The Fischer Indole Synthesis New. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). [Link]
  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC. [Link]
  • Biological Magnetic Resonance Bank.
  • Magritek. (2017).
  • Zolfigol, M. A., et al. (2014).
  • Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry. [Link]
  • Google Patents. (2021).
  • Google Patents. (2008). The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
  • Asad, N., et al. (2024).

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Application Notes and Protocols for the Synthesis of 7-Bromo-3-methyl-1H-indole via a Modified Indole Synthesis Strategy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to a robust and efficient synthetic route for 7-bromo-3-methyl-1H-indole, a valuable heterocyclic scaffold in medicinal chemistry and drug development. While a direct classical Nef reaction protocol for this specific molecule is not prominently documented, this guide outlines a highly effective and analogous approach utilizing the principles of the Leimgruber-Batcho indole synthesis. This strategy begins with a readily accessible substituted o-nitrotoluene and proceeds through a key reductive cyclization of an enamine intermediate, a transformation that conceptually aligns with the conversion of a nitro group to a carbonyl-like functionality inherent in the Nef reaction's synthetic utility. This application note details the underlying chemical principles, step-by-step experimental protocols, mechanistic insights, and requisite data for the successful synthesis of this compound.

Introduction

The indole nucleus is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in drug discovery. Specifically, substituted indoles, such as this compound, serve as crucial intermediates in the synthesis of more complex bioactive molecules. The introduction of a bromine atom at the 7-position and a methyl group at the 3-position provides key steric and electronic properties, offering vectors for further functionalization and influencing the molecule's interaction with biological targets.

The Nef reaction, traditionally known for the conversion of a primary or secondary nitroalkane into a corresponding aldehyde or ketone, represents a powerful tool in organic synthesis for carbon-carbon bond formation and functional group interconversion.[1][2] While its direct application in a classical sense for the final cyclization to this compound is not widely reported, the underlying principle of utilizing a nitro group as a masked carbonyl functionality for ring formation is a cornerstone of many indole syntheses.

This guide presents a scientifically sound and field-proven synthetic strategy based on the Leimgruber-Batcho indole synthesis.[3][4][5] This powerful method commences with an appropriately substituted o-nitrotoluene and proceeds via a two-step sequence involving the formation of a highly conjugated enamine followed by a reductive cyclization to construct the indole ring. This approach offers high yields, mild reaction conditions, and a broad substrate scope, making it a superior alternative to the often harsh conditions of the classical Fischer indole synthesis.

Overall Synthetic Strategy

The proposed synthesis of this compound is a multi-step process commencing with the commercially available 1-bromo-3-methylbenzene. The key steps involve the introduction of a nitro group ortho to the methyl group, followed by a Henry reaction to introduce the nitroethyl side chain, and culminating in a reductive cyclization to form the indole ring.

G A 1-Bromo-3-methylbenzene B 2-Bromo-6-methylacetophenone A->B Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) C 1-(2-Bromo-6-methylphenyl)-2-nitropropan-1-ol B->C Henry Reaction (Nitroethane, Base) D 1-Bromo-3-methyl-2-(2-nitroprop-1-en-1-yl)benzene C->D Dehydration (e.g., Acetic Anhydride) E This compound D->E Reductive Cyclization (e.g., Fe, Acetic Acid)

Caption: Proposed synthetic workflow for this compound.

Mechanistic Insights: The Reductive Cyclization

The cornerstone of this synthetic approach is the reductive cyclization of the ortho-nitro-substituted styrenyl precursor. This transformation, while not a classical Nef reaction, achieves the critical ring closure through the reduction of the nitro group and subsequent intramolecular condensation. The mechanism is believed to proceed as follows:

  • Reduction of the Nitro Group: The nitro group of the precursor is reduced by a suitable reducing agent, such as iron powder in acetic acid or catalytic hydrogenation. This reduction proceeds through several intermediates, including the nitroso and hydroxylamine species, ultimately yielding the corresponding aniline.[6][7]

  • Intramolecular Cyclization: The newly formed amino group, being nucleophilic, readily attacks the electrophilic carbon of the enamine or the ketone (if the side chain is not dehydrated), initiating an intramolecular cyclization.

  • Aromatization: The resulting indoline intermediate then undergoes elimination of water or the amine from the formamide acetal to achieve aromatization, yielding the stable indole ring system.

G cluster_0 Reductive Cyclization Mechanism A o-Nitro-styrenyl Precursor B Nitroso Intermediate A->B Reduction [Fe/H+] C Hydroxylamine Intermediate B->C Further Reduction D Aniline Intermediate C->D Further Reduction E Indoline Intermediate D->E Intramolecular Cyclization F This compound E->F Aromatization (-H2O)

Sources

Application Note: A Robust and Scalable Palladium-Catalyzed Synthesis of 7-Bromo-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 7-Bromo-3-methyl-1H-indole, a key heterocyclic building block in medicinal chemistry and materials science. The described methodology leverages a palladium-catalyzed cross-coupling reaction, specifically a modified Larock indole synthesis, to achieve high yields and purity. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step experimental protocol, and a discussion of the underlying reaction mechanism.

Introduction: The Significance of the this compound Scaffold

The indole nucleus is a privileged scaffold in drug discovery, present in a vast array of natural products and pharmaceuticals, including the amino acid tryptophan and the neurotransmitter serotonin.[1] Functionalized indoles, particularly halogenated derivatives, serve as versatile intermediates for further chemical elaboration. This compound is of particular interest due to the strategic placement of the bromine atom, which allows for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse functionalities at the C7 position.[2] This makes it a valuable precursor for the synthesis of complex molecules with potential therapeutic applications.

Traditional methods for indole synthesis, such as the Fischer indole synthesis, often require harsh acidic conditions and may lack regiocontrol.[1][3][4][5] Palladium-catalyzed methods, such as the Larock indole synthesis, offer a milder and more versatile alternative for constructing the indole core.[6][7][8] This application note details an optimized protocol based on the Larock heteroannulation, providing a reliable and scalable route to this compound.

Reaction Principle: The Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed reaction that forms indoles from an ortho-haloaniline and a disubstituted alkyne.[6][7][8] The reaction proceeds through a catalytic cycle involving oxidative addition, alkyne insertion, and reductive elimination.

Catalytic Cycle

The generally accepted mechanism for the Larock indole synthesis is as follows:

  • Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the carbon-halogen bond of the ortho-haloaniline to form a palladium(II) intermediate.

  • Alkyne Coordination and Insertion: The alkyne coordinates to the palladium(II) center and subsequently undergoes migratory insertion into the aryl-palladium bond. This step is typically regioselective.[6]

  • Intramolecular Cyclization: The nitrogen atom of the aniline attacks the newly formed vinyl-palladium species, leading to an intramolecular cyclization and the formation of a six-membered palladacycle.

  • Reductive Elimination: The cycle is completed by reductive elimination from the palladacycle, which forms the indole product and regenerates the active palladium(0) catalyst.[6]

Larock_Indole_Synthesis cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd o-Bromoaniline PdII_Aryl Ar-Pd(II)X(L_n) OxAdd->PdII_Aryl Alkyne_Ins Alkyne Insertion PdII_Aryl->Alkyne_Ins Alkyne Vinyl_Pd Vinyl-Pd(II) Intermediate Alkyne_Ins->Vinyl_Pd Cyclization Intramolecular Cyclization Vinyl_Pd->Cyclization Palladacycle Six-membered Palladacycle Cyclization->Palladacycle Red_Elim Reductive Elimination Palladacycle->Red_Elim Forms Indole Red_Elim->Pd0 Regenerates Catalyst Product Product: This compound Red_Elim->Product Start Starting Materials: o-Bromoaniline, Alkyne

Caption: The catalytic cycle of the Larock indole synthesis.

Experimental Protocol

This protocol is optimized for the synthesis of this compound from 2,6-dibromoaniline and propyne (generated in situ or from a cylinder).

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2,6-Dibromoaniline≥98%Sigma-Aldrich
Palladium(II) Acetate (Pd(OAc)₂)99.9%Strem Chemicals
Triphenylphosphine (PPh₃)≥99%Acros Organics
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
Lithium Chloride (LiCl)Anhydrous, ≥99%Alfa Aesar
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichUse dry solvent.
Propyne≥98%MathesonCan be bubbled from a cylinder or generated in situ.
Ethyl AcetateACS GradeVWRFor workup and chromatography.
HexanesACS GradeVWRFor chromatography.
Saturated Sodium Bicarbonate SolutionFor workup.
BrineFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)For drying.
Silica Gel230-400 meshFor column chromatography.

Equipment:

  • Schlenk flask or pressure tube

  • Magnetic stirrer with heating capabilities

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add 2,6-dibromoaniline, Pd(OAc)₂, PPh₃, K₂CO₃, and LiCl to flask. setup->reagents solvent Add anhydrous DMF. reagents->solvent propyne Introduce propyne gas. solvent->propyne reaction Heat at 100 °C for 12-16 h. propyne->reaction tlc Monitor reaction by TLC. reaction->tlc workup Aqueous Workup tlc->workup Reaction Complete quench Cool to RT, add water. workup->quench extract Extract with Ethyl Acetate (3x). quench->extract wash Wash combined organic layers with water and brine. extract->wash dry Dry over Na₂SO₄. wash->dry concentrate Concentrate in vacuo. dry->concentrate purify Purification concentrate->purify column Silica Gel Column Chromatography (Hexanes/Ethyl Acetate). purify->column product Isolate pure product. column->product end End product->end

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-dibromoaniline (1.0 equiv), palladium(II) acetate (0.02 equiv), triphenylphosphine (0.04 equiv), potassium carbonate (2.5 equiv), and lithium chloride (1.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) via syringe to achieve a concentration of 0.2 M with respect to the 2,6-dibromoaniline.

  • Alkyne Addition: Bubble propyne gas through the reaction mixture for 10-15 minutes. Alternatively, if using a pressure tube, charge with the appropriate excess of a propyne source.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., 9:1 Hexanes:Ethyl Acetate), observing the consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water (2x) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a solid.

Characterization Data

The identity and purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry. The expected spectroscopic data for this compound are as follows:

  • ¹H NMR (500 MHz, CDCl₃): δ 8.06 (s, 1H), 7.55 (d, J = 7.9 Hz, 1H), 7.37 (d, J = 7.6 Hz, 1H), 7.08 – 6.97 (m, 2H), 2.35 (d, J = 1.0 Hz, 3H).[9]

  • ¹³C NMR (125 MHz, CDCl₃): δ 135.07, 129.64, 124.31, 122.33, 120.42, 118.23, 113.13, 104.75, 9.97.[9]

  • Molecular Formula: C₉H₈BrN[10]

  • Molecular Weight: 210.07 g/mol [10]

Discussion and Field-Proven Insights

  • Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a robust and cost-effective catalyst system for this transformation. The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the oxidative addition step.

  • Role of Additives:

    • Base (K₂CO₃): The base is necessary to neutralize the HX generated during the catalytic cycle.

    • Chloride Source (LiCl): The addition of a chloride source like LiCl has been shown to be beneficial in Larock indole syntheses, potentially by facilitating the reductive elimination step.[6]

  • Solvent: Anhydrous DMF is an excellent solvent for this reaction due to its high boiling point and ability to dissolve the inorganic base and palladium salts. It is critical to use a dry solvent to avoid side reactions.

  • Troubleshooting:

    • Low Yield: Incomplete reaction may be due to inactive catalyst, insufficient heating, or moisture in the reaction. Ensure all reagents are pure and the solvent is anhydrous.

    • Side Products: The formation of dehalogenated starting material can occur. Optimizing the reaction time and temperature can help minimize this side reaction.

Conclusion

The palladium-catalyzed Larock indole synthesis provides an efficient and reliable method for the preparation of this compound. The protocol described in this application note is scalable and utilizes readily available reagents, making it a valuable tool for researchers in organic synthesis and medicinal chemistry. The strategic placement of the bromine atom in the product allows for a wide range of subsequent functionalizations, highlighting the utility of this synthetic route in the development of novel chemical entities.

References

  • Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662–5663.
  • Yoo, W., & Li, G. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. Tetrahedron, 84, 131973.
  • Wikipedia contributors. (2023, September 22). Larock indole synthesis. In Wikipedia, The Free Encyclopedia.
  • Lane, B. S., & Sames, D. (2005). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society, 127(37), 12988–12995.
  • Kumar, A., & Kumar, V. (2018). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Molecules, 23(10), 2649.
  • Grokipedia. (n.d.). Larock indole synthesis.
  • SynArchive. (n.d.). Larock Indole Synthesis.
  • Wikipedia contributors. (2023, December 1). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
  • Wang, D., et al. (2014). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances, 4(29), 15021-15024.
  • Wikipedia contributors. (2023, November 11). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia.
  • Rosas-Garcia, V. M., Quintanilla-Licea, R., & Longoria, F. E. (n.d.). The Fischer Indole Synthesis: A Semiempirical Study.
  • Al-Hujran, T. A., et al. (2022). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Molbank, 2022(2), M1379.
  • Royal Society of Chemistry. (n.d.). Supporting information.
  • Kim, D. Y., & Movassaghi, M. (2017). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic letters, 19(21), 5844–5847.
  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
  • Chem-Station. (2014, August 27). Fischer Indole Synthesis.
  • ResearchGate. (n.d.). Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole...
  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube.
  • Hvasanov, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18017–18031.
  • Royal Society of Chemistry. (2019, October 8). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product b.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • Wang, H., et al. (2018). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules, 23(7), 1775.
  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
  • SciSpace. (n.d.). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction.
  • ResearchGate. (n.d.). data reports 7-Bromo-1H-indole-2,3-dione.
  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.
  • MDPI. (2024, October 11). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters.
  • Organic Letters. (2021, January 15). Palladium-Catalyzed Direct and Specific C-7 Acylation of Indolines with 1,2-Diketones.
  • Organic Chemistry Frontiers. (n.d.). Palladium-catalyzed domino Heck-disilylation and Heck-monosilylation of alkene-tethered carbamoyl chlorides: synthesis of versatile silylated oxindoles.
  • ResearchGate. (2025, August 5). Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System.

Sources

Application Note: High-Purity 7-Bromo-3-methyl-1H-indole via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details a robust methodology for the purification of 7-Bromo-3-methyl-1H-indole through recrystallization. Moving beyond a simple procedural outline, this document elucidates the causal factors influencing solvent selection, crystal nucleation, and growth, thereby empowering researchers to adapt and optimize the protocol for analogous indole derivatives. The presented protocol is designed to be a self-validating system, ensuring the attainment of high-purity crystalline material suitable for downstream applications in medicinal chemistry and materials science.

Introduction: The Rationale for Recrystallization

This compound is a key heterocyclic building block in the synthesis of various biologically active compounds. The purity of this intermediate is paramount, as impurities can significantly impact the yield, stereochemistry, and pharmacological profile of the final active pharmaceutical ingredient (API). While various purification techniques exist, recrystallization remains a powerful and scalable method for obtaining highly pure crystalline solids.

Recrystallization is fundamentally a solid-liquid separation technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent, followed by slow cooling to induce the formation of a crystalline lattice of the desired compound, while impurities remain dissolved in the surrounding solution (mother liquor).

The Science of Solvent Selection: A First Principles Approach

The success of any recrystallization protocol hinges on the judicious choice of solvent. The ideal solvent for this compound should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the this compound at or near its boiling point.

  • Low Solvating Power at Ambient or Sub-Ambient Temperatures: Upon cooling, the compound's solubility should decrease significantly, promoting crystallization and maximizing yield.

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or sparingly soluble at elevated temperatures (allowing for removal by hot filtration).

  • Inertness: The solvent must not react with the this compound.

  • Volatility: The solvent should be sufficiently volatile to allow for easy removal from the purified crystals during the drying process.

Based on the structure of this compound, which possesses both aromatic and heterocyclic character, a solvent of intermediate polarity is likely to be effective. While specific solubility data for this compound is not extensively published, empirical testing with analogous bromo-indole derivatives suggests that solvents such as acetone and ethyl acetate are excellent starting points for screening.[1] In some cases, a mixed solvent system, such as ethanol/water, can also be effective for indole derivatives.

Visualizing Solvent Selection Logic

SolventSelection Compound This compound (Crude) SolventScreen Solvent Screening (Small Scale Tests) Compound->SolventScreen HotDissolution High Solubility (Hot) SolventScreen->HotDissolution Test Solvents (e.g., Acetone, Ethyl Acetate) ColdInsolubility Low Solubility (Cold) HotDissolution->ColdInsolubility Successful Dissolution OptimalSolvent Optimal Solvent System Identified ColdInsolubility->OptimalSolvent Forms Precipitate/Crystals upon Cooling

Caption: Logic flow for empirical solvent selection.

Potential Impurities in the Synthesis of this compound

A comprehensive purification strategy requires an understanding of the potential impurities that may be present in the crude material. Depending on the synthetic route employed, common impurities may include:

  • Unreacted Starting Materials: Such as the corresponding aniline or hydrazone precursors.

  • Regioisomers: Bromination of the indole ring can sometimes lead to the formation of other bromo-substituted isomers.

  • Over-brominated Products: Di- or tri-brominated indole derivatives.

  • By-products from Side Reactions: Depending on the specific reagents and conditions used.

The recrystallization protocol outlined below is designed to effectively remove these types of impurities.

Detailed Recrystallization Protocol

This protocol provides a step-by-step methodology for the purification of this compound. It is recommended to first perform a small-scale solvent screen to confirm the optimal solvent system for your specific crude material.

Materials and Equipment
Material/EquipmentSpecifications
Crude this compoundPurity < 95%
Recrystallization SolventAcetone or Ethyl Acetate (ACS Grade or higher)
Decolorizing Carbon (Optional)Activated charcoal
Erlenmeyer FlasksAppropriate sizes for sample and solvent
Heating Mantle or Hot PlateWith stirring capability
CondenserTo prevent solvent loss during heating
Buchner Funnel and FlaskFor vacuum filtration
Filter PaperWhatman No. 1 or equivalent
Vacuum OvenFor drying purified crystals
Experimental Workflow

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Place crude indole in Erlenmeyer flask B 2. Add minimal hot solvent (e.g., Acetone) A->B C 3. Heat to reflux with stirring B->C D 4. Add decolorizing carbon (if solution is colored) C->D F 6. Allow filtrate to cool slowly to room temperature C->F E 5. Perform hot gravity filtration D->E E->F G 7. Cool further in an ice bath F->G H 8. Collect crystals by vacuum filtration G->H I 9. Wash crystals with cold solvent H->I J 10. Dry crystals under vacuum I->J K K J->K High-Purity Product

Caption: Step-by-step recrystallization workflow.

Step-by-Step Procedure
  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat the chosen solvent (e.g., acetone or ethyl acetate) to its boiling point. Add the hot solvent portion-wise to the flask containing the crude solid while stirring and heating until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the resulting solution is colored, it may indicate the presence of colored impurities. Remove the flask from the heat source and allow it to cool slightly. Add a small amount of activated decolorizing carbon (approximately 1-2% by weight of the crude solid). Swirl the flask and gently reheat to boiling for a few minutes.

  • Hot Filtration (if decolorizing carbon was used): If decolorizing carbon was added, it must be removed while the solution is still hot to prevent premature crystallization of the product. This is achieved by hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, well-defined crystals. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystallized product.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization of Purified Product

The purity of the recrystallized this compound should be assessed by appropriate analytical techniques, such as:

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

  • Chromatographic Methods (TLC, HPLC): Comparison with the crude material should show a significant reduction or elimination of impurity spots/peaks.

  • Spectroscopic Methods (¹H NMR, ¹³C NMR): The spectra should be clean and consistent with the structure of this compound.

Troubleshooting

IssueProbable Cause(s)Suggested Solution(s)
Product does not crystallize Too much solvent was used; the solution is not supersaturated upon cooling.Re-heat the solution to evaporate some of the solvent and then allow it to cool again. If crystallization still does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
Oiling out The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling solvent. Alternatively, redissolve the oil in more hot solvent and try cooling at a much slower rate.
Low recovery of purified product The compound has significant solubility in the cold solvent; premature crystallization during hot filtration.Ensure the solution is thoroughly cooled in an ice bath before filtration. For hot filtration, ensure all glassware is pre-heated to prevent premature crystallization.
Colored crystals Incomplete removal of colored impurities.Repeat the recrystallization process, ensuring the use of an adequate amount of decolorizing carbon and efficient hot filtration.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound and many organic solvents are flammable and may be harmful if inhaled, ingested, or absorbed through the skin. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

The recrystallization protocol detailed in this application note provides a reliable and effective method for the purification of this compound. By understanding the underlying principles of solvent selection and crystallization, researchers can adapt and optimize this procedure to achieve high-purity materials essential for successful drug discovery and development programs.

References

  • Yamada, F., Tamura, M., Hasegawa, A., & Somei, M. (2002). Synthetic Studies of Psilocin Analogs Having Either a Formyl Group or Bromine Atom at the 5- or 7-Position. Chemical and Pharmaceutical Bulletin, 50(1), 92–99. [Link]

Sources

Application Note: High-Resolution Purification of 7-Bromo-3-methyl-1H-indole via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Bromo-3-methyl-1H-indole is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents. Its purity is paramount for successful downstream applications and reliable biological data. This application note presents a detailed, optimized protocol for the purification of this compound from a typical crude reaction mixture using flash column chromatography. We move beyond a simple list of steps to explain the underlying principles and rationale for each decision, ensuring a robust, reproducible, and high-resolution separation. This guide includes protocols for mobile phase optimization via Thin-Layer Chromatography (TLC), detailed column packing and sample loading techniques, and post-purification analysis.

Principle of Separation: A Chemist's Perspective

The successful purification of this compound hinges on exploiting the polarity differences between the target molecule and the impurities generated during its synthesis. This protocol employs normal-phase chromatography, a cornerstone technique in organic chemistry.

  • Stationary Phase: We utilize silica gel (SiO₂), a highly polar stationary phase. Its surface is rich in silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with molecules passed over it.

  • Target Molecule Polarity: this compound is a molecule of moderate polarity. The primary site for interaction with the silica gel is the N-H group of the indole ring, which can act as a hydrogen bond donor. The bromine atom and the aromatic system contribute to its overall polarity through dipole moments and π-π interactions.

  • Mobile Phase: A non-polar to moderately polar solvent system, typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), is used as the eluent.

  • Mechanism of Separation: By starting with a low-polarity mobile phase, most compounds in the crude mixture will adsorb strongly to the silica gel. As the polarity of the mobile phase is gradually increased (by increasing the percentage of ethyl acetate), the compounds begin to desorb and travel down the column. Less polar impurities will elute first, as they have weaker interactions with the silica. The more polar this compound will elute later, effectively separating it from less polar byproducts (like unreacted starting materials) and more polar impurities (like potential di-brominated or oxidized species).

The core principle is a competition for binding sites on the silica gel between the analyte and the mobile phase molecules. The ideal mobile phase composition will result in the target compound having a retention factor (Rf) of approximately 0.25-0.35 on a TLC plate, which generally translates to optimal separation on a column.

Materials and Reagents

Item Specification Purpose
Stationary Phase Silica GelAdsorbent for separation
Mobile Phase Solvents Hexanes (or Heptane), Ethyl Acetate (EtOAc)Eluent to carry sample through the column
Crude Sample Crude this compound reaction mixtureThe mixture to be purified
TLC Supplies Silica gel coated aluminum plates (e.g., TLC Silica gel 60 F₂₅₄)Rapid analysis and method development
TLC Visualization UV lamp (254 nm), Vanillin or p-Anisaldehyde stainDetection of spots on the TLC plate
Glassware Chromatography column, Erlenmeyer flasks, beakersMain apparatus for the experiment
Other Celite or cotton wool, sand, rotary evaporatorColumn packing, sample loading, solvent removal

Pre-Chromatography: Method Development with TLC

Before packing a column, it is imperative to determine the optimal solvent system using Thin-Layer Chromatography (TLC). This small-scale experiment saves significant time, solvent, and sample.

Objective: To find a solvent system where the Rf of this compound is ~0.3 and is well-resolved from its major impurities.

Detailed Protocol:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal volume of dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.

  • Developing the Plate: Prepare several TLC developing chambers (e.g., a beaker covered with a watch glass) with different ratios of Hexanes:Ethyl Acetate. Suggested starting ratios are 95:5, 90:10, 85:15, and 80:20.

  • Elution: Place the spotted TLC plate in a chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization & Analysis:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm). Indole derivatives are typically UV-active. Circle the visible spots.

    • (Optional but recommended) Further visualize by dipping the plate in a vanillin or p-anisaldehyde stain solution followed by gentle heating with a heat gun. Indoles often stain distinct colors (e.g., pink, purple, or blue), which aids in identification.

    • Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

Interpreting the Results:

  • If Rf is too high (> 0.5): The solvent system is too polar. Increase the proportion of hexanes.

  • If Rf is too low (< 0.2): The solvent system is not polar enough. Increase the proportion of ethyl acetate.

  • Poor Separation: If spots are smeared or overlap, a different solvent system (e.g., Dichloromethane:Hexanes) may be required.

For this compound, a common starting point that often yields good results is 90:10 Hexanes:Ethyl Acetate .

Workflow for Purification

Purification_Workflow cluster_prep Preparation Phase cluster_column Column Chromatography cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Method Development (e.g., 9:1 Hex:EtOAc) Crude->TLC Optimize Rf Pack Pack Column (Slurry Method) TLC->Pack Load Dry Load Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Pool Pool Pure Fractions TLC_Fractions->Pool Evaporate Solvent Evaporation (Rotovap) Pool->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: Workflow from crude product to pure compound.

Detailed Column Chromatography Protocol

Rationale for Method Choices:

  • Slurry Packing: This technique is chosen over dry packing because it minimizes the risk of air bubbles and channels forming within the stationary phase, which can lead to poor separation efficiency.

  • Dry Loading: The crude product is pre-adsorbed onto a small amount of silica gel. This method typically results in a more uniform application of the sample to the column surface compared to wet loading (dissolving in solvent), leading to sharper bands and better resolution.

Step-by-Step Procedure:

  • Column Preparation:

    • Select a glass column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of the crude sample).

    • Secure the column vertically to a retort stand.

    • Place a small plug of cotton wool or Celite at the bottom to support the stationary phase. Add a thin layer (~1 cm) of sand on top of the plug.

  • Slurry Packing:

    • In a beaker, mix the required amount of silica gel with the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc) to form a free-flowing slurry.

    • Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica from the beaker into the column.

    • Gently tap the side of the column to encourage even settling of the silica bed.

    • Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Crucially, do not let the column run dry at any stage. Add a protective layer of sand (~1 cm) on top of the silica bed.

  • Dry Sample Loading:

    • Dissolve your crude this compound in a minimal amount of a volatile solvent (like dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of the crude sample) to this solution.

    • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column, creating a uniform layer.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase (starting with the optimized ratio from TLC, e.g., 90:10 Hexanes:EtOAc) to the top of the column without disturbing the sand layer.

    • Open the stopcock and begin collecting the eluent in test tubes or flasks. Maintain a constant flow rate.

    • Monitor the progress of the separation by periodically spotting the collected fractions onto a TLC plate.

    • If separation is slow, you can gradually increase the polarity of the mobile phase (gradient elution) to speed up the elution of your target compound. For example, move from 90:10 to 85:15 Hexanes:EtOAc.

  • Post-Chromatography Analysis:

    • Develop the TLC plates of the collected fractions.

    • Identify the fractions that contain only the pure desired product (single spot at the correct Rf).

    • Combine these pure fractions into a clean, pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

    • Determine the final mass and calculate the yield. Verify purity using analytical methods such as NMR, HPLC, or melting point determination.

Troubleshooting Common Issues

Problem Potential Cause Solution
Cracked or Channeled Column Bed Column was allowed to run dry; packing was uneven.Re-pack the column. Ensure the silica bed is always submerged in solvent after the initial packing.
Poor Separation / Overlapping Bands Incorrect mobile phase; column overloaded.Re-optimize the mobile phase with TLC. Use a larger column or less crude sample. Ensure the sample was loaded in a concentrated band.
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).
Streaking on TLC Plate Sample is too concentrated; sample is acidic/basic.Dilute the sample before spotting. Consider adding a trace amount of triethylamine (for basic compounds) or acetic acid to the mobile phase.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • BYJU'S. (n.d.). Column Chromatography. BYJU'S.
  • Chemistry LibreTexts. (2023). Staining Agents for TLC.

Application Note: High-Resolution ¹H NMR Characterization of 7-Bromo-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive methodology for the structural characterization of 7-Bromo-3-methyl-1H-indole using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Indole derivatives are fundamental scaffolds in medicinal chemistry and drug development, making unambiguous structural verification essential. This document details the theoretical principles behind the ¹H NMR spectrum, a step-by-step protocol for sample preparation and data acquisition, and an in-depth analysis of the resulting spectral data, including chemical shifts (δ) and coupling constants (J). This guide is intended for researchers, chemists, and quality control scientists involved in the synthesis and analysis of heterocyclic compounds.

Introduction and Theoretical Framework

This compound is a substituted heteroaromatic compound with significant potential as a building block in the synthesis of pharmacologically active molecules.[1] Accurate structural elucidation is the cornerstone of chemical synthesis and drug development, and ¹H NMR spectroscopy stands as the primary analytical tool for this purpose. The unique electronic environment of each proton in the molecule results in a distinct resonance frequency, providing a detailed fingerprint of the molecular structure.

The expected ¹H NMR spectrum of this compound can be predicted by analyzing its structure. The key proton environments are:

  • N-H Proton (H1): The proton on the nitrogen atom is typically observed as a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding with the solvent.[2]

  • Aromatic Protons (H2, H4, H5, H6): These protons are attached to the indole ring system and resonate in the aromatic region (typically 6.5-8.0 ppm).[3] Their precise shifts and splitting patterns are influenced by the electron-donating methyl group, the electron-withdrawing bromine atom, and their coupling relationships (ortho, meta, and para).[4][5]

  • Methyl Protons (3-CH₃): The three protons of the methyl group at the C3 position are chemically equivalent and are expected to appear as a sharp singlet or a very fine doublet (due to long-range coupling) in the upfield region of the spectrum.

  • C2-Proton (H2): The proton at the C2 position is adjacent to the C3-methyl group and the nitrogen atom. It typically appears as a singlet or a finely split multiplet due to long-range coupling.

Caption: Structure of this compound with proton numbering.

Experimental Protocol

This section outlines a validated protocol for preparing a high-quality NMR sample of this compound for analysis. The causality behind each step is explained to ensure robust and reproducible results.

Materials and Equipment
  • This compound (5-25 mg)[6]

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-precision 5 mm NMR tubes

  • Glass Pasteur pipettes and bulbs

  • Small vials for dissolution

  • Filter plug (glass wool)

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Internal Standard: Tetramethylsilane (TMS) (optional, as residual solvent peak can be used)[7]

Rationale for Solvent Selection

Deuterated solvents are essential for ¹H NMR as they are "invisible" in the spectrum, preventing the large solvent signal from overwhelming the analyte signals.[7]

  • CDCl₃ (Deuterated Chloroform): A common choice for non-polar to moderately polar organic molecules. It is relatively inexpensive and dissolves a wide range of compounds. Its residual proton signal appears as a singlet at ~7.26 ppm.

  • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): An excellent choice for more polar compounds and for clearly observing exchangeable protons like N-H, as it is a hydrogen bond acceptor. Its residual proton signal appears as a quintet at ~2.50 ppm.

Step-by-Step Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation. Following these steps will help avoid common issues like peak broadening and poor resolution.

Caption: Workflow for ¹H NMR sample preparation and data acquisition.

  • Weighing the Sample: Accurately weigh between 5-25 mg of this compound directly into a clean, dry vial.[6] Using a sufficient amount of sample ensures a good signal-to-noise ratio without requiring an excessive number of scans.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[6] Gently swirl the vial to ensure the compound fully dissolves. Complete dissolution is critical; any suspended solid particles will distort the magnetic field homogeneity, leading to broad spectral lines.[8]

  • Filtration: To remove any particulate matter, prepare a filter by pushing a small plug of glass wool into a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it.

  • Transfer to NMR Tube: Carefully filter the solution through the prepared pipette directly into a clean 5 mm NMR tube.[8] The final volume in the tube should be approximately 0.6-0.7 mL, corresponding to a height of about 4-5 cm.

  • Capping and Mixing: Securely cap the NMR tube and gently invert it several times to ensure the solution is homogeneous. An inhomogeneous sample can lead to distorted peak shapes.[8]

  • Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will then be locked onto the deuterium signal of the solvent, and the magnetic field will be shimmed to optimize its homogeneity. Finally, the ¹H NMR spectrum is acquired.

Spectral Data and Interpretation

The following data was obtained for this compound on a 500 MHz spectrometer using CDCl₃ as the solvent.[9]

Summary of ¹H NMR Data
Assigned ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H1 (N-H)8.06Broad Singlet (s)-1H
H47.55Doublet (d)7.91H
H67.37Doublet (d)7.61H
H2 / H57.08 – 6.97Multiplet (m)-2H
3-CH₃2.35Doublet (d)1.03H
Detailed Analysis
  • δ 8.06 (N-H, H1): The signal at 8.06 ppm is a broad singlet, characteristic of the N-H proton.[9] Its downfield position is due to the deshielding effect of the aromatic ring and its acidic nature. The broadness arises from quadrupole broadening from the adjacent ¹⁴N nucleus and potential chemical exchange.

  • δ 7.55 (H4): This signal, a doublet with a coupling constant of J = 7.9 Hz, is assigned to the H4 proton.[9] It is coupled to the H5 proton (ortho-coupling), which is a 3-bond interaction. The typical range for ortho-coupling in aromatic systems is 6-10 Hz.[10] Its downfield shift relative to other aromatic protons is influenced by the proximity to the electron-fused pyrrole ring.

  • δ 7.37 (H6): This doublet at 7.37 ppm (J = 7.6 Hz) is assigned to the H6 proton.[9] It shows ortho-coupling to the H5 proton. The electron-withdrawing bromine atom at the adjacent C7 position deshields this proton, shifting it downfield.[4]

  • δ 7.08 – 6.97 (H2 and H5): This multiplet integrates to two protons and represents the overlapping signals of H2 and H5.[9]

    • H5: This proton is expected to be a triplet or a doublet of doublets due to ortho-coupling with both H4 (J ≈ 7.9 Hz) and H6 (J ≈ 7.6 Hz).

    • H2: This proton on the pyrrole ring is expected to be a singlet or a narrow quartet due to a very small 4-bond long-range coupling with the C3-methyl protons.

  • δ 2.35 (3-CH₃): This signal, integrating to three protons, corresponds to the methyl group at C3.[9] It appears as a fine doublet with a small coupling constant (J = 1.0 Hz), which is indicative of a 4-bond (⁴J) long-range coupling to the H2 proton. This signal is in the expected upfield region for benzylic-type protons.[3]

Conclusion

The ¹H NMR spectrum provides an unambiguous confirmation of the structure of this compound. The observed chemical shifts, integration values, and coupling patterns are all in excellent agreement with the theoretical structure. Specifically, the characteristic downfield N-H singlet, the distinct splitting of the aromatic protons H4 and H6, and the upfield methyl signal with fine long-range coupling to H2 serve as a definitive analytical signature for this compound. The protocol described herein provides a reliable method for obtaining high-quality spectra for routine characterization and quality assessment.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation.
  • University of Ottawa. (n.d.). NMR Sample Preparation.
  • The Royal Society of Chemistry. (n.d.). Supporting information for an article.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.
  • TMP Chem. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube.
  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants.
  • Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift.
  • Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.

Sources

Application Note: Structural Elucidation of 7-Bromo-3-methyl-1H-indole using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive protocol and in-depth analysis for the structural elucidation of 7-Bromo-3-methyl-1H-indole using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the causal relationships behind experimental choices, offers a framework for data interpretation grounded in established principles of substituent effects, and presents a self-validating protocol for achieving high-fidelity spectral data.

Introduction: The Role of 13C NMR in Heterocyclic Compound Analysis

In the realm of pharmaceutical and chemical research, the unambiguous structural confirmation of novel and synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose. Specifically, 13C NMR provides a direct map of the carbon skeleton of a molecule, offering invaluable insights into its electronic environment and connectivity.

The analysis of substituted heterocyclic compounds, such as this compound, presents a unique set of challenges and opportunities. The indole scaffold is a privileged structure in medicinal chemistry, and understanding the precise influence of substituents on its electronic and, consequently, spectral properties is crucial for rational drug design and synthesis. This application note will use this compound as a model system to illustrate the principles and best practices for acquiring and interpreting 13C NMR data for this class of molecules.

Principle of the Method: Understanding Substituent Effects in a Disubstituted Indole

The chemical shift of a carbon nucleus in a 13C NMR spectrum is highly sensitive to its local electronic environment. In the case of this compound, the electron-donating methyl group and the electron-withdrawing, yet inductively complex, bromine atom significantly perturb the electron distribution within the indole ring system compared to the parent indole.

  • The Indole Ring System: The indole core consists of a benzene ring fused to a pyrrole ring. The carbons of the benzene portion (C4, C5, C6, C7, C3a, and C7a) and the pyrrole portion (C2, C3, and C3a) exhibit characteristic chemical shift ranges.

  • Methyl Group (at C3): The methyl group is an electron-donating group through an inductive effect. This generally leads to an upfield shift (lower ppm) for the directly attached carbon (C3) and other nearby carbons in the pyrrole ring.

  • Bromo Group (at C7): The bromine atom exerts a dual electronic effect. It is inductively electron-withdrawing due to its high electronegativity, which would deshield (shift downfield) the directly attached carbon (C7). However, it also possesses lone pairs of electrons that can participate in resonance, acting as a weak electron-donating group to the aromatic system. The net effect on the chemical shifts of the benzene ring carbons is a combination of these inductive and resonance effects.

A comprehensive understanding of these substituent-induced chemical shifts (SCS) is fundamental for the accurate assignment of the 13C NMR spectrum.[1][2]

Experimental Protocol: From Sample Preparation to Data Acquisition

A high-quality 13C NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol is designed to yield a spectrum with an excellent signal-to-noise ratio and resolution.

Materials and Reagents
  • This compound

  • Deuterated chloroform (CDCl3) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm NMR tubes of good quality

  • Pasteur pipettes and bulbs

  • Small vials for sample dissolution

  • Glass wool or a syringe filter

Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh 50-100 mg of this compound into a clean, dry vial.[3][4] A higher concentration is generally preferred for 13C NMR due to its lower natural abundance and sensitivity compared to 1H NMR.[5]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial. CDCl3 is a common choice for its excellent solubilizing power for many organic compounds and its single deuterium lock signal.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.[4] If necessary, gentle warming can be applied, but ensure the vial is capped to prevent solvent evaporation.

  • Filtration and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[5] This step is critical for achieving good magnetic field homogeneity (shimming).

  • Final Volume Check: Ensure the final volume of the solution in the NMR tube is at least 4-5 cm in height to be within the detection region of the NMR probe.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

NMR Data Acquisition

The following parameters are recommended for a standard 1D 13C NMR experiment on a 500 MHz spectrometer.

ParameterRecommended ValueRationale
Spectrometer Frequency 125 MHzStandard for a 500 MHz 1H spectrometer.
Pulse Program zgpg30 or similarA standard power-gated proton decoupling sequence.
Pulse Angle 30-45°A smaller flip angle allows for a shorter relaxation delay, improving signal averaging efficiency.[6]
Acquisition Time (AQ) ~1.0 sProvides adequate digital resolution.[7]
Relaxation Delay (D1) 2.0 sA sufficient delay for most carbons to relax, though quaternary carbons may require longer.[7]
Spectral Width (SW) 250 ppm (approx. 31,250 Hz)Covers the entire expected chemical shift range for organic molecules.
Number of Scans (NS) 1024 or higherA sufficient number of scans is crucial for achieving a good signal-to-noise ratio in 13C NMR.
Temperature 298 K (25 °C)Standard operating temperature.

Data Analysis and Interpretation

The acquired 13C NMR spectrum of this compound should be processed with a line broadening of 1-2 Hz to improve the signal-to-noise ratio. The chemical shifts should be referenced to the residual solvent peak of CDCl3 at 77.16 ppm or the internal standard TMS at 0.00 ppm.

Predicted Chemical Shifts and Assignment

The following table presents the experimentally observed 13C NMR chemical shifts for this compound in CDCl3, as reported in the literature, along with a rationale for the assignment.[8]

Carbon AtomChemical Shift (δ, ppm)[8]Rationale for Assignment
C2 122.33Typically downfield in indoles; influenced by the adjacent nitrogen.
C3 113.13Shielded due to the electron-donating methyl group.
C3a 129.64A quaternary carbon at the ring junction.
C4 120.42A protonated aromatic carbon.
C5 124.31A protonated aromatic carbon, deshielded relative to C6.
C6 118.23A protonated aromatic carbon, relatively shielded.
C7 104.75Significantly shielded due to the heavy atom effect of bromine.
C7a 135.07A quaternary carbon at the ring junction, adjacent to the electronegative nitrogen.
CH3 9.97A typical chemical shift for a methyl group on an aromatic system.
Molecular Structure and Carbon Numbering

To facilitate the discussion of chemical shifts, the standard numbering for the indole ring system is used.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Assignment H1_NMR 1H NMR HSQC HSQC H1_NMR->HSQC C13_NMR 13C NMR C13_NMR->HSQC DEPT DEPT C13_NMR->DEPT Assign_CHn Assign CH, CH2, CH3 HSQC->Assign_CHn HMBC HMBC Assign_Quat Assign Quaternary C HMBC->Assign_Quat DEPT->Assign_CHn Assign_CHn->HMBC Final_Structure Final Structure Confirmation Assign_Quat->Final_Structure

Caption: Workflow for unambiguous structural elucidation using 1D and 2D NMR techniques.

Conclusion

The 13C NMR analysis of this compound serves as an excellent case study for the structural characterization of substituted heterocyclic compounds. By following a robust experimental protocol and employing a logical interpretation strategy that integrates an understanding of substituent effects with advanced 2D NMR techniques, researchers can confidently elucidate the structures of complex organic molecules. The data and methodologies presented herein provide a valuable resource for scientists engaged in synthetic chemistry, natural product discovery, and drug development.

References

  • Chemical Instrumentation Facility, Iowa State University.
  • University of Cambridge Department of Chemistry.
  • The Royal Society of Chemistry.
  • The Royal Society of Chemistry.
  • University of Arizona.
  • Martin, G. E. (2018). Acquiring 1 H and 13 C Spectra. In Modern NMR Approaches to the Structure Elucidation of Natural Products (pp. 135-168). Royal Society of Chemistry.
  • University College London.
  • Iowa State University. How to Prepare Samples for NMR. [Link]
  • Kurutz, J. (2020). Optimized Default 13C Parameters. University of Chicago NMR Facility. [Link]
  • Zhang, Y., et al. (2014). Structure determination of two new indole-diterpenoids from Penicillium sp. CM-7 by NMR spectroscopy. Magnetic Resonance in Chemistry, 52(11), 696-700.
  • Wiley-VCH.
  • The Royal Society of Chemistry. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
  • Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999.
  • Peterson, E. A., & Jacobsen, E. N. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1732-1735.
  • Gribble, G. W., et al. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 378-393.
  • Wawrzyńczak, A., et al. (2021). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. Molecules, 26(16), 4991.
  • Fildier, A., et al. (2018). Precise and accurate quantitative C-13 NMR with reduced experimental time. Analyst, 143(17), 4056-4062.
  • Ang, C. H., et al. (2011). Differential Analysis of 2D NMR Spectra: New Natural Products from a Pilot-Scale Fungal Extract Library.
  • Williamson, R. T., et al. (2007). Structure elucidation of uniformly 13C labeled small molecule natural products. Magnetic Resonance in Chemistry, 45(10), 825-831.
  • SpectraBase. 1H-Indole-2,3-dione, 1-[(4-bromophenyl)methyl]-. [Link]
  • YouTube.
  • Reich, H. J.
  • Oregon State University. 13C NMR Chemical Shifts. [Link]
  • Magritek. (2021). Structural elucidation of indole alkaloids - Strychnine and Brucine. [Link]
  • Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0000466). [Link]
  • Chemistry Steps. DEPT NMR: Signals and Problem Solving. [Link]
  • NC State University Libraries. 13.12 DEPT 13C NMR Spectroscopy. [Link]
  • Elyashberg, M. (2015). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. In Structure Elucidation in Organic Chemistry (pp. 1-49). Springer, Cham.
  • ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 7. [Link]
  • University of Calgary. C NMR Spectroscopy. [Link]
  • Gawinecki, R., et al. (2003).
  • YouTube.
  • Shcherbakova, I. V., et al. (1987). 13 C NMR spectra of some indole derivatives. Chemistry of Heterocyclic Compounds, 23(5), 513-517.
  • University of California, Los Angeles.
  • University of Colorado Boulder. NMR Chemical Shifts. [Link]
  • University of Puget Sound. 13C NMR Chemical Shift Table. [Link]

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Application Note: Characterization of 7-Bromo-3-methyl-1H-indole using Electron Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed protocol and theoretical framework for the analysis of 7-Bromo-3-methyl-1H-indole using mass spectrometry with Electron Ionization (EI). As a substituted indole, this compound is of significant interest in medicinal chemistry and drug development. Accurate characterization is paramount, and mass spectrometry offers definitive data regarding its molecular weight and structural features. This document outlines the principles of its fragmentation, a step-by-step analytical protocol, and the interpretation of the resulting mass spectrum, providing researchers with a robust methodology for unambiguous identification.

Introduction: The Significance of this compound

This compound (C₉H₈BrN, Molecular Weight: 210.07 g/mol ) is a halogenated heterocyclic compound.[1] The indole scaffold is a foundational structure in a vast number of biologically active compounds and pharmaceuticals.[2] The introduction of a bromine atom and a methyl group at specific positions (C7 and C3, respectively) significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for synthetic chemistry and drug discovery programs.[3]

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for the structural elucidation of volatile and thermally stable organic molecules.[4] By bombarding the analyte with high-energy electrons, a reproducible and information-rich fragmentation pattern is generated, which serves as a molecular fingerprint. This application note serves to explain the causality behind the fragmentation of this compound and provide a validated protocol for its analysis.

Principles of Ionization and Fragmentation

Under standard Electron Ionization (EI) conditions (typically 70 eV), the this compound molecule (M) is ionized by the ejection of an electron, forming a high-energy molecular radical cation (M⁺•).[5][6]

M + e⁻ → M⁺• + 2e⁻

This molecular ion is often unstable and rapidly undergoes a series of fragmentation reactions to yield smaller, more stable charged fragments. The resulting mass spectrum is a plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z). The fragmentation pathways are dictated by the inherent stability of the resulting ions and neutral losses, providing deep structural insight. For this compound, key bond cleavages are expected at the C-Br bond, the C3-methyl bond, and within the indole ring structure itself. A crucial diagnostic feature is the presence of bromine, which has two abundant isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), resulting in a characteristic pair of peaks (an M/M+2 doublet) of nearly equal intensity for every bromine-containing fragment.[7]

Experimental Protocol: EI-MS Analysis

This protocol describes a self-validating system for the analysis of this compound. The presence of the bromine isotopic pattern provides an internal confirmation of the results.

3.1. Sample Preparation

  • Solubilization: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a high-purity volatile solvent such as methanol, acetonitrile, or dichloromethane.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent. The optimal concentration may vary depending on instrument sensitivity.

  • Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter prior to analysis.

3.2. Instrumentation and Parameters The following parameters are recommended for a standard Gas Chromatography-Mass Spectrometer (GC-MS) or a mass spectrometer equipped with a Direct Insertion Probe (DIP).

ParameterRecommended SettingRationale
Ionization Mode Electron Ionization (EI)Provides extensive, reproducible fragmentation for structural elucidation.[4]
Electron Energy 70 eVStandardized energy ensures fragmentation patterns are consistent and comparable to spectral libraries.[2][6]
Ion Source Temp. 200 - 230 °CEnsures complete volatilization of the analyte without thermal degradation.[2]
Mass Range 50 - 250 m/zCaptures the full range from smaller fragments to the molecular ion cluster.
Scan Rate 1000 amu/sProvides sufficient data points across each peak for accurate mass assignment.
Introduction Method GC or Direct Insertion ProbeGC is preferred for mixture analysis, while DIP is suitable for pure compounds.

3.3. Data Acquisition Workflow

  • System Blank: Inject a solvent blank to ensure the system is free from contaminants.

  • Sample Injection: Introduce 1 µL of the prepared sample solution into the instrument.

  • Acquisition: Begin data acquisition using the parameters outlined in the table above.

  • Data Processing: Process the acquired data to obtain a clean mass spectrum. Perform background subtraction if necessary.

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing P1 Dissolve Sample (1 mg/mL in MeOH) P2 Dilute to Working Conc. (1-10 µg/mL) P1->P2 P3 Filter (0.22 µm) P2->P3 A2 Inject Sample (1 µL) P3->A2 A1 Inject Solvent Blank A1->A2 A3 Acquire Data (EI, 70 eV, 50-250 m/z) A2->A3 D1 Background Subtraction A3->D1 D2 Identify Molecular Ion (m/z 210/212) D1->D2 D3 Analyze Fragmentation D2->D3

Caption: Experimental workflow for EI-MS analysis.

Results and Discussion: Interpreting the Mass Spectrum

The EI mass spectrum of this compound is characterized by several key ions that confirm its structure.

4.1. The Molecular Ion (M⁺•) The most critical feature is the molecular ion peak. Due to the bromine isotopes, this will appear as a doublet of nearly equal intensity at m/z 210 (C₉H₈⁷⁹BrN) and m/z 212 (C₉H₈⁸¹BrN). The presence and ~1:1 ratio of this doublet are the primary confirmation of the elemental formula. A patent describing the synthesis of a related isomer, 5-bromo-7-methylindole, confirms the observation of M+1 ions at m/z 210 and 212, corroborating this expectation.[3]

4.2. Proposed Fragmentation Pathway The high energy of EI induces predictable bond cleavages. The primary fragmentation pathways are illustrated in the diagram below and summarized in the subsequent table. The fragmentation of the indole ring, such as the loss of HCN, is a well-documented process for this class of compounds.[2]

Fragmentation_Pathway cluster_frags M C₉H₈BrN⁺• m/z 210/212 (Molecular Ion) F1 [M-H]⁺ m/z 209/211 M->F1 - H• F2 [M-CH₃]⁺ m/z 195/197 M->F2 - •CH₃ F3 [M-Br]⁺ m/z 131 M->F3 - •Br F4 [M-H-HCN]⁺• m/z 182/184 F1->F4 - HCN F5 [M-CH₃-HCN]⁺• m/z 168/170 F2->F5 - HCN

Caption: Proposed EI fragmentation of this compound.

4.3. Summary of Key Mass Fragments The table below details the expected key ions, their mass-to-charge ratios, and the corresponding neutral loss or fragment structure.

m/z (⁷⁹Br/⁸¹Br)Proposed FragmentNeutral LossMechanistic Implication
210 / 212[C₉H₈BrN]⁺•-Molecular Ion (M⁺•)
209 / 211[C₉H₇BrN]⁺•HLoss of a hydrogen atom, likely from the N-H or methyl group, forming a stable cation.
195 / 197[C₈H₅BrN]⁺•CH₃Alpha-cleavage of the methyl group at the C3 position.
131[C₉H₈N]⁺•BrCleavage of the C-Br bond, losing the halogen. The absence of an M+2 peak confirms Br loss.
130[C₉H₇N]⁺•HBrLoss of hydrogen bromide from the molecular ion.
89[C₆H₅]⁺-A characteristic fragment resulting from the breakdown of the indole nucleus after initial losses.[2]

Conclusion

The combination of Electron Ionization Mass Spectrometry and a systematic interpretation of the resulting data provides an unequivocal identification of this compound. The protocol described herein is robust, reproducible, and internally validated by the unique isotopic signature of bromine. The key diagnostic ions are the M/M+2 molecular ion doublet at m/z 210/212 and characteristic fragments resulting from the loss of hydrogen, a methyl radical, and the bromine atom. This application note provides drug development professionals and researchers with the necessary framework to confidently characterize this important synthetic intermediate.

References

  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
  • Gu, J., & Wen, J. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry, 40(4), 452-457.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Tech Instrumentation. (n.d.). Interpretation of mass spectra.
  • Google Patents. (n.d.). CN113045475A - Preparation method of 5-bromo-7-methylindole.
  • YouTube. (2022, June 26). Electron impact ionization | ionization techniques in mass spectrometry | Mass spectrometry.
  • MDPI. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL.

Sources

Application Note & Protocols: Strategic Derivatization of 7-Bromo-3-methyl-1H-indole for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural products and FDA-approved drugs.[1][2][3] This document provides a comprehensive guide for the strategic derivatization of 7-Bromo-3-methyl-1H-indole, a versatile starting material for generating diverse chemical libraries. We present detailed protocols for functionalization at the N1 and C7 positions, leveraging modern synthetic methodologies. Furthermore, we outline a pragmatic approach for the subsequent biological screening of the resulting compound library, establishing a clear workflow from synthesis to hit identification. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the chemical space around this promising indole core.

The Scaffold: Reactivity and Strategic Importance

The this compound scaffold offers a unique combination of features that make it an ideal starting point for library synthesis. The indole core itself mimics peptide structures and can bind to a wide variety of biological receptors.[3] The substituents on this specific scaffold provide distinct and orthogonal handles for chemical modification:

  • N1-H (Pyrrolic Nitrogen): The acidic proton can be readily removed to allow for N-alkylation, N-arylation, or N-acylation, enabling modulation of properties like lipophilicity, hydrogen bonding capacity, and metabolic stability.[4][5][6]

  • C7-Br (Aryl Bromide): The bromine atom is perfectly positioned for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of aryl, heteroaryl, and amino substituents, which are critical for exploring structure-activity relationships (SAR).[7]

  • C3-CH₃ (Methyl Group): The methyl group at the C3 position blocks the most common site of electrophilic attack on the indole ring, thereby directing reactivity towards other positions and preventing undesired side reactions.

The strategic combination of these reactive sites allows for a systematic and combinatorial approach to library generation.

Caption: Key reactive sites on the this compound scaffold.

Synthetic Diversification: Protocols and Rationale

The following protocols are robust starting points for derivatization. Researchers should note that optimization may be necessary for specific substrates, a standard practice in synthetic chemistry.[8]

Workflow for Library Synthesis

The overall strategy involves parallel synthesis workstreams targeting the primary reactive handles to rapidly generate a structurally diverse library of compounds.

Synthetic_Workflow cluster_N1 N1 Derivatization cluster_C7 C7 Derivatization start This compound (Starting Material) N_Alkylation N-Alkylation start->N_Alkylation N_Acylation N-Acylation start->N_Acylation Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->Buchwald end_node Diverse Compound Library for Screening N_Alkylation->end_node N_Acylation->end_node Suzuki->end_node Buchwald->end_node

Caption: Parallel synthesis workflow for library generation.

Protocol 2.1: N1-Alkylation

Rationale: Introducing alkyl or benzyl groups at the N1 position is a fundamental tactic to increase lipophilicity and explore interactions within hydrophobic pockets of target proteins. This reaction proceeds via deprotonation of the indole nitrogen followed by nucleophilic attack on an appropriate electrophile.[9]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc) & Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • To a dry, argon-purged flask, add this compound (1.0 equiv).

  • Dissolve the indole in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.

  • Let the reaction stir at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the mixture with EtOAc (3x).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexanes/EtOAc gradient).

Reagent ClassExampleTypical ConditionsExpected Outcome
Alkyl HalideIodomethaneNaH, DMF, 0 °C to RTHigh yield of N-methylated product[7]
Benzyl HalideBenzyl BromideNaH, DMF, 0 °C to RTHigh yield of N-benzylated product
Activated HalideMethyl BromoacetateNaH, DMF, 0 °C to RTN-functionalization with ester moiety[9]
Protocol 2.2: C7-Arylation via Suzuki-Miyaura Coupling

Rationale: The Suzuki-Miyaura coupling is a premier method for constructing C(sp²)-C(sp²) bonds, enabling the introduction of diverse (hetero)aryl groups at the C7 position.[8][10] This diversification is crucial for probing interactions at the periphery of binding sites and modulating pharmacokinetic properties. The choice of catalyst, ligand, and base is critical for achieving high yields.[11]

Materials:

  • This compound derivative (from Protocol 2.1 or starting material)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Protocol:

  • To a reaction vessel, add the 7-bromoindole derivative (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Seal the vessel, then evacuate and backfill with inert gas three times.

  • Add the degassed solvent mixture (1,4-Dioxane/Water).

  • Heat the reaction mixture with vigorous stirring to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with EtOAc and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Boronic AcidCatalyst/LigandBaseTypical Temperature
Phenylboronic acidPd(PPh₃)₄K₂CO₃90 °C
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃85 °C
Pyridine-3-boronic acidPd(OAc)₂ / SPhosK₃PO₄100 °C
Protocol 2.3: C7-Amination via Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination allows for the formation of C-N bonds, a transformation that is otherwise difficult to achieve.[12][13] This reaction introduces primary or secondary amine functionalities, which can act as key hydrogen bond donors/acceptors or serve as points for further derivatization. Success hinges on the use of a palladium catalyst with a bulky, electron-rich phosphine ligand.[14]

Materials:

  • This compound derivative (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., BINAP, XPhos, 4-5 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)

  • Anhydrous Toluene or Dioxane

  • Inert gas (Argon or Nitrogen)

Step-by-Step Protocol:

  • In a glovebox or under inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

  • Add the 7-bromoindole derivative and the amine.

  • Add the anhydrous solvent (e.g., Toluene).

  • Seal the vessel and heat the mixture to 90-110 °C with stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench with water and dilute with an organic solvent (e.g., EtOAc).

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Amine PartnerLigandBaseTypical Solvent
MorpholineXPhosNaOtBuToluene
AnilineBINAPCs₂CO₃Dioxane
BenzylamineRuPhosK₃PO₄Toluene

Biological Screening: A Tiered Strategy

Once a library of derivatives is synthesized and characterized, a tiered screening approach is recommended to efficiently identify compounds with promising biological activity.

Screening_Workflow cluster_prep Compound Management cluster_primary Primary Screening (Broad) cluster_analysis Hit Identification cluster_secondary Secondary & Tertiary Screening (Focused) Library Synthesized Library (Purity >95%) Plate Assay Plate Preparation (Dose-Response) Library->Plate Cytotox Antiproliferative Assay (e.g., MTT on Cancer Lines) Plate->Cytotox Antimicrobial Antimicrobial Assay (e.g., MIC Determination) Plate->Antimicrobial Antioxidant Antioxidant Assay (e.g., DPPH) Plate->Antioxidant Hit_ID Identify 'Hits' (e.g., IC₅₀ < 10 µM or significant MIC) Cytotox->Hit_ID Antimicrobial->Hit_ID Antioxidant->Hit_ID SAR Preliminary SAR Analysis Hit_ID->SAR Mechanism Mechanism of Action Studies SAR->Mechanism Selectivity Selectivity/Toxicity Assays SAR->Selectivity Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Tiered workflow for biological screening and hit validation.

Protocol 3.1: General Antiproliferative MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a robust, high-throughput method for primary screening of potential anticancer compounds.[15]

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized indole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multi-well spectrophotometer (plate reader)

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be <0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).

  • Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data in a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Conclusion

This compound is a highly valuable and strategically designed scaffold for the rapid generation of diverse molecular libraries. The orthogonal reactivity of the N1 and C7 positions allows for systematic exploration of chemical space using robust and well-established synthetic protocols like N-alkylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. By coupling this synthetic strategy with a tiered biological screening approach, researchers can efficiently identify novel hit compounds for further development in various therapeutic areas, including oncology and infectious diseases.[2][15]

References

  • MDPI. Enantioselective Catalytic Synthesis of N-alkylated Indoles.
  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (2019). National Institutes of Health.
  • RSC Publishing. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones.
  • ResearchGate. Synthesis of N-alkylated indoles.
  • Semantic Scholar. New strategies for the synthesis of N-alkylated indoles (Review).
  • PubMed. Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins.
  • Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)malonaldehyde and its reactivity.
  • THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Toho University.
  • MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate.
  • RSC Publishing. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines.
  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. American Society for Microbiology.
  • NROChemistry. Vilsmeier-Haack Reaction.
  • ACS Publications. Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors.
  • National Institutes of Health. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research.
  • ResearchGate. Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine....
  • Wikipedia. Buchwald–Hartwig amination.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
  • PubMed Central. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • International Journal of Current Science. Indole: A Promising Scaffold For Biological Activity.
  • ResearchGate. How can synthesis 4-bromo indole and 4-methyl indole?.
  • Chula Digital Collections. Recent advancements on biological activity of indole and their derivatives: A review.
  • ORGANIC CHEMISTRY FRONTIERS. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly).
  • Organic Syntheses. REGIOSELECTIVE SYNTHESIS OF 3-SUBSTITUTED INDOLES: 3-ETHYLINDOLE.
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Journal of Traditional and Complementary Medicine.
  • Organic Chemistry Portal. Suzuki Coupling.

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Application Notes & Protocols: Antimicrobial and Anti-inflammatory Applications of 7-Bromo-3-Methyl-1H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Brominated Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The introduction of a halogen atom, such as bromine, onto the indole ring can significantly modulate the compound's physicochemical properties and enhance its therapeutic efficacy. Specifically, brominated indoles have garnered substantial interest for their potent antimicrobial and anti-inflammatory properties.[2][3] This guide focuses on the potential applications of 7-bromo-3-methyl-1H-indole derivatives, a specific class of brominated indoles, in these therapeutic areas. While direct extensive research on this exact substitution pattern is emerging, this document provides a comprehensive framework for its investigation, drawing upon established methodologies and mechanistic insights from closely related bromo-indole analogs. The protocols and data presented herein are designed to serve as a robust starting point for researchers aiming to explore the full potential of these promising compounds.

Part 1: Antimicrobial Applications

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[4] Indole derivatives have shown considerable promise, with mechanisms often involving the disruption of bacterial membranes and the inhibition of biofilm formation.[5] Bromination can further enhance these activities.

Key Mechanism of Action: Membrane Disruption

Several studies on bromoindole derivatives suggest that a primary antimicrobial mechanism is the perturbation and permeabilization of the bacterial cell membrane. This disruption of the membrane integrity leads to leakage of cellular contents and ultimately, cell death. This mechanism is advantageous as it is less likely to induce resistance compared to agents that target specific enzymes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a fundamental assay to quantify the antimicrobial potency of a compound. The following protocol is based on the widely accepted broth microdilution method.[6]

Materials:

  • This compound derivative (or other test compound)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO or solvent used to dissolve the compound)

Procedure:

  • Preparation of Test Compound: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 1 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strain in CAMHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound with CAMHB to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Controls: Include wells for a positive control (bacteria with a known antibiotic), a negative control (bacteria with the solvent used for the compound), and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation: Illustrative MIC Values for Bromo-Indole Derivatives

While specific MIC data for this compound is not yet widely published, the following table presents data for other bromo-indole derivatives to provide a comparative context.

Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference
6-BromoindoleStaphylococcus aureusNot specified[2]
5-Bromoindole hydrazonesStaphylococcus aureus6.25-100[4]
5-Bromoindole hydrazonesMRSA>6.25[4]
Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout stock Prepare Compound Stock Solution dilution Serial Dilution in 96-Well Plate stock->dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells inoculum->add_inoculum dilution->add_inoculum controls Set Up Controls (Positive, Negative, Sterility) incubation Incubate at 37°C for 18-24h add_inoculum->incubation readout Determine MIC (Visual or Spectrophotometric) incubation->readout

Caption: Workflow for MIC Determination.

Part 2: Anti-inflammatory Applications

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[7] Indole derivatives, including the well-known NSAID Indomethacin, have demonstrated significant anti-inflammatory properties.[8] The mechanism often involves the modulation of critical inflammatory signaling pathways.

Key Mechanism of Action: Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[9] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This frees NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α and IL-6.[10][11] Studies on brominated indoles have shown their ability to inhibit NF-κB translocation, thereby suppressing the inflammatory cascade.[2]

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated murine macrophage cells (RAW 264.7).

Materials:

  • This compound derivative

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (for nitrite determination)

  • Sterile 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's instructions.

  • Cell Viability Assay: To ensure that the observed reduction in NO is not due to cytotoxicity, perform a cell viability assay on the remaining cells in the plate.

  • Data Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of NO production).

Data Presentation: Illustrative Anti-inflammatory Activity of Bromo-Indoles

The following table presents IC50 values for the inhibition of inflammatory markers by various bromo-indoles, providing a benchmark for evaluating novel derivatives.

CompoundAssayCell LineIC50 (µg/mL)Reference
6-BromoindoleNO InhibitionRAW 264.711.5[2]
6-BromoindoleTNF-α InhibitionRAW 264.713.9[2]
6-BromoindolePGE2 Inhibition3T310.9[2]
7-BromoisatinNO InhibitionRAW 264.7> 50[2]
Signaling Pathway Visualization: NF-κB Inhibition

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation Indole 7-Bromo-3-methyl- 1H-indole Derivative Indole->IKK Inhibits? Indole->NFkB_nuc Inhibits? DNA DNA (κB sites) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Sources

Troubleshooting & Optimization

Technical Support Center: Bromination of 3-Methylindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of 3-methylindole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring you can achieve your desired synthetic outcomes with confidence.

Introduction: The Dichotomy of 3-Methylindole Bromination

The bromination of 3-methylindole (also known as skatole) is a pivotal transformation in organic synthesis, providing key intermediates for a wide array of biologically active compounds and natural products. However, the rich electron density and multiple reactive sites of the indole nucleus present a significant challenge, often leading to a variety of side reactions. Understanding and controlling these pathways is paramount for successful synthesis.

The regioselectivity of the bromination of 3-methylindole is highly dependent on the reaction conditions, particularly the choice of brominating agent and the presence or absence of radical initiators.[1][2] The two primary pathways are electrophilic substitution on the indole ring and free-radical substitution on the 3-methyl group.[1][3] This guide will delve into the common side reactions associated with both pathways and provide actionable solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the bromination of 3-methylindole, offering explanations and practical steps for resolution.

Issue 1: Formation of 2-Bromo-3-methylindole when 3-(Bromomethyl)indole is the Target

Symptoms:

  • You are attempting a free-radical bromination on the methyl group using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide), but you are isolating the 2-bromo isomer as the major product.

  • The reaction mixture turns dark, and multiple spots are observed on TLC analysis.

Root Cause Analysis: This is a classic case of competing electrophilic substitution. The indole nucleus is highly activated towards electrophilic attack, particularly at the C2 and C3 positions.[4][5] Even with a radical initiator, if the indole nitrogen is unprotected (N-H), electrophilic bromination at the C2 position can be a significant competing reaction.[1][3] The presence of an N-H bond makes the indole ring electron-rich, favoring the electrophilic pathway.[3]

Solutions:

  • N-Protection: The most effective solution is to deactivate the indole ring towards electrophilic attack by protecting the indole nitrogen with an electron-withdrawing group. Common protecting groups include tosyl (Ts), benzenesulfonyl (Bs), or tert-butyloxycarbonyl (Boc). This deactivation of the indole core is often necessary to favor bromination at the 3-methyl group.[1][3]

  • Reaction Conditions: Ensure your reaction is performed under strict radical conditions. This includes:

    • Using a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.

    • Employing a reliable radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[6]

    • Initiating the reaction with heat or light.[1]

Experimental Protocol: N-Protection Followed by Radical Bromination

  • N-Protection (Example with Boc group):

    • Dissolve 3-methylindole in a suitable solvent (e.g., THF, DCM).

    • Add a base (e.g., NaH, DMAP).

    • Slowly add di-tert-butyl dicarbonate (Boc)₂O.

    • Stir at room temperature until the reaction is complete (monitor by TLC).

    • Work up the reaction to isolate the N-Boc-3-methylindole.

  • Radical Bromination:

    • Dissolve the N-protected 3-methylindole in CCl₄.

    • Add N-bromosuccinimide (NBS) and a catalytic amount of AIBN.

    • Reflux the mixture until the starting material is consumed (monitor by TLC).

    • Cool the reaction, filter off the succinimide, and concentrate the filtrate.

    • Purify the crude product by column chromatography.

Issue 2: Over-bromination and Formation of Di- or Tri-brominated Products

Symptoms:

  • Mass spectrometry analysis of your product mixture shows molecular ions corresponding to the addition of two or more bromine atoms.

  • You are targeting mono-bromination at a specific position (e.g., C2 or C6), but are obtaining a mixture of poly-brominated species.

Root Cause Analysis: The high reactivity of the indole ring can lead to multiple brominations, especially if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long. For instance, in the bromination of N-Boc-5-methoxy-3-methylindole, bromination can occur rapidly at the C2 position, followed by further bromination at the C4 and C6 positions.[1]

Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent for mono-bromination. It may be beneficial to add the brominating agent portion-wise to maintain a low concentration throughout the reaction.

  • Temperature Control: Perform the reaction at a lower temperature to decrease the reaction rate and improve selectivity.

  • Choice of Brominating Agent: For milder bromination, consider using reagents like pyridinium bromide perbromide (Py-Br₃) or carrying out the reaction in the presence of a base like triethylamine to scavenge the HBr byproduct, which can catalyze further reactions.[7][8]

Issue 3: Formation of Oxindole and Other Oxidation Products

Symptoms:

  • Your product mixture contains significant amounts of 3-methyloxindole or other oxidized species.

  • The reaction mixture develops a deep color, and the desired product yield is low.

Root Cause Analysis: Indoles are susceptible to oxidation, and some brominating agents or reaction conditions can promote this side reaction. For example, the reaction of 3-alkylindoles with NBS in aqueous media can lead to the formation of oxindoles.[9] The use of certain oxidizing agents like potassium bromate can also lead to the oxidation of 3-methylindole to 3-methyloxindole.[10][11][12]

Solutions:

  • Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions, as the presence of water can facilitate the formation of oxindoles.[9]

  • Choice of Brominating Agent: N-Bromosuccinimide is generally a good choice for benzylic bromination, but if oxidation is a persistent issue, consider alternative brominating agents that are less prone to inducing oxidation.

  • Degassing Solvents: Deoxygenate your solvents before use to minimize the presence of oxygen, which can contribute to oxidative side reactions.

Issue 4: Dimerization and Polymerization

Symptoms:

  • A significant amount of insoluble, high molecular weight material is formed.

  • The desired product is difficult to isolate from a complex mixture of oligomers.

Root Cause Analysis: The acidic conditions that can be generated during electrophilic bromination (release of HBr) can lead to the acid-catalyzed self-condensation of indoles.[13] The intermediate 3-bromoindolenine can also be unstable in the presence of acid, leading to the formation of colored oligomeric products.[7]

Solutions:

  • Use of a Base: Incorporate a non-nucleophilic base, such as triethylamine or pyridine, into the reaction mixture to neutralize the HBr as it is formed.[7]

  • Mild Reaction Conditions: Employ milder reaction conditions, such as lower temperatures and shorter reaction times, to minimize the opportunity for polymerization.

  • Use of Mild Brominating Agents: Reagents like the SO₃-pyridine complex for sulfonation are used under mild conditions to avoid polymerization side reactions, and a similar principle of using less aggressive reagents can be applied to bromination.[14]

Frequently Asked Questions (FAQs)

Q1: What is the key difference in mechanism between bromination with Br₂ and NBS?

A1: The primary difference lies in the reaction pathway they tend to promote.

  • Bromine (Br₂): In the absence of a radical initiator, Br₂ typically reacts via an electrophilic aromatic substitution mechanism, where Br⁺ (or a polarized Br₂ molecule) is the electrophile that attacks the electron-rich indole ring.[15]

  • N-Bromosuccinimide (NBS): NBS can act as a source of electrophilic bromine, but it is most famously used for free-radical bromination at allylic and benzylic positions in the presence of a radical initiator (Wohl-Ziegler reaction).[6][16] The regioselectivity of NBS bromination on 3-methylindole can be steered towards either electrophilic or radical pathways by controlling the reaction conditions.[1]

Q2: How does the substituent on the indole ring affect the outcome of bromination?

A2: Substituents have a profound effect on both the reactivity and regioselectivity of bromination.

  • Electron-donating groups (e.g., -OCH₃, -OH): These groups activate the benzene ring towards electrophilic substitution, potentially leading to bromination on the benzene portion of the indole.

  • Electron-withdrawing groups (e.g., -NO₂, -SO₂R): These groups deactivate the ring towards electrophilic substitution. An electron-withdrawing group on the indole nitrogen is crucial for directing bromination to the 3-methyl group under radical conditions by deactivating the indole core.[1][3]

Q3: Can I achieve bromination at the C6 position of 3-methylindole?

A3: Yes, but it is challenging due to the higher reactivity of the pyrrole ring. To achieve C6 bromination, the pyrrole ring must be deactivated. This can be accomplished by introducing electron-withdrawing groups at both the N1 and C2 positions.[17] For 3-tert-butylindole, where the C3 position is sterically hindered, bromination with NBS in acetic acid can yield the 6-bromo derivative.[9]

Q4: What is a 3-bromoindolenine, and why is it important?

A4: A 3-bromoindolenine is a key intermediate in the electrophilic bromination of 2,3-dialkylindoles.[7] It is formed by the attack of an electrophilic bromine species at the C3 position. These intermediates are often unstable but can be isolated under certain conditions, for example, in the presence of a base.[7][8] They are highly reactive and can undergo nucleophilic attack at the C2 position or rearrange.[9]

Data and Diagrams

Table 1: Regioselectivity of 3-Methylindole Bromination with NBS under Different Conditions

N1-SubstituentInitiatorSolventMajor ProductPathwayReference
HNoneCCl₄2-Bromo-3-methylindoleElectrophilic[1]
HAIBNCCl₄2-Bromo-3-methylindoleElectrophilic[1][3]
Electron-withdrawingAIBNCCl₄3-(Bromomethyl)indoleRadical[1][3]
Electron-withdrawingNoneCCl₄2-Bromo-3-methylindoleElectrophilic[1][3]

Diagram 1: Competing Pathways in the Bromination of 3-Methylindole

G cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Reaction Pathways cluster_3 Products 3-Methylindole 3-Methylindole NBS, Radical Initiator (AIBN), Non-polar Solvent NBS, Radical Initiator (AIBN), Non-polar Solvent NBS, No Initiator, Polar Solvent NBS, No Initiator, Polar Solvent Free Radical Bromination Free Radical Bromination NBS, Radical Initiator (AIBN), Non-polar Solvent->Free Radical Bromination Electrophilic Substitution Electrophilic Substitution NBS, No Initiator, Polar Solvent->Electrophilic Substitution 3-(Bromomethyl)indole 3-(Bromomethyl)indole Free Radical Bromination->3-(Bromomethyl)indole Requires N-protection 2-Bromo-3-methylindole 2-Bromo-3-methylindole Electrophilic Substitution->2-Bromo-3-methylindole Favored with N-H

Caption: Decision workflow for achieving regioselective bromination.

Diagram 2: Troubleshooting Over-bromination

G Start Start Observe Over-bromination Observe Over-bromination Start->Observe Over-bromination Check Stoichiometry Check Stoichiometry Observe Over-bromination->Check Stoichiometry Is brominating agent > 1 eq? Reduce Equivalents Reduce Equivalents Check Stoichiometry->Reduce Equivalents Yes Lower Temperature Lower Temperature Check Stoichiometry->Lower Temperature No Problem Solved Problem Solved Reduce Equivalents->Problem Solved Change Brominating Agent Change Brominating Agent Lower Temperature->Change Brominating Agent Still over-brominating? Lower Temperature->Problem Solved No Change Brominating Agent->Problem Solved

Sources

Technical Support Center: Synthesis of 7-Bromo-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 7-bromo-3-methyl-1H-indole. The indole scaffold is a privileged structure in medicinal chemistry, and optimizing its synthesis is crucial for efficient research and development.[1][2] This document provides in-depth, experience-driven answers to common challenges encountered during its synthesis, focusing primarily on the widely-used Fischer indole synthesis.

Core Synthesis Pathway: The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and versatile method for constructing the indole ring system. It involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone, followed by a thermal cyclization with the elimination of ammonia.[2][3][4] For this compound, the typical reactants are (2-bromophenyl)hydrazine and acetone or propanal.

The reaction proceeds through several key mechanistic steps, including the formation of a phenylhydrazone, tautomerization to an ene-hydrazine, a critical[1][1]-sigmatropic rearrangement, and finally, cyclization and aromatization to form the stable indole ring.[2][3]

Fischer_Indole_Mechanism Figure 1: Mechanism of the Fischer Indole Synthesis cluster_start Reactants Hydrazine (2-bromophenyl)hydrazine Hydrazone Phenylhydrazone Intermediate Hydrazine->Hydrazone + H+ / -H2O Ketone Acetone Ketone->Hydrazone Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement + H+ Diimine Di-imine Intermediate Rearrangement->Diimine N-N bond cleavage Aminal Cyclized Aminal Diimine->Aminal Intramolecular Attack Indole 7-Bromo-3-methyl -1H-indole Aminal->Indole Aromatization - NH3, - H+ Ammonia NH3 Aminal->Ammonia

Caption: Figure 1: Mechanism of the Fischer Indole Synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My overall yield is low (<40%). What are the most common causes for the poor conversion in this specific synthesis?

Low yields in the Fischer indole synthesis are common and can typically be attributed to one of three areas: competing side reactions, suboptimal reaction conditions, or poor starting material quality.[5]

  • Side Reactions : The most significant side reaction is the acid-catalyzed cleavage of the N-N bond in the protonated ene-hydrazine intermediate.[6][7] This pathway competes directly with the desired[1][1]-sigmatropic rearrangement and leads to the formation of 2-bromoaniline and other degradation products instead of the indole. Electron-withdrawing groups, like the bromine at the ortho-position of the phenylhydrazine, can make the N-N bond more susceptible to cleavage under harsh conditions.[6]

  • Suboptimal Conditions : This reaction is highly sensitive to the choice and concentration of the acid catalyst as well as the temperature.[3][5] An acid that is too weak or a temperature that is too low may result in an incomplete reaction, stalling at the hydrazone intermediate. Conversely, an acid that is too strong or a temperature that is too high can aggressively promote the N-N bond cleavage side reaction.[6]

  • Reactant Purity : Impurities in the (2-bromophenyl)hydrazine or the ketone can inhibit the reaction or introduce competing side reactions.[6] The hydrazine is particularly susceptible to oxidation if not stored properly.

Q2: I'm observing a complex mixture of byproducts on my TLC. How can I identify and minimize them?

A messy reaction profile is a classic sign of degradation or competing reaction pathways.

  • Probable Cause : The primary byproducts are likely 2-bromoaniline (from N-N bond cleavage) and potential polymers or tars from product degradation under excessive heat or acid strength.[6] Aldol condensation of the ketone starting material can also occur, consuming reactants.[5]

  • Troubleshooting Strategy :

    • Optimize Acid Catalyst : Begin with milder Brønsted acids like glacial acetic acid or p-toluenesulfonic acid (p-TsOH). If the reaction stalls, cautiously move to stronger acids like polyphosphoric acid (PPA) or Lewis acids like zinc chloride (ZnCl₂).[2][3] The goal is to find the "sweet spot" that promotes cyclization without causing excessive degradation.

    • Control Temperature : Start the reaction at a lower temperature (e.g., 80-90 °C) and monitor by TLC. Only increase the temperature if the reaction is not proceeding. Refluxing in a high-boiling solvent is often required, but the lowest effective temperature should be used.

    • Inert Atmosphere : While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side reactions, which often produce colored impurities.[5]

Troubleshooting_Workflow cluster_incomplete Incomplete Reaction cluster_byproducts Side Reactions Dominating Start Low Yield or Complex Mixture TLC Analyze TLC: Recovered Starting Material? Multiple Byproducts? Start->TLC SM_Recovered Mostly Starting Material Recovered TLC->SM_Recovered Yes Byproducts Significant Byproduct Formation TLC->Byproducts Yes Action_Incomplete1 Increase Acid Strength (e.g., Acetic Acid -> PPA) SM_Recovered->Action_Incomplete1 Action_Byproduct1 Use Milder Acid (e.g., ZnCl2 -> Acetic Acid) Byproducts->Action_Byproduct1 Action_Incomplete2 Increase Temperature Action_Incomplete1->Action_Incomplete2 Action_Incomplete3 Increase Reaction Time Action_Incomplete2->Action_Incomplete3 Action_Byproduct2 Lower Reaction Temperature Action_Byproduct1->Action_Byproduct2 Action_Byproduct3 Check Reactant Purity Action_Byproduct2->Action_Byproduct3 Action_Byproduct4 Run Under Inert Atmosphere Action_Byproduct3->Action_Byproduct4

Caption: Figure 2: Troubleshooting Decision Tree for Low Yields.

Q3: The reaction stalls, and I primarily recover the phenylhydrazone intermediate. What adjustments should I make?

This is a clear indication that the conditions are not sufficient to overcome the activation energy of the key[1][1]-sigmatropic rearrangement and subsequent cyclization steps.[3][6]

  • Probable Cause : The combination of acid strength and temperature is insufficient. The electron-withdrawing effect of the bromine substituent can slow down the desired rearrangement, requiring more forceful conditions compared to the synthesis of unsubstituted indoles.[6]

  • Troubleshooting Strategy :

    • Increase Temperature : This is often the most effective solution. The rearrangement is a pericyclic reaction that is highly dependent on thermal energy.

    • Increase Acid Strength : If increasing the temperature leads to decomposition, revert to a lower temperature and switch to a stronger acid. A common and effective catalyst for more challenging substrates is polyphosphoric acid (PPA), which acts as both the acid catalyst and the solvent. Lewis acids like ZnCl₂ are also excellent choices.[2][5]

    • In Situ Formation : Some phenylhydrazones can be unstable. Consider forming the hydrazone in situ by reacting the (2-bromophenyl)hydrazine and ketone directly in the acidic reaction medium without prior isolation.[6]

Catalyst Typical Conditions Advantages Disadvantages
Glacial Acetic Acid RefluxMild, acts as solventMay not be strong enough for deactivated substrates
p-TsOH Catalytic amount in toluene/xyleneStronger than acetic acid, allows azeotropic water removalMay require higher temperatures
Zinc Chloride (ZnCl₂) 1-2 equivalents, neat or in solventStrong Lewis acid, very effectiveCan be harsh, workup is more complex
Polyphosphoric Acid (PPA) Neat, 80-120 °CStrong catalyst and solvent, good for difficult cyclizationsViscous, workup requires careful quenching in ice water
Table 1: Comparison of Common Acid Catalysts for Fischer Indole Synthesis.[2][3][4]

Optimized Experimental Protocol

This protocol is a synthesized methodology based on established procedures for substituted indoles.[5] Safety Note: Phenylhydrazines are toxic and should be handled with appropriate personal protective equipment in a fume hood.

Materials:

  • (2-bromophenyl)hydrazine hydrochloride

  • Acetone

  • Polyphosphoric Acid (PPA)

  • Ice water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2-bromophenyl)hydrazine hydrochloride (1.0 eq).

  • Hydrazone Formation (Optional Isolation) : If isolating the hydrazone, dissolve the hydrazine in ethanol, add acetone (1.1 eq) and a catalytic amount of acetic acid. Stir at room temperature for 1-2 hours. The hydrazone often precipitates and can be filtered and dried.

  • Indolization : To the flask containing the hydrazone (or the initial hydrazine hydrochloride and acetone), carefully add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazine).

  • Heating : Slowly heat the viscous mixture in an oil bath to 100-110 °C. The mixture will darken. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent), taking small aliquots, quenching them in NaHCO₃ solution, and extracting with ethyl acetate for spotting. The reaction is typically complete within 1-3 hours.

  • Workup : After the reaction is complete (as judged by TLC), remove the flask from the heat and allow it to cool slightly until it is still pourable but not dangerously hot. Carefully and slowly pour the reaction mixture into a beaker of vigorously stirred ice water. This will precipitate the crude product and dissolve the PPA.

  • Neutralization : Slowly add saturated NaHCO₃ solution to the aqueous mixture until the pH is neutral or slightly basic (pH 7-8).

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing & Drying : Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 95:5 hexane:ethyl acetate). Combine the fractions containing the pure product (visualized by TLC and UV light) and evaporate the solvent. The product, this compound, is typically a yellow liquid or low-melting solid.[8]

References

  • BenchChem. (2025). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles. BenchChem.
  • CymitQuimica. This compound. CymitQuimica.
  • Kaunas University of Technology. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. KTU.
  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com.
  • BenchChem. (2025). Technical Support Center: Fischer Indole Synthesis of Substituted Indoles. BenchChem.
  • Wikipedia. Bischler–Möhlau indole synthesis. [Link]
  • Wiley Online Library. Bischler-Möhlau Indole Synthesis. [Link]
  • Hughes, D. L. (2006). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 128(41), 13589–13597. [Link]
  • Wikipedia. Fischer indole synthesis. [Link]
  • Wikipedia. Nenitzescu indole synthesis. [Link]
  • BenchChem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide. BenchChem.
  • The Royal Society of Chemistry. (2017). Supporting information for: Iridium-catalyzed methylation of indoles and pyrroles with methanol. [Link]
  • Cambridge University Press. Nenitzescu Indole Synthesis. [Link]
  • SynArchive. Nenitzescu Indole Synthesis. [Link]

Sources

Technical Support Center: Synthesis of Brominated Indoles via Fischer Indolization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of brominated indoles using the Fischer indole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this powerful yet often challenging transformation. Here, we address common regioselectivity issues, troubleshooting strategies, and frequently asked questions to help you optimize your synthetic routes and achieve your target molecules with higher fidelity and yield.

Introduction to the Challenge: Regioselectivity in Brominated Indole Synthesis

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, providing a robust method for constructing the indole nucleus from a phenylhydrazine and a carbonyl compound under acidic conditions.[1][2] However, when synthesizing brominated indoles, particularly from meta-brominated phenylhydrazines, the reaction often yields a mixture of regioisomers (e.g., 4-bromo- and 6-bromoindoles). The electron-withdrawing nature of the bromine atom can deactivate the aromatic ring, making the key[3][3]-sigmatropic rearrangement step more challenging and influencing the direction of cyclization.[4] This guide will provide insights and practical advice for controlling this regioselectivity and overcoming common hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section is dedicated to addressing specific problems you might encounter during the synthesis of brominated indoles.

Issue 1: My reaction with 3-bromophenylhydrazine is producing a mixture of 4-bromo- and 6-bromoindoles. How can I favor the formation of one isomer over the other?

This is a classic regioselectivity problem in Fischer indole synthesis. The outcome is governed by the kinetic and thermodynamic stability of the intermediates in the[3][3]-sigmatropic rearrangement. Here’s how you can influence the isomeric ratio:

Root Cause Analysis:

  • Steric Hindrance: The substitution pattern on both the phenylhydrazine and the carbonyl partner can sterically influence the direction of the enamine formation and the subsequent cyclization.

  • Acid Catalyst Choice: The nature and strength of the acid catalyst play a crucial role in the reaction mechanism and can significantly impact the regiochemical outcome.[3][5]

  • Reaction Temperature: Higher temperatures can favor the thermodynamically more stable product, while lower temperatures might favor the kinetically controlled product.

Recommended Solutions:

  • Catalyst Optimization:

    • Brønsted Acids: Traditional catalysts like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) often lead to mixtures.[1][6]

    • Lewis Acids: Zinc chloride (ZnCl₂) is a commonly used Lewis acid that can offer better regioselectivity in some cases.[2][7]

    • Eaton's Reagent: A mixture of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MeSO₃H) has been shown to provide excellent regiocontrol in forming the 3-unsubstituted indoles, and its high acidity can be advantageous.[5]

  • Solvent Effects:

    • Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetic acid (AcOH) are frequently used.[2] Experimenting with different solvents can alter the solvation of intermediates and influence the transition state energies, thereby affecting the isomer ratio.

  • Temperature Control:

    • Systematically vary the reaction temperature. Start with milder conditions and gradually increase the temperature to find the optimal point for the desired isomer.

Experimental Protocol: Optimizing Regioselectivity with Different Acid Catalysts

  • Setup: In three separate round-bottom flasks equipped with reflux condensers, prepare the phenylhydrazone of your ketone (e.g., from 3-bromophenylhydrazine and cyclohexanone).

  • Catalyst Addition:

    • Flask 1: Add polyphosphoric acid (PPA) (10 eq by weight).

    • Flask 2: Suspend the hydrazone in toluene and add anhydrous zinc chloride (ZnCl₂) (1.2 eq).

    • Flask 3: Add Eaton's Reagent (P₂O₅/MeSO₃H) (1:10 by weight).

  • Reaction: Heat all three reactions to a consistent temperature (e.g., 80-100 °C) and monitor by TLC.

  • Analysis: After workup, analyze the crude product mixture by ¹H NMR or GC-MS to determine the ratio of the 4-bromo to 6-bromoindole products.

CatalystTypical Temperature (°C)Observed Regioselectivity
Polyphosphoric Acid (PPA)80-120Often gives mixtures
Zinc Chloride (ZnCl₂)Reflux in TolueneCan favor one isomer, system-dependent
Eaton's Reagent60-100High regioselectivity in certain cases[5]
Issue 2: The overall yield of my brominated indole is low, and I observe significant decomposition.

Low yields can be attributed to several factors, especially when dealing with deactivated phenylhydrazines.

Root Cause Analysis:

  • N-N Bond Cleavage: The electron-withdrawing bromine substituent can weaken the N-N bond in the hydrazone intermediate, leading to cleavage as a significant side reaction.[3][4] This is particularly problematic with strongly electron-donating groups on the carbonyl component.[8]

  • Harsh Reaction Conditions: High temperatures and highly concentrated strong acids can lead to degradation of the starting materials and products.[3]

  • Impure Starting Materials: Impurities in the phenylhydrazine or carbonyl compound can lead to unwanted side reactions.[3]

Recommended Solutions:

  • One-Pot Procedure: Instead of isolating the potentially unstable brominated phenylhydrazone, perform the reaction as a one-pot synthesis where the hydrazone is formed in situ and immediately cyclized.[4]

  • Milder Catalysts: Explore the use of milder Brønsted acids like p-toluenesulfonic acid (p-TSA) or Lewis acids that can operate under less harsh conditions.

  • Protecting Groups: If your carbonyl compound has sensitive functional groups, consider using protecting groups to prevent side reactions.

  • Buchwald Modification: For challenging substrates, consider the Buchwald modification of the Fischer indole synthesis, which involves a palladium-catalyzed cross-coupling of an aryl bromide with a hydrazone.[1] This can sometimes offer a milder and more efficient route.

dot

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield of Brominated Indole cause1 N-N Bond Cleavage start->cause1 cause2 Harsh Reaction Conditions start->cause2 cause3 Impure Starting Materials start->cause3 sol4 Buchwald Modification start->sol4 Alternative Route sol1 One-Pot Synthesis cause1->sol1 sol2 Milder Catalysts (p-TSA) cause2->sol2 sol3 Protecting Groups cause3->sol3

Caption: Troubleshooting workflow for low yields.

Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism of the Fischer indole synthesis?

The mechanism, first proposed by Robinson, involves several key steps:[6][9]

  • Phenylhydrazone Formation: The reaction begins with the acid-catalyzed condensation of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone.[2]

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[1][2]

  • [3][3]-Sigmatropic Rearrangement: This is the crucial, rate-determining step where a protonated enamine undergoes a[3][3]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate and breaking the N-N bond.[1][6]

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization of an amino group onto an imine.

  • Ammonia Elimination: The resulting aminal eliminates a molecule of ammonia under acidic conditions to form the final aromatic indole ring.[1][2]

dot

Fischer_Indole_Mechanism A Phenylhydrazine + Ketone B Phenylhydrazone A->B + H⁺, - H₂O C Enamine (Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D + H⁺ E Di-imine Intermediate D->E F Cyclization E->F Aromatization G Ammonia Elimination F->G H Brominated Indole G->H - NH₃

Caption: Simplified mechanism of the Fischer indole synthesis.

Q2: How does the position of the bromine atom on the phenylhydrazine ring affect the reaction?

The position of the electron-withdrawing bromine atom significantly influences the electronic properties of the phenylhydrazine and, consequently, the course of the reaction:

  • Para-bromophenylhydrazine (4-Bromo): This is generally the most straightforward case. The bromine atom is at a position that does not directly interfere with the cyclization, leading to the formation of 5-bromoindoles. The primary challenge is the overall deactivation of the ring, which may require slightly harsher conditions than for unsubstituted phenylhydrazine.[4]

  • Ortho-bromophenylhydrazine (2-Bromo): The ortho-substituent can sterically hinder the cyclization step, potentially leading to lower yields. The electronic deactivation also plays a role. In this case, the product will be a 7-bromoindole.[10]

  • Meta-bromophenylhydrazine (3-Bromo): This is the most complex case, leading to the regioselectivity issues discussed in the troubleshooting section. The cyclization can occur at either of the two ortho-positions relative to the nitrogen, leading to a mixture of 4-bromo- and 6-bromoindoles. The ratio of these products is highly dependent on the reaction conditions.

Q3: Are there any alternative methods for synthesizing brominated indoles if the Fischer synthesis fails?

Yes, if the Fischer indole synthesis proves to be problematic for your specific substrate, you can consider the following alternatives:

  • Direct Bromination of Indole: While direct bromination of the parent indole can be unselective, using protecting groups (e.g., on the nitrogen) can direct the bromination to specific positions.[4] For instance, bromination of N-acetylindole can provide better selectivity.

  • Palladium-Catalyzed Annulation Reactions: Modern cross-coupling methods, such as the Larock indole synthesis, can be powerful alternatives. These methods often involve the reaction of a substituted aniline (e.g., a bromoaniline) with an alkyne.

  • Transition-Metal-Free Synthesis: Recent developments include single-electron transfer (SET) mediated reactions between 2-iodoaniline derivatives and ketones, which can offer unconventional regioselectivity.[11]

References

  • Wikipedia. Fischer indole synthesis. [Link]
  • PubMed. (2017-06-02).
  • National Center for Biotechnology Information. (2010-04-08). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
  • J&K Scientific LLC. (2021-02-23). Fischer Indole Synthesis. [Link]
  • Research with New Jersey. (1991-04-01). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. [Link]
  • ChemistryViews. (2021-04-08). Catalytic Version of the Fischer Indole Synthesis. [Link]
  • Organic Chemistry Portal.
  • Royal Society of Chemistry. (2017-11-15).
  • YouTube. (2018-12-18). Methods of indole synthesis: Part III (Fischer indole synthesis). [Link]
  • National Center for Biotechnology Information.
  • American Chemical Society Publications. (2011-03-28).
  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
  • YouTube. (2019-04-04). Fischer indole synthesis. [Link]
  • Royal Society of Chemistry. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. [Link]
  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
  • YouTube. (2021-08-05). Fischer Indole Synthesis. [Link]
  • Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]
  • ResearchGate. (2023-09-19).
  • Reddit. (2021-12-09). Problems with Fischer indole synthesis. [Link]
  • PubMed. A three-component Fischer indole synthesis. [Link]
  • RSC Publishing.
  • ResearchGate. (2025-08-06).

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Technical Support Center: Optimization of Reaction Conditions for 7-Bromo-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 7-Bromo-3-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and provide in-depth, evidence-based solutions to streamline your experimental workflow.

Part 1: Frequently Asked Questions (FAQs)

This section covers high-level questions regarding the synthesis of this compound.

Q1: What are the primary synthetic routes to this compound?

There are two main strategies for synthesizing this compound:

  • Direct Bromination of 3-methyl-1H-indole: This involves the electrophilic substitution of 3-methyl-1H-indole. However, this method is often plagued by poor regioselectivity, yielding a mixture of isomers (e.g., 2-, 4-, 5-, 6-, and 7-bromo). Achieving high selectivity for the 7-position is the principal challenge.

  • Fischer Indole Synthesis: This classic method involves the reaction of (2-bromophenyl)hydrazine with acetone in the presence of an acid catalyst. This route offers better control over the final position of the bromine atom but requires careful optimization of the cyclization step.

Q2: Why is achieving regioselectivity in the direct bromination of 3-methyl-1H-indole so difficult?

The indole ring is an electron-rich heterocycle, and electrophilic attack is kinetically favored at the C3 position. Since C3 is already substituted in 3-methyl-1H-indole, bromination occurs on the benzene ring or at the C2 position. The electronic influence of the pyrrole ring and the methyl group does not strongly direct substitution to a single position on the carbocyclic ring, leading to isomer formation.[1][2]

Q3: What general safety precautions should be taken when working with brominating agents?

Brominating agents like N-Bromosuccinimide (NBS) and elemental bromine (Br₂) are corrosive, toxic, and strong oxidizers. Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Reactions should be quenched carefully to neutralize any unreacted bromine.

Part 2: Troubleshooting and Optimization Guide

This section provides detailed, question-and-answer-based troubleshooting for specific experimental issues.

Scenario 1: Direct Bromination of 3-methyl-1H-indole

Problem: My reaction yields a mixture of bromo-3-methyl-1H-indole isomers with very low selectivity for the desired 7-bromo product.

Root Cause Analysis & Solutions:

This is the most common challenge with this approach. The key to improving selectivity is to modulate the electronic and steric environment of the indole ring.

Solution 1: Employ an N-Protecting Group

  • Scientific Rationale: Introducing a bulky protecting group on the indole nitrogen (N1 position) can sterically hinder the adjacent C7 and C2 positions. This steric hindrance can influence the regioselectivity of the bromination.[1][2] Common protecting groups like tosyl (Ts) or Boc (tert-butyloxycarbonyl) can be effective.[3] The choice of protecting group can significantly alter the outcome of the bromination.[1][2]

  • Step-by-Step Protocol (N-Tosylation):

    • Protection: Dissolve 3-methyl-1H-indole (1 eq.) in anhydrous THF or DMF. Cool the solution to 0 °C.

    • Add sodium hydride (NaH, 60% dispersion in oil, 1.2 eq.) portion-wise. Stir for 30 minutes at 0 °C.

    • Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 eq.) and allow the reaction to warm to room temperature.

    • Monitor by TLC until the starting material is consumed.

    • Quench the reaction carefully with water and extract the product with ethyl acetate. Purify the N-tosyl-3-methyl-1H-indole by column chromatography.

    • Bromination: Subject the purified N-protected indole to your bromination conditions (e.g., NBS in CH₂Cl₂ or CCl₄).

    • Deprotection: After bromination, remove the tosyl group using a suitable method, such as KOH in methanol/water.

Solution 2: Optimize the Brominating Agent and Solvent

  • Scientific Rationale: The reactivity and selectivity of the brominating agent are highly dependent on the reaction medium. Non-polar solvents often favor radical pathways, while polar solvents favor electrophilic pathways.

  • Comparative Data:

    Brominating Agent Solvent Typical Outcome
    NBS CCl₄ (with radical initiator) Primarily side-chain bromination on the 3-methyl group.[1][2]
    NBS CH₂Cl₂, THF Electrophilic substitution on the ring, mixture of isomers.[4]

    | Br₂ | Acetic Acid | Strong electrophilic bromination, often leads to multiple products and potential degradation.[5][6][7] |

  • Recommendation: For ring bromination, start with N-Bromosuccinimide (NBS) in a polar aprotic solvent like dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) at low temperatures (0 °C to -78 °C) to control the reaction rate and improve selectivity.

Scenario 2: Fischer Indole Synthesis

Problem: The Fischer indole cyclization of (2-bromophenyl)hydrazine and acetone is giving a very low yield or failing completely.

Root Cause Analysis & Solutions:

The Fischer indole synthesis is sensitive to several factors, including the strength of the acid catalyst, temperature, and the stability of the starting hydrazine.[3][8][9]

Solution 1: Screen Different Acid Catalysts

  • Scientific Rationale: The reaction proceeds via an acid-catalyzed[2][2]-sigmatropic rearrangement.[10] The choice and concentration of the acid are critical; too weak an acid may not facilitate the reaction, while too strong an acid or excessive heat can cause degradation.[3][8][11]

  • Recommended Catalysts for Screening:

    • Lewis Acids: Zinc chloride (ZnCl₂), Boron trifluoride (BF₃).

    • Brønsted Acids: Polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TSA), Sulfuric acid (H₂SO₄).[9]

    • Starting Point: Begin with ZnCl₂ or PPA, which are commonly effective for this synthesis.[3][9]

Solution 2: Optimize Reaction Temperature and Time

  • Scientific Rationale: Elevated temperatures are often necessary to drive the cyclization, but prolonged heating can lead to byproduct formation and decomposition (tarring).[9]

  • Workflow:

    • Start with a moderate temperature (e.g., 80-100 °C).

    • Monitor the reaction progress closely using Thin Layer Chromatography (TLC).

    • If the reaction is sluggish, incrementally increase the temperature.

    • Consider using microwave irradiation, which can significantly reduce reaction times and sometimes improve yields by minimizing thermal degradation.[8][9]

Decision-Making Workflow for Low Yield in Fischer Indole Synthesis

Fischer_Troubleshooting start Low Yield Observed check_sm Analyze Crude Reaction Mixture (TLC/NMR) start->check_sm sm_present Significant Starting Material (SM) Remains check_sm->sm_present SM Detected? byproducts Multiple Byproducts Formed check_sm->byproducts No SM increase_temp Increase Temperature or Extend Reaction Time sm_present->increase_temp Yes purify_sm Purify Hydrazine Starting Material sm_present->purify_sm If SM is impure lower_temp Lower Reaction Temperature byproducts->lower_temp Yes check_atmosphere Run Under Inert Atmosphere (N2/Ar) byproducts->check_atmosphere If degradation suspected change_catalyst Screen Different Acid Catalysts (PPA, ZnCl2, p-TSA) increase_temp->change_catalyst end_success Improved Yield change_catalyst->end_success end_fail Consult Further Literature change_catalyst->end_fail purify_sm->end_success lower_temp->end_success lower_temp->end_fail check_atmosphere->end_success

Caption: Troubleshooting Decision Tree for Fischer Indole Synthesis.

Scenario 3: Purification Challenges

Problem: I am struggling to separate the this compound from other isomers or impurities after the reaction.

Root Cause Analysis & Solutions:

Bromoindole isomers often have very similar polarities, making chromatographic separation difficult.[3] Residual starting materials or tar-like byproducts can further complicate the purification process.[12]

Solution 1: Column Chromatography Optimization

  • Scientific Rationale: Achieving separation requires maximizing the differences in interaction between the isomers and the stationary phase.

  • Step-by-Step Protocol:

    • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh) as a starting point.

    • Solvent System Screening: The key is the eluent system. Bromoindoles are moderately polar. Start with a low-polarity system like Hexanes/Ethyl Acetate or Hexanes/Dichloromethane.

    • Gradient Elution: Run a shallow gradient. For example, start with 100% Hexanes and slowly increase the percentage of Ethyl Acetate (e.g., from 0% to 10% over many column volumes). This often provides better separation than an isocratic (constant solvent mixture) elution.

    • TLC Analysis: Before running the column, carefully test different solvent systems using TLC to find one that gives the best separation (largest ΔRf) between your desired product and the major impurities.

Solution 2: Recrystallization

  • Scientific Rationale: If the crude product is reasonably pure (>85-90%), recrystallization can be a highly effective method for obtaining material of very high purity.[3][12]

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.

    • Test Solvents: Screen solvents like ethanol/water, toluene, hexanes, or ethyl acetate/hexanes mixtures in small test tubes.

    • Procedure: Dissolve the crude material in the minimum amount of hot solvent. Allow it to cool slowly to room temperature, then cool further in an ice bath. Collect the resulting crystals by filtration.[3]

Purification Workflow

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Product crude Crude Product tlc Analyze by TLC/NMR crude->tlc column Column Chromatography (Shallow Gradient) tlc->column Complex Mixture (Multiple Spots) recrystall Recrystallization tlc->recrystall Relatively Clean (>85% Pure) pure_product Pure this compound column->pure_product recrystall->pure_product

Caption: General Purification Strategy for this compound.

References

  • BenchChem. (2025).
  • Somei, M., et al. (1997). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry, 62(21), 7447-7456. [Link]
  • Somei, M., et al. (1997). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. BenchChem.
  • BenchChem. (2025).
  • Parsons, T., et al. (2011). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry. [Link]
  • BenchChem.
  • Google Patents. (2013).
  • University of Birmingham Research Portal. (2011). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. [Link]
  • MDPI. (2019). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)
  • ResearchGate. (2011). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles | Request PDF. [Link]
  • BenchChem. (2025). Technical Support Center: Optimization of Fischer Indole Synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Optimizing Fischer Indole Synthesis. BenchChem.
  • Garg, N. K., & Houk, K. N. (2011).
  • National Institutes of Health (NIH). (2023).
  • Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. [Link]
  • BenchChem. (2025). Technical Support Center: Managing Impurities in Commercial 5-Bromoindole. BenchChem.
  • Kaunas University of Technology. (2021). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. [Link]
  • ResearchGate. (2021). Fischer Indole Synthesis. [Link]
  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
  • BenchChem. (2025).
  • Chromatography Today. (2022). Easy purification of isomers with prepacked glass columns. [Link]
  • ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole?. [Link]
  • Bridgewater State University. (2014). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Virtual Commons. [Link]
  • Green Chemistry (RSC Publishing). (2020).
  • ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Cambridge Open Engage. [Link]
  • MDPI. (2020).
  • Hino, T., & Nakagawa, M. (1977). BROMINATION OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES. Heterocycles, 6(11), 1680-1685. [Link]

Sources

Technical Support Center: Synthesis of 7-Bromo-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 7-Bromo-3-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important heterocyclic compound. Our goal is to provide practical, experience-driven advice to ensure the successful and efficient production of high-purity this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and issues that may arise during the synthesis of this compound, primarily focusing on the widely used Fischer indole synthesis and direct bromination methods.

Q1: I am performing a Fischer indole synthesis to prepare this compound and I'm observing a mixture of regioisomers. How can I control the regioselectivity?

A1: Understanding the Challenge: The Fischer indole synthesis, a robust method for creating indole rings, can lead to a mixture of isomers when using unsymmetrical ketones with substituted phenylhydrazines.[1] In the case of this compound, starting from (2-bromophenyl)hydrazine and propan-2-one, the primary challenge is controlling the cyclization to favor the desired 7-bromo isomer over other potential isomers like the 5-bromo analogue.

Causality and Strategic Solutions:

The regioselectivity of the Fischer indole synthesis is influenced by both steric and electronic factors, as well as the reaction conditions, particularly the choice and concentration of the acid catalyst.

  • Acid Catalyst Choice: The nature of the acid catalyst plays a pivotal role. Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[2][3] Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product. It is crucial to perform small-scale optimization experiments with different acid catalysts to determine the optimal conditions for your specific substrate.

  • Steric Hindrance: The bromine atom at the ortho position of the phenylhydrazine can sterically hinder the[4][4]-sigmatropic rearrangement required for indole formation. This can sometimes be exploited to direct the cyclization.

  • Reaction Temperature: Temperature can influence the product ratio. Higher temperatures might favor the thermodynamically more stable product. Careful control and optimization of the reaction temperature are essential.

Troubleshooting Workflow for Regioisomer Formation:

Sources

Technical Support Center: Palladium-Catalyzed Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic methods. Instead of a rigid manual, this resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that address common challenges encountered in the lab. The explanations are grounded in mechanistic principles to foster a deeper understanding and empower you to solve problems effectively.

Section 1: Troubleshooting Common Issues

This section addresses the most frequent challenges observed during palladium-catalyzed indole synthesis, such as the Larock heteroannulation, Buchwald-Hartwig amination, and related C-H activation strategies.

Q1: My reaction shows low or no conversion of starting materials. What are the primary factors to investigate?

Low or no product yield is a common issue that can often be traced back to the catalyst's activity, the reaction conditions, or the purity of the reagents.

A1: Initial Diagnostic Workflow

  • Catalyst Integrity and Activation: The heart of the reaction is the active Pd(0) species. Many reactions start with a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) that must be reduced in situ to Pd(0) to enter the catalytic cycle.[1] If this reduction is inefficient, the entire reaction will stall.

    • Cause & Effect: The presence of oxidizing agents or insufficient reducing species (like a phosphine ligand or amine) can prevent the formation of the active Pd(0) catalyst. Some modern precatalysts are designed for reliable activation.

    • Troubleshooting Steps:

      • Use a Pd(0) Source: Try starting with a Pd(0) precatalyst like Pd₂(dba)₃ to bypass the in situ reduction step.

      • Verify Reagent Purity: Ensure solvents are anhydrous and degassed. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, leading to catalyst decomposition.[2]

      • Check Ligand Quality: Phosphine ligands, especially electron-rich, bulky phosphines crucial for many coupling reactions, are susceptible to oxidation.[3] Use fresh ligands or store them under an inert atmosphere.

  • Reaction Conditions:

    • Temperature: Many palladium-catalyzed reactions require elevated temperatures (80-130 °C) to promote key steps like oxidative addition and reductive elimination.[1][4] Insufficient temperature can lead to a sluggish or stalled reaction.

    • Solvent Choice: The solvent plays a critical role in solubility, catalyst stability, and reaction rate.[5] Aprotic polar solvents like DMF, dioxane, and toluene are common.[1][3] Sometimes, solvent choice can even control regioselectivity.[6]

    • Base Selection: The base is crucial for steps like deprotonating the aniline nitrogen in a Larock synthesis or the amine in a Buchwald-Hartwig coupling.[1] The strength and solubility of the base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, NaOt-Bu) must be matched to the substrate and reaction type. Weak bases may not be effective, while overly strong bases can cause substrate degradation.[7][8]

Q2: I'm observing significant byproduct formation. What are the likely side reactions?

Byproducts often arise from competing reaction pathways, such as homocoupling of starting materials or catalyst decomposition.

A2: Identifying and Mitigating Side Reactions

  • Homocoupling of Aryl Halide/Alkyne: A common byproduct is the dimer of the aryl halide (biaryl) or the alkyne. This typically occurs when the rate of oxidative addition to the aryl halide is competitive with other catalytic steps, but the subsequent steps are slow.

    • Cause & Effect: This is often exacerbated by high catalyst loading or high temperatures, which can favor these undesired pathways.

    • Troubleshooting Steps:

      • Lower Catalyst Loading: While counterintuitive for a slow reaction, reducing the catalyst concentration can sometimes disfavor bimolecular side reactions.

      • Optimize Ligand: A bulky electron-rich ligand can promote the desired cross-coupling over homocoupling by stabilizing the catalytic intermediates.[3]

      • Adjust Stoichiometry: Using a slight excess of one reagent (often the more stable or less expensive one) can help drive the reaction towards the desired product.[1]

  • Protodehalogenation/Decomposition: The aryl halide can be reduced, replacing the halide with a hydrogen atom.

    • Cause & Effect: This can happen if there are sources of protons (e.g., water) and a reducing environment. Catalyst decomposition to palladium black is often observed concurrently.[9]

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Dry solvents and reagents rigorously.

      • Inert Atmosphere: Use a glovebox or Schlenk line techniques to thoroughly degas the reaction mixture and maintain an inert (N₂ or Ar) atmosphere.

Q3: My Larock indole synthesis is giving the wrong regioisomer. How can I control the regioselectivity?

In the Larock synthesis with unsymmetrical alkynes, the regioselectivity of the alkyne insertion into the aryl-palladium bond is a critical factor.[1]

A3: Controlling Regioselectivity

  • Steric and Electronic Effects: The regioselectivity is governed by a combination of steric and electronic factors during the migratory insertion step.[1] While it was initially thought that the smaller substituent would orient itself closer to the aryl group, it is often observed that the larger, more sterically hindering group is placed adjacent to the newly formed C-C bond (at the C2 position of the indole).[1]

    • Troubleshooting Steps:

      • Modify the Alkyne: If possible, altering the electronic nature or steric bulk of the alkyne substituents can influence the outcome.

      • Ligand Choice: The use of specific ligands can influence regioselectivity. For instance, N-heterocyclic carbene (NHC) ligands have been shown to provide high regioselectivity in some Larock syntheses.[10]

  • Reaction Conditions:

    • Additives: Chloride salts like LiCl or n-Bu₄NCl are often essential additives in the Larock synthesis.[1] They coordinate to the palladium center, influencing its reactivity and potentially affecting regioselectivity. The stoichiometry of the chloride source can be critical.[1][11]

Q4: The reaction works for simple substrates, but fails with my complex, functionalized molecule. What should I consider?

Palladium catalysts can be sensitive to certain functional groups, which can either inhibit the catalyst or participate in unwanted side reactions.

A4: Addressing Substrate and Functional Group Compatibility

  • Catalyst Poisoning: Certain functional groups can act as strong ligands for the palladium center, leading to catalyst inhibition or "poisoning."

    • Common Culprits: Thioethers, unprotected thiols, and some nitrogen heterocycles can bind strongly to palladium and deactivate the catalyst.[2]

    • Troubleshooting Steps:

      • Protecting Groups: Mask incompatible functional groups. For example, protect a thiol as a thioether that can be cleaved later.

      • Ligand Choice: A strongly coordinating, bulky ligand may be less easily displaced by an inhibiting functional group on the substrate.

  • Competing Reactivity: Some functional groups can compete with the desired reaction site.

    • Example: In a Buchwald-Hartwig amination, an unprotected phenol on the aryl halide substrate could potentially couple with another molecule of aryl halide.[8]

    • Troubleshooting Steps:

      • Protecting Groups: Protect reactive sites that are not intended to participate in the reaction.

      • Orthogonality: Choose reaction conditions (catalyst, ligand, base) that are known to be selective for the desired transformation. For example, some catalyst systems are highly selective for C-N bond formation over C-O bond formation.

Section 2: Key Experimental Parameters & Protocols

Parameter Comparison Table

This table summarizes key parameters for consideration when setting up a palladium-catalyzed indole synthesis.

ParameterCommon OptionsKey Considerations
Pd Precatalyst Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, Pd/CPd(II) sources require in-situ reduction. Pd(0) sources can be more direct but may be more sensitive to air.[1][12]
Ligand PPh₃, BINAP, Xantphos, DavePhos, NHCsBulky, electron-rich ligands often improve catalytic activity for challenging substrates (e.g., aryl chlorides).[3][13]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-BuBase strength and solubility are critical. NaOt-Bu is very strong; carbonates are milder.[1][7]
Solvent Toluene, Dioxane, DMF, NMPMust be anhydrous and degassed. High-boiling point solvents are often required.[5][6]
Temperature 80 - 130 °CReaction specific; higher temperatures can increase rate but also promote decomposition.[4]
Additives LiCl, n-Bu₄NCl (for Larock)Can be essential for catalyst turnover and selectivity.[1]
General Protocol for a Test Reaction (Larock-Type)

This protocol provides a starting point for optimizing a Larock indole synthesis. All operations should be performed under an inert atmosphere (N₂ or Ar) using Schlenk techniques or in a glovebox.

  • To a dry Schlenk flask equipped with a magnetic stir bar, add:

    • ortho-Iodoaniline derivative (1.0 equiv)

    • Disubstituted alkyne (1.2 - 2.0 equiv)

    • Pd(OAc)₂ (2-5 mol%)

    • PPh₃ (4-10 mol%)

    • K₂CO₃ (2.5 equiv)

    • LiCl (1.0 equiv)

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed solvent (e.g., DMF) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 3: Mechanistic Insights & Visualizations

Understanding the catalytic cycle is key to rational troubleshooting.

Generalized Catalytic Cycle for Larock Indole Synthesis

The Larock synthesis involves a sequence of oxidative addition, migratory insertion, intramolecular C-N bond formation, and reductive elimination.[1]

Larock_Cycle cluster_start Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-I Pd0->OxAdd Oxidative Addition (o-Iodoaniline) Coord Alkyne Complex OxAdd->Coord Alkyne Coordination Insert Vinyl-Pd(II) Intermediate Coord->Insert Migratory Insertion Cyclize Palladacycle Insert->Cyclize Intramolecular Aminopalladation Cyclize->Pd0 Reductive Elimination (Product Out) start Catalyst Enters Cycle

Caption: Generalized catalytic cycle for the Larock indole synthesis.

Troubleshooting Workflow

This decision tree provides a logical path for diagnosing common reaction failures.

Troubleshooting_Workflow Start Reaction Failure: Low or No Yield CheckCatalyst Is the Catalyst Active? Start->CheckCatalyst CheckConditions Are Conditions Optimal? CheckCatalyst->CheckConditions Yes Sol_Catalyst Use fresh Pd/ligand. Use Pd(0) source. Ensure inert atmosphere. CheckCatalyst->Sol_Catalyst No CheckSubstrate Is Substrate an Issue? CheckConditions->CheckSubstrate Yes Sol_Conditions Increase temperature. Screen solvents/bases. Check reagent purity (anhydrous). CheckConditions->Sol_Conditions No Sol_Substrate Add protecting groups. Screen different ligands. Check for catalyst poisons. CheckSubstrate->Sol_Substrate Yes Success Reaction Successful CheckSubstrate->Success No

Caption: Decision tree for troubleshooting low-yield reactions.

References

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
  • Taber, D. F., & Tirunahari, P. K. (2011). The Fischer Indole Synthesis. Organic Syntheses, 88, 277. [Link]
  • Larock, R. C. (1991). Synthesis of Indoles via Palladium-Catalyzed Heteroannulation of Internal Alkynes. The Journal of Organic Chemistry, 56(12), 3981–3989. [Link]
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Technical Support Center: Preventing Over-bromination in Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of indole chemistry. Specifically, we will address a common and often frustrating challenge: the prevention of over-bromination. The indole nucleus is a cornerstone of many biologically active molecules, and precise control over its functionalization is paramount. This document provides in-depth troubleshooting advice, detailed protocols, and the underlying chemical principles to help you achieve clean, selective, and high-yield monobromination of your indole substrates.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity of indoles and the mechanics of electrophilic bromination. Understanding these core concepts is the first step toward troubleshooting and optimizing your reactions.

Q1: Why is the indole ring so susceptible to electrophilic substitution, particularly at the C3 position?

The high reactivity of the indole ring towards electrophiles is a direct consequence of its electron-rich nature. The nitrogen atom's lone pair of electrons is delocalized into the aromatic system, significantly increasing the electron density of the pyrrole ring.[1][2] Electrophilic attack at the C3 position is generally favored because the resulting cationic intermediate (the sigma complex or Wheland intermediate) is the most stable.[3] This stability arises from the ability of the nitrogen atom to delocalize the positive charge over the entire ring system without disrupting the aromaticity of the benzene portion of the molecule. While kinetic studies sometimes suggest initial attack at the N1 position may be faster, the C3-substituted product is thermodynamically the most stable and is the isomer typically isolated.[4]

Q2: What are the primary byproducts when brominating indole, and why do they form?

The most common byproducts are di- and tri-brominated indoles.[5] The initial monobromination at the C3 position does not significantly deactivate the ring towards further electrophilic attack. Consequently, a second or even third bromine atom can be added to other positions on the ring. The reaction of indole with molecular bromine, for instance, is known to produce a mixture of higher substitution products, with 2,3-dibromoindole being a common outcome.[5] In the presence of aqueous solvents, particularly when using N-Bromosuccinimide (NBS), oxindole byproducts can also form.[5][6]

Q3: How does the choice of brominating agent affect the reaction outcome?

The reactivity of the brominating agent is a critical factor in controlling selectivity. Highly reactive agents like molecular bromine (Br₂) often lead to over-bromination due to their high electrophilicity. Milder and more sterically hindered reagents provide better control. N-Bromosuccinimide (NBS) is a widely used reagent for selective bromination because it provides a low concentration of bromine in situ, which helps to temper the reaction's vigor.[5][7] Other reagents like pyridinium bromide perbromide and dioxane dibromide have also been employed to achieve higher yields of the desired 3-bromoindole.[5]

Q4: Can protecting the indole nitrogen help control bromination?

Absolutely. Protecting the indole nitrogen with an electron-withdrawing group serves two main purposes. First, it reduces the overall nucleophilicity of the indole ring, thereby decreasing the rate of electrophilic substitution and reducing the likelihood of over-bromination.[8][9] Second, the steric bulk of the protecting group can direct the incoming electrophile to a specific position.[8][10] For example, using a benzoyl or carbomethoxy protecting group can facilitate the selective formation of 3-bromo-N-protected indole, which can then be deprotected to yield the desired product.[5]

Troubleshooting Guide: From Over-bromination to Selective Monobromination

This section is designed to help you diagnose and solve specific problems encountered during the bromination of indoles.

Problem: My reaction yields a mixture of di- and tri-brominated products.

This is a classic sign of an overly reactive system. The rate of the second and third brominations is competitive with the initial monobromination.

Diagnostic Workflow:

  • Assess the Brominating Agent: Are you using molecular bromine (Br₂)? This is a highly reactive agent prone to causing over-bromination.

  • Examine Reaction Temperature: Is the reaction being run at room temperature or elevated temperatures? Higher temperatures increase reaction rates and can decrease selectivity.

  • Evaluate Stoichiometry: Are you using a significant excess of the brominating agent?

Corrective Actions:

  • Switch to a Milder Brominating Agent: Replace Br₂ with N-Bromosuccinimide (NBS).[5] NBS provides a slow, steady source of electrophilic bromine, which favors monosubstitution.

  • Lower the Reaction Temperature: Performing the reaction at lower temperatures (e.g., 0 °C to -78 °C) can significantly enhance selectivity by favoring the reaction pathway with the lowest activation energy, which is typically the initial monobromination.[5]

  • Use Precise Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents is recommended to minimize over-bromination.

  • Employ a Protecting Group: Protect the indole nitrogen with a group like Boc (tert-butoxycarbonyl) or Ts (tosyl) to decrease the ring's reactivity.[5]

Problem: I am observing the formation of oxindole byproducts.

The formation of oxindoles is a known side reaction, especially when using NBS in the presence of water or other nucleophilic solvents like t-butanol.[5][6][11]

Diagnostic Workflow:

  • Check for Water: Is your solvent anhydrous? Are your reagents dry?

  • Solvent Choice: Are you using a nucleophilic solvent such as t-butanol?

Corrective Actions:

  • Use Anhydrous Solvents: Switch to anhydrous aprotic solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or carbon tetrachloride (CCl₄) to prevent the formation of oxindoles.[5]

  • Avoid Nucleophilic Solvents: If possible, avoid solvents that can act as nucleophiles in the reaction.

Problem: The reaction is messy, and I see significant decomposition of my starting material.

Indoles can be unstable under certain conditions, particularly in the presence of strong acids.[8] The hydrogen bromide (HBr) generated during bromination can lead to decomposition.

Diagnostic Workflow:

  • Assess Acidity: Are you observing a drop in pH during the reaction?

  • Consider Your Substrate: Is your indole derivative particularly sensitive to acid?

Corrective Actions:

  • Add a Non-Nucleophilic Base: Incorporate a mild, non-nucleophilic base like pyridine or 2,6-lutidine into the reaction mixture to scavenge the HBr as it is formed.[5]

  • Use a Buffered System: In some cases, using a buffered solvent system can help maintain a stable pH and prevent decomposition.

Visualizing the Reaction and Troubleshooting Process

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of indole bromination and a decision-making workflow for troubleshooting.

G cluster_0 Electrophilic Bromination of Indole cluster_1 Troubleshooting Workflow Indole Indole Intermediate Sigma Complex (Wheland Intermediate) Indole->Intermediate + Br+ Br2 Br-Br Br+ Br+ Product 3-Bromoindole Intermediate->Product - H+ HBr HBr Start Reaction Issue: Over-bromination CheckAgent Check Brominating Agent Start->CheckAgent CheckTemp Check Reaction Temperature CheckAgent->CheckTemp Using NBS UseNBS Action: Use NBS CheckAgent->UseNBS Using Br2 CheckProtect Consider N-Protection CheckTemp->CheckProtect ≤ 0 °C LowerTemp Action: Lower Temp. CheckTemp->LowerTemp > 0 °C AddProtect Action: Add Protecting Group CheckProtect->AddProtect Unprotected End Selective Monobromination CheckProtect->End Protected UseNBS->End LowerTemp->End AddProtect->End

Caption: Mechanism of indole bromination and troubleshooting workflow.

Key Data Summary: Comparison of Brominating Agents

The choice of brominating agent is paramount for controlling the selectivity of indole bromination. The following table summarizes the properties and typical outcomes for common reagents.

Brominating AgentReactivitySelectivity for MonobrominationCommon ByproductsRecommended Conditions
Bromine (Br₂) in CCl₄ HighLowDi- and tri-brominated indolesLow temperatures (-78 °C), careful stoichiometric control
N-Bromosuccinimide (NBS) ModerateHighOxindoles (in aqueous media)Anhydrous aprotic solvents (THF, DMF), 0 °C to RT
Pyridinium Bromide Perbromide ModerateHighMinimalPyridine as solvent/base, 0 °C to RT
Dioxane Dibromide MildHighMinimalDioxane as solvent, RT

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for achieving selective monobromination of indole.

Protocol 1: Selective C3-Bromination of Indole using NBS in DMF

This protocol is a reliable method for the synthesis of 3-bromoindole with good yield and selectivity.

Materials:

  • Indole

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve indole (1.0 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.05 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 3-bromoindole.

Protocol 2: C3-Bromination of N-Protected Indole

This protocol is suitable for substrates that are prone to over-reactivity or decomposition.

Materials:

  • N-Tosylindole (or other N-protected indole)

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen atmosphere

  • Dry ice/acetone bath

Procedure:

  • To a solution of N-tosylindole (1.0 eq) in anhydrous THF under an inert atmosphere, cool the mixture to -78 °C.

  • Add a solution of NBS (1.05 eq) in anhydrous THF dropwise over 30 minutes.

  • Allow the reaction to stir at -78 °C for 2-3 hours.

  • Warm the reaction mixture slowly to room temperature and quench with saturated aqueous sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to yield 3-bromo-N-tosylindole.

  • Deprotection of the tosyl group can be achieved under standard conditions (e.g., with magnesium in methanol or via other literature methods) to give 3-bromoindole.

References

  • A reaction mechanism for the direct bromination of substituted indoles in dimethylformamide solution at 298.15 K and 1 atm is proposed and studied. Wiley Online Library. [Link]
  • Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid.
  • Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromin
  • Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides.
  • An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. Bentham Science. [Link]
  • Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles.
  • Electrophilic Substitution Reactions of Indoles.
  • Electronic substitution effect on the ground and excited state properties of indole chromophore: A comput
  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc. [Link]
  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. NIH. [Link]
  • Electrophilic Substitution Reactions of Indoles. Semantic Scholar. [Link]
  • Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link]
  • Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. NIH. [Link]
  • Kinetic vs Thermodynamic control. Subversive thoughts for electrophilic substitution of Indole. Henry Rzepa's Blog. [Link]
  • Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles.
  • Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. NIH. [Link]
  • A New Protecting-Group Strategy for Indoles.
  • Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles. The Journal of Organic Chemistry. [Link]
  • Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. PubMed. [Link]
  • Thermodynamic vs kinetic reaction control with radical substitution. Stack Exchange. [Link]
  • N-Bromosuccinimide. Wikipedia. [Link]
  • Protective Groups. Organic Chemistry Portal. [Link]
  • Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. Royal Society of Chemistry. [Link]
  • Direct electrosynthesis for N-alkyl-C3-halo-indoles using alkyl halide as both alkylating and halogenating building blocks. Semantic Scholar. [Link]
  • Transition Metal-Free C3 Arylation of Indoles with Aryl Halides. NIH. [Link]
  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]
  • Lewis acid catalyzed indole synthesis via intramolecular nucleophilic attack of phenyldiazoacet
  • Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Royal Society of Chemistry. [Link]
  • Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]
  • Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. SciSpace. [Link]
  • Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. Organic Chemistry Portal. [Link]
  • Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacet
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
  • Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. MDPI. [Link]
  • Selective bifunctionalization of indoles at the C2 and C3 positions utilizing iodonium ion intermediates.
  • (A) Scheme for the enzymatic bromination of indole using immobilized...
  • Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols.
  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. NIH. [Link]

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Technical Support Center: Purification of 7-Bromo-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 7-Bromo-3-methyl-1H-indole, with a specific focus on the removal of unreacted starting materials. Our objective is to equip you with the necessary knowledge to diagnose purification challenges and implement effective solutions, thereby ensuring the high purity of your final product.

Frequently Asked Questions (FAQs)

Q1: I've completed the synthesis of this compound, but my analytical data (NMR/LC-MS) indicates the presence of starting material. What are the likely starting materials I need to remove?

To effectively troubleshoot, you must first identify the synthetic route employed. The most common and historically significant method for synthesizing substituted indoles is the Fischer indole synthesis .[1][2][3][4][5] If you've used this method, the probable starting materials contaminating your product are (4-bromophenyl)hydrazine and an excess of the ketone or aldehyde used, such as acetone .[1][3]

Alternative routes, though less common for this specific indole, could involve starting materials like 2-bromoaniline . Pinpointing your specific synthetic pathway is the critical first step in devising a purification strategy.

Q2: What is the most straightforward initial purification technique to remove these common starting materials?

For many organic compounds, recrystallization is a powerful and economical first step for purification, assuming a suitable solvent can be found.[6][7][8][9] The success of this technique hinges on the solubility differences between your this compound product and the unreacted starting materials.

  • For removing (4-bromophenyl)hydrazine: This starting material is generally more polar than the indole product. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can be effective. The product should be significantly less soluble in the non-polar component of the solvent mixture at lower temperatures.

  • For removing 2-bromoaniline: Similarly, exploiting polarity differences is key. A solvent system like toluene/hexane could be a good starting point for recrystallization.

Troubleshooting Guide: A Systematic Approach to Purification

Issue: My initial attempts at recrystallization have failed to yield a product of sufficient purity.

This is a frequent challenge in organic synthesis. When a single purification technique is insufficient, a more comprehensive, multi-step strategy is required. The following workflow provides a logical sequence for tackling persistent impurities.

Purification_Strategy A Crude Product (this compound + Starting Material) B Liquid-Liquid Extraction (Acid-Base) A->B Initial Bulk Removal C Silica Gel Column Chromatography B->C If Impurities Persist F Purity Analysis (TLC, NMR, LC-MS) B->F Assess Purity D Final Recrystallization C->D Final Polishing Step C->F Assess Purity E Pure Product (>99% Purity) D->E F->C If Impure F->D If Minor Impurities Remain F->E If Pure

Caption: A systematic workflow for the purification of this compound.

Step 1: Liquid-Liquid Extraction - Leveraging Acid-Base Chemistry

If your starting material possesses a different acid-base character from your indole product, a liquid-liquid extraction is an exceptionally effective method for bulk impurity removal.[10]

  • Scenario: Removing basic impurities like (4-bromophenyl)hydrazine or 2-bromoaniline.

    • Dissolve your crude product in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic starting materials will be protonated, forming water-soluble salts that partition into the aqueous layer.

    • Drain the aqueous layer and repeat the acid wash if necessary (monitor with TLC).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.

    • Perform a final wash with brine (saturated NaCl solution) to remove the bulk of the dissolved water in the organic layer.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

Step 2: Flash Column Chromatography - Separation Based on Polarity

When extraction and recrystallization are not sufficient, flash column chromatography is the most robust technique for separating compounds with differing polarities.[11][12]

Table 1: Recommended Parameters for Flash Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (e.g., 230-400 mesh)The polar nature of silica gel will have a stronger affinity for more polar molecules, leading to their slower elution.[12]
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientBegin with a low polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the proportion of the more polar ethyl acetate. This will elute the less polar this compound first, while the more polar starting materials will be retained on the column longer.
Monitoring Thin-Layer Chromatography (TLC)Use TLC with the same solvent system to monitor the separation and identify the fractions containing your pure product.[12]

Detailed Protocol for Flash Column Chromatography:

  • Column Packing: Prepare a slurry of silica gel in your initial, low-polarity mobile phase and carefully pack it into a column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like DCM. For optimal separation, it is often best to pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Regularly spot the collected fractions on a TLC plate, alongside a spot of your starting material and crude mixture for comparison. Visualize under UV light.

  • Gradient Elution: If your product is not eluting, incrementally increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 Hexane:Ethyl Acetate).

  • Combining and Concentrating: Once the separation is complete, combine the fractions that contain only your pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

Step 3: Final Recrystallization - Achieving Analytical Purity

Following column chromatography, a final recrystallization step can be employed to obtain a highly crystalline, analytically pure product and to remove any minor impurities that may have co-eluted.[9]

Advanced Troubleshooting

Q3: I've performed all the above steps, but a persistent impurity remains. What are my next options?

In cases where an impurity has very similar polarity to your product and co-elutes during chromatography, more advanced strategies can be considered:

  • Alternative Chromatographic Techniques:

    • Reverse-Phase Chromatography: This technique uses a non-polar stationary phase (like C18-functionalized silica) and a polar mobile phase (e.g., acetonitrile/water or methanol/water).[13] This reversal of polarity can sometimes provide the selectivity needed for difficult separations.

    • Affinity Chromatography: While more specialized, it's possible to use affinity chromatography with a stationary phase designed to bind specifically to certain functional groups present in either the product or the impurity.[14]

  • Chemical Scavengers: For certain types of impurities, scavenger resins can be employed. These are solid-supported reagents that selectively react with and bind to specific functional groups (like amines or hydrazines), allowing for their removal by simple filtration.[15]

References

  • Chen, K.-H., Miller, A. N., Patterson, G. W., & Cohen, J. D. (n.d.). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis 1. Plant Physiology.
  • SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column.
  • Google Patents. (n.d.). WO2014083113A1 - Crystallization process of tricyclic indole derivatives.
  • PubMed. (n.d.). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns.
  • Google Patents. (n.d.). CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • ResearchGate. (n.d.). Crystallization purification of indole.
  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • MDPI. (n.d.). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate.
  • YouTube. (2022, December 13). Fischer Indole Synthesis - Named Reactions in Organic Chemistry.
  • PMC. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • YouTube. (2018, December 18). Methods of indole synthesis: Part III (Fischer indole synthesis).
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • ACS Publications. (2020, July 7). Structure and Morphology of Indole Analogue Crystals. ACS Omega.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • Quora. (2016, June 10). How to separate p-bromoaniline and benzoic acid when they are mixed together.
  • Organic Syntheses. (n.d.). 1H-Indole, 3-ethyl-.
  • Chemistry Stack Exchange. (2020, December 10). Synthesizing 2-bromoaniline from bromobenzene.
  • YouTube. (2021, February 9). column chromatography & purification of organic compounds.
  • MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization).
  • Canadian Science Publishing. (n.d.). THE STRUCTURE OF MONOBROMINATED ETHYL INDOLE-3-CARBOXYLATE AND THE PREPARATION OF 7-BROMOINDOLE.
  • Google Patents. (n.d.). CN113045475A - Preparation method of 5-bromo-7-methylindole.
  • ACS Publications. (n.d.). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters.
  • Google Patents. (n.d.). US5484511A - Process for the removal of impurities from hydrazine hydrate.

Sources

Stability of 7-Bromo-3-methyl-1H-indole under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Bromo-3-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and experimenting with this substituted indole. Here, we address common questions and troubleshooting scenarios related to its stability under both acidic and basic conditions, providing field-proven insights and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color and I'm seeing a loss of my starting material by TLC/LC-MS after leaving it in an acidic medium. What is likely happening?

A1: The indole nucleus, particularly at the C3 position, is electron-rich and susceptible to electrophilic attack, a reactivity that is exacerbated under acidic conditions. The most probable cause for the degradation of this compound in acidic media is acid-catalyzed dimerization or polymerization.

Causality: The protonation of the indole ring at the C3 position generates a highly reactive indoleninium ion. This electrophilic intermediate can then be attacked by a nucleophilic molecule of the parent indole, initiating a chain reaction that leads to the formation of dimers and higher-order oligomers. These polymeric byproducts are often colored and may be insoluble, leading to the visual changes you are observing.

Q2: I need to perform a reaction under basic conditions with this compound. What potential stability issues should I be aware of?

A2: The N-H proton of the indole ring is weakly acidic and can be deprotonated by a sufficiently strong base. This deprotonation generates an indolyl anion, which is a potent nucleophile. While this property is often exploited for N-alkylation or N-acylation reactions, it can also lead to unintended side reactions if other electrophiles are present in your reaction mixture.

Causality: The primary concern under basic conditions is the nucleophilic character of the deprotonated indole nitrogen. If your reaction mixture contains electrophilic species other than your intended reactant, you may observe the formation of N-substituted byproducts. Additionally, while less common for this specific compound, prolonged exposure to strong bases at elevated temperatures could potentially lead to other degradation pathways, though N-H deprotonation is the most immediate consideration.

Q3: I am observing an unexpected loss of the bromine substituent in my experiments. Under what conditions might this occur?

A3: While the C-Br bond on an aromatic ring is generally stable, dehalogenation can occur under certain reductive conditions, or potentially through complexation with transition metals used in some catalytic reactions. It is less likely to be a primary degradation pathway under simple acidic or basic conditions but should be considered in more complex reaction systems.

Causality: Reductive dehalogenation can be mediated by certain reducing agents or catalytic systems (e.g., palladium on carbon with a hydrogen source). If your experimental setup involves such conditions, the bromine atom could be replaced by a hydrogen atom.

Q4: How can I monitor the stability of this compound in my experiments?

A4: The most effective way to monitor the stability of your compound is by using chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for quantifying the parent compound and detecting the appearance of degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information about any new species being formed.

Recommendation: We recommend developing a stability-indicating HPLC method. This involves subjecting the compound to forced degradation under various stress conditions (acid, base, heat, light, oxidation) to generate potential degradation products and ensure your HPLC method can separate them from the parent peak.[1][2]

Troubleshooting Guides

Issue 1: Rapid Degradation in Acidic Solution
Symptom Potential Cause Recommended Solution
Solution turns yellow/brown; multiple new spots on TLC; loss of starting material peak in HPLC.Acid-catalyzed dimerization/polymerization.pH Control: Buffer your reaction medium to the highest tolerable pH for your desired transformation. Protecting Groups: If the N-H proton is not involved in your desired reaction, consider protecting it. N-protection can modulate the electron density of the indole ring and may reduce its susceptibility to acid-catalyzed degradation.[3] Lower Temperature: Perform your reaction at the lowest possible temperature to slow down the rate of degradation. Slow Addition: If the reaction involves adding an acid, add it slowly and at a low temperature to avoid localized high concentrations.
Issue 2: Unintended Side Products in Basic Solution
Symptom Potential Cause Recommended Solution
Formation of higher molecular weight byproducts observed by LC-MS; complex NMR spectrum.N-deprotonation and subsequent reaction with electrophiles.Inert Atmosphere: If your reaction is sensitive to air, ensure it is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of oxidative electrophiles. Reagent Purity: Ensure all reagents and solvents are free from electrophilic impurities. Order of Addition: Add the base to the indole substrate just before adding your intended electrophile to minimize the lifetime of the reactive indolyl anion.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions to identify potential degradation products and to test the specificity of an analytical method.[4][5]

Objective: To intentionally degrade this compound under acidic stress.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)

  • HPLC system with UV detector

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Stress:

    • To a clean vial, add a known volume of the stock solution.

    • Add an equal volume of 0.1 M HCl.

    • Stir the solution at room temperature.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Harsh Acidic Stress (if no degradation is observed):

    • Repeat step 2 using 1 M HCl and consider heating the mixture (e.g., to 60 °C).[5]

  • Analysis:

    • Analyze the samples by a suitable HPLC-UV method. A reverse-phase C18 column with a gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Monitor the chromatograms for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Protocol 2: Forced Degradation Study - Basic Conditions

Objective: To intentionally degrade this compound under basic stress.

Procedure:

  • Sample Preparation: Use the same 1 mg/mL stock solution of this compound in methanol as prepared in Protocol 1.

  • Basic Stress:

    • To a clean vial, add a known volume of the stock solution.

    • Add an equal volume of 0.1 M NaOH.

    • Stir the solution at room temperature.

    • At specified time points, withdraw an aliquot and immediately neutralize it with an equivalent amount of 0.1 M HCl.

    • Dilute the neutralized sample for HPLC analysis.

  • Harsh Basic Stress (if no degradation is observed):

    • Repeat step 2 using 1 M NaOH and consider gentle heating.

  • Analysis:

    • Analyze the samples by HPLC-UV as described in Protocol 1.

Data Presentation

The results of a forced degradation study can be summarized in a table to clearly show the extent of degradation under different conditions.

Condition Time (hours) This compound (% Remaining) Number of Degradation Products Major Degradation Product (Retention Time)
0.1 M HCl, RT24>95%18.5 min
1 M HCl, 60°C860%310.2 min, 11.5 min
0.1 M NaOH, RT24>98%0-
1 M NaOH, 60°C2490%27.3 min

Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.

Visualizations

Logical Workflow for Troubleshooting Stability Issues

AcidDegradation Indole This compound Protonation Protonation at C3 Indole->Protonation + H+ Indoleninium Indoleninium Ion (Electrophile) Protonation->Indoleninium Dimerization Nucleophilic Attack by another Indole Molecule Indoleninium->Dimerization + Indole Dimer Dimer Dimerization->Dimer Further_Reaction Further Reactions Dimer->Further_Reaction Polymer Oligomers/Polymers Further_Reaction->Polymer

Caption: A potential pathway for the acid-catalyzed degradation of this compound.

References

  • Forced Degradation Studies. (2016). MedCrave, 3(6). [Link]
  • Supporting information - The Royal Society of Chemistry. (n.d.).
  • 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile. (2017). MDPI. [Link]
  • A Review: Stability Indicating Forced Degrad
  • A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. (2019). Journal of Pharmaceutical Science and Bioscientific Research. [Link]
  • Forced Degrad
  • Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. (2023).
  • 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Microbial breakdown of halogenated aromatic pesticides and rel
  • Degradation of halogenated arom
  • Screening, identification, and degradation characteristics of 3-methylindole degrading bacteria. (2022). Frontiers. [Link]
  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2019). PubMed Central. [Link]
  • Preparation method of 5-bromo-7-methylindole. (n.d.).
  • Nuclear Magnetic Resonance Spectra of Indoles. (n.d.). Journal of the American Chemical Society. [Link]
  • HPLC analysis of samples of indole biotransformation by Arthrobacter... (n.d.).
  • 7-Bromo-1H-indole-3-carbaldehyde. (n.d.). PubChem. [Link]
  • Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. (2023). PubMed Central. [Link]
  • Analysis by HPLC-mass spectrometry of the indole compounds released by the ectomycorrhizal fungus Hebeloma hiemale in pure culture. (2025).

Sources

Technical Support Center: Scaling Up the Synthesis of 7-Bromo-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Overview of the Synthesis: The Fischer Indole Synthesis

The most common and scalable method for synthesizing 7-Bromo-3-methyl-1H-indole is the Fischer indole synthesis.[1][2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of (2-bromophenyl)hydrazine and acetone.[1]

Reaction Workflow

The overall synthetic workflow can be visualized as a two-step, one-pot process:

Fischer_Indole_Synthesis cluster_reaction Reaction Vessel A (2-Bromophenyl)hydrazine C Phenylhydrazone Intermediate A->C Condensation (-H2O) B Acetone B->C E This compound C->E Cyclization [3,3]-Sigmatropic Rearrangement D Acid Catalyst (e.g., PPA, H2SO4) D->C

Caption: Fischer Indole Synthesis Workflow.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter when scaling up the Fischer indole synthesis?

A1: Temperature control during the cyclization step is paramount. The[4][4]-sigmatropic rearrangement is exothermic, and excessive heat can lead to the formation of unwanted side products and decomposition.[5] A gradual temperature increase and efficient heat dissipation are crucial for achieving a high yield and purity on a larger scale.

Q2: Which acid catalyst is recommended for this synthesis?

A2: Polyphosphoric acid (PPA) is a common choice for the Fischer indole synthesis due to its high boiling point and dehydrating properties.[1][6] However, on a large scale, its viscosity can pose challenges for stirring and heat transfer. Sulfuric acid or a mixture of acetic acid and a Lewis acid (e.g., ZnCl2) can be effective alternatives.[1][2] The optimal catalyst and its concentration should be determined through small-scale pilot reactions.[5]

Q3: What are the expected yield and purity of this compound?

A3: With an optimized protocol, yields of 80-90% can be achieved.[7] The purity of the crude product is typically around 95%, which can be further improved by recrystallization or column chromatography.[4]

Q4: What are the key safety precautions for this synthesis?

A4: (2-Bromophenyl)hydrazine is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The reaction is performed under acidic conditions and can generate corrosive fumes. Ensure proper quenching procedures are in place before workup.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides a systematic approach to problem-solving.

Troubleshooting_Guide Start Low or No Product Yield Problem1 Incomplete Hydrazone Formation? Start->Problem1 Solution1a Verify Reactant Quality (Hydrazine & Acetone) Problem1->Solution1a Yes Solution1b Ensure Anhydrous Conditions Problem1->Solution1b Yes Problem2 Failed Cyclization? Problem1->Problem2 No Solution2a Optimize Acid Catalyst (Type & Concentration) Problem2->Solution2a Yes Solution2b Increase Reaction Temperature Gradually Problem2->Solution2b Yes Solution2c Check for Competing Side Reactions Problem2->Solution2c Yes Problem3 Significant Impurities? Problem2->Problem3 No Solution3a Refine Purification Method (Recrystallization vs. Chromatography) Problem3->Solution3a Yes Solution3b Analyze Impurities (NMR, MS) to Identify Side Products Problem3->Solution3b Yes

Caption: Troubleshooting Decision Tree.

Issue 1: Low or No Product Formation

Possible Cause A: Incomplete Phenylhydrazone Formation

  • Rationale: The initial condensation reaction to form the phenylhydrazone is a crucial equilibrium-driven step. The presence of water can shift the equilibrium back towards the starting materials.

  • Troubleshooting Steps:

    • Verify Reactant Purity: Ensure the (2-bromophenyl)hydrazine and acetone are of high purity and free from significant water content.

    • Anhydrous Conditions: While not strictly necessary for the initial condensation, minimizing water can improve hydrazone formation. Consider using anhydrous solvents if the issue persists.

Possible Cause B: Failure of the Cyclization Step

  • Rationale: The acid-catalyzed cyclization is the rate-determining step and is highly sensitive to reaction conditions.[2] Insufficient acid strength or temperature will result in a stalled reaction. Conversely, overly harsh conditions can lead to decomposition.

  • Troubleshooting Steps:

    • Catalyst Optimization: The choice and concentration of the acid catalyst are critical.[5] If using PPA, ensure it is fresh and has not absorbed atmospheric moisture. For other acids like sulfuric acid, a concentration titration might be necessary.

    • Temperature Control: Monitor the internal reaction temperature closely. A gradual increase to the optimal temperature (typically 80-120 °C, depending on the catalyst) is recommended.

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Issue 2: Significant Side Product Formation
  • Rationale: The acidic conditions of the Fischer indole synthesis can promote side reactions, such as aldol condensation of the ketone or other rearrangements.[5]

  • Troubleshooting Steps:

    • Identify Impurities: Isolate and characterize the major impurities using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to understand the side reactions occurring.

    • Modify Reaction Conditions:

      • Lower Temperature: Running the reaction at a lower temperature for a longer duration can sometimes minimize side product formation.

      • Alternative Catalyst: A milder Lewis acid catalyst might be more selective.[1]

Issue 3: Difficulties in Product Purification
  • Rationale: The crude product may contain unreacted starting materials, the intermediate hydrazone, and various side products, which can co-crystallize or have similar polarities, making purification challenging.

  • Troubleshooting Steps:

    • Recrystallization Solvent Screening: Experiment with different solvent systems for recrystallization. A common choice is a mixture of ethanol and water or hexane and ethyl acetate.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable method for obtaining a highly pure product. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically effective.

IV. Experimental Protocols

A. Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
(2-Bromophenyl)hydrazine187.0410.0 g0.053
Acetone58.084.6 g (5.8 mL)0.079
Polyphosphoric Acid-50 g-
Dichloromethane-200 mL-
Saturated NaHCO3 solution-150 mL-
Brine-100 mL-
Anhydrous MgSO4---

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2-bromophenyl)hydrazine (10.0 g, 0.053 mol) and acetone (5.8 mL, 0.079 mol).

  • Stir the mixture at room temperature for 30 minutes to form the phenylhydrazone.

  • Carefully add polyphosphoric acid (50 g) to the reaction mixture.

  • Heat the mixture to 100-110 °C and maintain this temperature for 2-3 hours, monitoring the reaction progress by TLC.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto 200 g of crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

B. Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Slowly add water until the solution becomes cloudy.

  • Reheat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

V. Characterization Data

This compound

PropertyValue
Molecular Formula C9H8BrN
Molecular Weight 210.07 g/mol [4]
Appearance Yellow liquid or solid[7]
¹H NMR (500 MHz, CDCl₃) δ 8.06 (s, 1H), 7.55 (d, J = 7.9 Hz, 1H), 7.37 (d, J = 7.6 Hz, 1H), 7.08 – 6.97 (m, 2H), 2.35 (d, J = 1.0 Hz, 3H).[7]
¹³C NMR (125 MHz, CDCl₃) δ 135.07, 129.64, 124.31, 122.33, 120.42, 118.23, 113.13, 104.75, 9.97.[7]

VI. References

  • Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632.

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • MDPI. (2022). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Retrieved from [Link]

  • Reddit. (2019). Problems with Fischer indole synthesis. Retrieved from [Link]

  • Taber, D. F., & Neubert, P. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(14), 5312–5315.

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • University of Rochester. (n.d.). Indoles. Retrieved from [Link]

  • Garg, N. K., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(14), 5312-5315.

  • National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]

  • National Institutes of Health. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

  • National Institutes of Health. (2017). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • YouTube. (2018). Methods of indole synthesis: Part III (Fischer indole synthesis). Retrieved from [Link]

Sources

Technical Support Center: Catalyst Poisoning in the Synthesis of Halogenated Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the synthesis of halogenated indoles. This guide is designed to provide in-depth, field-proven insights into one of the most common yet challenging hurdles in this area of synthetic chemistry: catalyst poisoning. My aim is to move beyond simple procedural lists and delve into the causality behind experimental observations and choices, empowering you to troubleshoot effectively and ensure the robustness of your catalytic systems.

Introduction: The Fragile Heart of Your Reaction

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, offering unparalleled efficiency in the formation of carbon-carbon and carbon-heteroatom bonds, which are critical for constructing the indole core and introducing halogen functionalities.[1] However, the very reactivity that makes these catalysts so valuable also renders them susceptible to deactivation by a variety of chemical species, a phenomenon known as catalyst poisoning.[2]

In the specific context of halogenated indole synthesis, the reaction environment can be particularly harsh on the catalyst. The presence of halogenating agents, potential impurities in starting materials, and the reaction conditions themselves can all contribute to a decline in catalytic activity. This guide will serve as your first line of defense in diagnosing, mitigating, and preventing catalyst poisoning in your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Enemy

This section addresses the fundamental questions surrounding catalyst poisoning in the synthesis of halogenated indoles.

Q1: What exactly is catalyst poisoning?

A1: Catalyst poisoning refers to the deactivation of a catalyst by a chemical substance that binds to its active sites.[2] This binding can be reversible or irreversible and effectively reduces the number of sites available for the desired catalytic transformation, leading to slower reaction rates, incomplete conversions, and ultimately, reaction failure.

Q2: Why are palladium catalysts so susceptible to poisoning in halogenated indole synthesis?

A2: Palladium catalysts, typically in their active Pd(0) state, are electron-rich and readily interact with a wide range of molecules.[3] In the synthesis of halogenated indoles, several factors contribute to their vulnerability:

  • Lewis Basic Impurities: Many common poisons are Lewis bases that can strongly coordinate to the palladium center.

  • Halogenating Agents and Halide Ions: The reagents used for halogenation (e.g., N-halosuccinimides) and the resulting halide ions can interact with the catalyst, potentially altering its electronic properties or leading to the formation of less active species.[4]

  • Reaction Byproducts: Undesired side reactions can generate species that act as catalyst poisons.

Q3: What are the most common catalyst poisons I should be aware of?

A3: While the specific poison can vary depending on your starting materials and reagents, some of the most notorious culprits include:

  • Sulfur Compounds: Even trace amounts of sulfur-containing impurities (e.g., from starting materials or solvents) can act as potent poisons for palladium catalysts.[1]

  • Nitrogen-Containing Heterocycles: Certain nitrogen-containing compounds, if not the intended substrate, can bind strongly to the palladium center.[2]

  • Cyanide: Cyanide ions are well-documented as severe poisons for palladium catalysts.[5][6]

  • Heavy Metals: Contamination from other metals can interfere with the catalytic cycle.

  • Phosphines and Phosphates: While phosphine ligands are essential for many palladium-catalyzed reactions, excess or degraded phosphine ligands can sometimes inhibit catalysis.[2]

Q4: Can the halogenating agent itself poison the catalyst?

A4: This is a critical consideration. While N-halosuccinimides (NCS, NBS, NIS) are commonly used and generally compatible with palladium catalysis for C-H halogenation, their reactivity can lead to catalyst deactivation under certain conditions.[7][8][9] The succinimide byproduct and halide ions can influence the catalytic cycle.[4] It is crucial to optimize reaction conditions to ensure that the rate of the desired halogenation outpaces any potential catalyst deactivation pathways.

Part 2: Troubleshooting Guide - From Observation to Solution

This section is structured to help you diagnose and resolve specific issues you might encounter during your experiments.

Issue 1: My reaction is sluggish or has stalled completely.

This is the most common symptom of catalyst poisoning. Before assuming poisoning, it's essential to rule out other potential causes.

Initial Diagnostic Workflow

Start Reaction Stalled/ Sluggish Conversion Check_Reagents Verify Reagent Quality and Stoichiometry Start->Check_Reagents Check_Conditions Confirm Temperature, Pressure, and Stirring Check_Reagents->Check_Conditions Check_Catalyst Assess Catalyst Activity (Run a standard reaction) Check_Conditions->Check_Catalyst Poisoning_Suspected Catalyst Poisoning Suspected Check_Catalyst->Poisoning_Suspected Troubleshoot_Poisoning Proceed to Poisoning Troubleshooting Poisoning_Suspected->Troubleshoot_Poisoning  If standard  reaction fails

Caption: Initial diagnostic workflow for a stalled reaction.

Troubleshooting Steps for Suspected Poisoning:

Q: I've confirmed my reagents and conditions are correct, but the reaction is still not working. What's next?

A: Now, we focus on identifying and eliminating the source of the poison.

  • Step 1: Scrutinize Your Starting Materials.

    • Action: Purify your indole substrate and halogenating agent. Recrystallization, column chromatography, or distillation can remove non-obvious impurities.

    • Rationale: Commercially available starting materials can contain trace impurities that are potent catalyst poisons. Sulfur-containing compounds are a frequent issue.[1]

  • Step 2: Evaluate Your Solvent and Other Reagents.

    • Action: Use high-purity, anhydrous, and de-gassed solvents. If using an amine base, consider its purity. Triethylamine, for instance, can contribute to catalyst leaching.[10][11]

    • Rationale: Solvents can be a source of water, oxygen, or other reactive impurities that can deactivate the catalyst. Bases can also contain impurities or directly interact with the catalyst in a detrimental way.

  • Step 3: Consider a "Poison Scavenger" or a Guard Bed.

    • Action: In cases of suspected sulfur poisoning, adding a small amount of a sulfur scavenger like copper powder or using a guard bed of a material like activated carbon upstream of your reaction can be beneficial.

    • Rationale: These materials can preferentially bind to the poison, preventing it from reaching your catalyst.

Issue 2: I'm observing significant byproduct formation, especially dehalogenation.

Dehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction that can be indicative of catalyst health and reaction environment issues.[12]

Q: Why am I seeing my halogenated indole being converted back to the unhalogenated form?

A: This is likely due to hydrodehalogenation, which can be promoted by certain conditions and catalyst states.

  • Potential Cause 1: Presence of Hydride Sources.

    • Explanation: Solvents like alcohols or even trace water can act as hydride donors, leading to the reductive cleavage of the carbon-halogen bond.[12]

    • Solution: Ensure strictly anhydrous conditions. Use aprotic solvents like toluene or dioxane.

  • Potential Cause 2: Catalyst Activity and Ligand Choice.

    • Explanation: Highly active or coordinatively unsaturated palladium species can sometimes favor the dehalogenation pathway. The choice of phosphine ligand can significantly influence this.[12]

    • Solution: Screen different phosphine ligands. A more sterically hindered or electron-donating ligand might suppress dehalogenation by stabilizing the catalyst and disfavoring the side reaction.

Issue 3: My catalyst appears to have decomposed (e.g., formation of palladium black).

The formation of palladium black is a clear visual indicator of catalyst decomposition and deactivation.

Q: What causes the formation of palladium black, and how can I prevent it?

A: Palladium black is aggregated, inactive Pd(0). Its formation is often a sign of an unstable catalytic species.

  • Cause 1: Ligand Dissociation or Degradation.

    • Explanation: The phosphine ligand is crucial for stabilizing the palladium center. If the ligand dissociates or is degraded, the unprotected palladium atoms can aggregate.

    • Solution:

      • Ensure you are using the correct palladium-to-ligand ratio.

      • Consider using more robust, sterically demanding ligands that bind more tightly to the palladium.

      • Operate at the lowest effective temperature to minimize ligand degradation.

  • Cause 2: Inefficient Reduction of the Palladium Precatalyst.

    • Explanation: Many reactions start with a Pd(II) precatalyst that must be reduced in situ to the active Pd(0) species. If this reduction is incomplete or inefficient, it can lead to the formation of palladium black.

    • Solution: The addition of a reducing agent or ensuring the reaction conditions are conducive to the reduction of the precatalyst can be beneficial.

Part 3: Preventative Measures and Catalyst Regeneration

Proactive measures are always more effective than reactive troubleshooting.

Best Practices for Preventing Catalyst Poisoning:

Preventative Measure Rationale
High-Purity Reagents The most effective way to prevent poisoning is to eliminate poisons from the outset.
Use of Schlenk Techniques Excluding oxygen and moisture protects the catalyst from oxidation and hydrolysis-related deactivation pathways.[5][6]
Ligand Selection Choose robust ligands that provide a stable coordination environment for the palladium center.
Optimized Catalyst Loading Using the lowest effective catalyst loading can minimize the impact of trace poisons.
Guard Beds For processes where impurities are known to be present, a guard bed can protect the main catalyst bed.

Catalyst Regeneration: Is it Possible?

In some cases, a poisoned catalyst can be regenerated, although this is often challenging in a laboratory setting.

Q: Can I regenerate my poisoned palladium catalyst?

A: Regeneration is sometimes feasible, particularly for deactivation caused by coking or reversible adsorption of some poisons.

General Regeneration Protocol (for supported catalysts):

  • Solvent Washing: Wash the catalyst with a suitable solvent to remove adsorbed organic species.

  • Oxidative Treatment: Carefully heat the catalyst in a controlled flow of a dilute oxygen/inert gas mixture to burn off carbonaceous deposits (coking). This must be done with extreme caution to avoid over-oxidation or sintering of the metal particles.

  • Reductive Treatment: Following the oxidative treatment, the catalyst is typically reduced in a stream of hydrogen to regenerate the active metallic sites.

Note: The success of regeneration is highly dependent on the nature of the poison and the catalyst support. For irreversibly bound poisons like sulfur, regeneration may not be effective.

Part 4: Analytical Techniques for Identifying Catalyst Poisons

When troubleshooting persistent issues, identifying the specific poison is key. Several surface-sensitive analytical techniques can be employed, often in collaboration with a specialized analytical laboratory.

Technique Information Provided
X-ray Photoelectron Spectroscopy (XPS) Elemental composition of the catalyst surface, providing direct evidence of adsorbed poisons.[4]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Can detect trace metal contaminants on the catalyst or measure catalyst leaching into the reaction solution.[10][11]
Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDX) Provides morphological information and elemental mapping of the catalyst surface.
Temperature-Programmed Desorption (TPD) Can help identify adsorbed species and the strength of their interaction with the catalyst surface.[4]

Workflow for Poison Identification

Start Persistent Catalyst Deactivation Collect_Sample Carefully Collect Spent Catalyst Sample Start->Collect_Sample XPS_Analysis XPS Analysis for Surface Elemental Composition Collect_Sample->XPS_Analysis ICPMS_Analysis ICP-MS for Trace Metal Analysis Collect_Sample->ICPMS_Analysis Identify_Poison Identify Potential Poisons XPS_Analysis->Identify_Poison ICPMS_Analysis->Identify_Poison Implement_Solution Implement Targeted Purification/Prevention Identify_Poison->Implement_Solution

Sources

Technical Support Center: Optimizing Solvent Systems for 7-Bromo-3-methyl-1H-indole Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Bromo-3-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally similar indole derivatives. Drawing upon established chromatographic and crystallization principles, this center offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification workflow and enhance product purity.

Section 1: Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.

1.1 Column Chromatography Troubleshooting

Question: My this compound is streaking badly on the silica gel column. What is causing this and how can I fix it?

Answer: Streaking, or tailing, of indole compounds on silica gel is a frequent issue, often caused by the acidic nature of the silica interacting with the basic nitrogen of the indole ring. This leads to strong, non-uniform adsorption.

  • Causality: The lone pair of electrons on the indole nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction can lead to slow and uneven elution, resulting in streaking. The presence of the electron-donating methyl group at the 3-position can further enhance the basicity of the indole ring, potentially exacerbating this issue.

  • Solutions:

    • Mobile Phase Modification: A common and effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.[1]

      • Triethylamine (TEA): Add 0.1-1% triethylamine to your hexane/ethyl acetate or dichloromethane/methanol mobile phase. This will compete with your compound for binding to the acidic sites, leading to sharper peaks.

      • Ammonia in Methanol: A solution of 1-10% ammonium hydroxide in methanol can be used as the polar component of your mobile phase, which is particularly effective for highly polar and basic compounds.[2]

    • Alternative Stationary Phases: If streaking persists, consider switching to a different stationary phase.

      • Alumina (Neutral or Basic): Alumina is less acidic than silica and can be an excellent alternative for the purification of basic compounds.[1]

      • Reversed-Phase Silica (C18): For more polar indole derivatives, reversed-phase chromatography can be a powerful tool.[1]

Question: I'm having trouble separating my target compound from a very similar impurity. My spots are overlapping on the TLC plate. What should I do?

Answer: Poor separation of closely related impurities is a common challenge, especially when dealing with isomers or byproducts from the synthesis.

  • Causality: Impurities with similar polarity to your target compound will have similar affinities for the stationary and mobile phases, making separation difficult. In the case of a Fischer indole synthesis, common impurities could include unreacted starting materials (e.g., the corresponding phenylhydrazine and ketone) or regioisomers formed during the cyclization step.[3]

  • Solutions:

    • Optimize the Solvent System:

      • Fine-tune the Polarity: If using a binary solvent system like hexane/ethyl acetate, try making small, incremental changes to the ratio. Sometimes a slight decrease in polarity can resolve overlapping spots.

      • Change Solvent Selectivity: If adjusting the polarity of a hexane/ethyl acetate system doesn't work, switch to a solvent system with different chemical properties. For example, a mixture of dichloromethane and methanol or toluene and ethyl acetate might offer different interactions with your compounds and improve separation.[1]

    • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be very effective. Start with a low polarity mobile phase and gradually increase the polarity during the column run. This will help to first elute the less polar compounds and then increase the eluting power to move your more polar target compound and any closely-eluting impurities at different rates.

1.2 Recrystallization Troubleshooting

Question: My this compound is "oiling out" instead of forming crystals. How can I resolve this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often due to a supersaturated solution or the presence of impurities.[1]

  • Causality: The high concentration of the solute in the hot solvent can lead to a rapid phase separation upon cooling, where the solute's melting point is lower than the temperature of the solution. Impurities can also disrupt the crystal lattice formation, promoting the formation of an oil.

  • Solutions:

    • Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool more slowly.[1]

    • Scratch the Flask: Use a clean glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4]

    • Add a Seed Crystal: If you have a small amount of the pure, crystalline product, add a tiny crystal to the cooled solution to induce crystallization.[1][4]

    • Change the Solvent System: The chosen solvent may not be optimal. Consider a different solvent or a solvent/anti-solvent pair.

Question: I'm getting a very low yield after recrystallization. What are the potential reasons?

Answer: Low recovery is a common issue in recrystallization and can be attributed to several factors.

  • Causality: The most common reasons for low yield are using too much solvent, which keeps a significant amount of the product dissolved even at low temperatures, or premature crystallization during a hot filtration step.[4]

  • Solutions:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.

    • Prevent Premature Crystallization: If you need to perform a hot filtration to remove insoluble impurities, ensure your filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.

    • Optimize the Cooling Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and can improve the overall recovery.

    • Recover from Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can try to recover more by evaporating some of the solvent and cooling again for a second crop of crystals. Be aware that this second crop may be less pure than the first.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for column chromatography of this compound?

A1: Based on the structure (an indole ring with a halogen and an alkyl group), this compound is expected to be of moderate polarity. A good starting point for thin-layer chromatography (TLC) analysis and subsequent column chromatography would be a mixture of a non-polar and a moderately polar solvent.

Solvent System Typical Starting Ratio (v/v) Notes
Hexane / Ethyl Acetate9:1 to 4:1A versatile and widely used system for compounds of moderate polarity.[5]
Dichloromethane / Hexane1:1 to 3:1Offers different selectivity compared to ethyl acetate systems.
Toluene / Ethyl Acetate9:1 to 7:3Can be effective for aromatic compounds.

It is crucial to first determine the optimal solvent ratio using TLC to achieve an Rf value of approximately 0.2-0.3 for your target compound.[6]

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Single Solvent Systems:

    • Ethanol or Methanol: These are common choices for recrystallizing indole derivatives.

    • Toluene or Xylene: Given the aromatic nature of the indole ring, these may also be effective.

  • Mixed Solvent (Solvent/Anti-solvent) Systems: This is a powerful technique where the crude product is dissolved in a "good" solvent at an elevated temperature, and a "poor" (or anti-solvent) in which the compound is insoluble is added dropwise until the solution becomes cloudy. The solution is then reheated until clear and allowed to cool slowly.

    • Ethanol / Water: Dissolve the compound in hot ethanol and add hot water as the anti-solvent.[7]

    • Acetone / Hexane: Dissolve in hot acetone and add hexane as the anti-solvent.

    • Dichloromethane / Hexane: Dissolve in a minimal amount of dichloromethane and add hexane as the anti-solvent.

Q3: What are the most likely impurities I might encounter in my crude this compound?

A3: If your compound was synthesized via a Fischer indole synthesis, the most probable impurities are:

  • Unreacted Starting Materials: (2-bromophenyl)hydrazine and acetone (or its self-condensation products).

  • Regioisomers: Depending on the starting materials and reaction conditions, other bromo-methyl-indole isomers could potentially form.

  • Oxidation/Decomposition Products: Indoles can be sensitive to air and acid, leading to the formation of colored, often polar, impurities.[3]

Q4: How can I visualize this compound on a TLC plate?

A4:

  • UV Light (254 nm): As an aromatic, conjugated system, this compound should be visible under a UV lamp at 254 nm as a dark spot on a fluorescent TLC plate.[8][9]

  • Staining Reagents: If the compound is not UV-active or for better visualization, specific stains can be used.

    • p-Anisaldehyde Stain: This is a general-purpose stain that reacts with many functional groups and often gives colored spots with indoles.

    • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a classic stain for indoles, typically producing blue or purple spots.[8][10] Prepare a solution of 1% p-dimethylaminobenzaldehyde in a mixture of concentrated hydrochloric acid and methanol (1:1). After spraying, gently heat the plate.[8]

Section 3: Experimental Protocols

3.1 Protocol for Solvent System Screening using Thin-Layer Chromatography (TLC)

This protocol outlines a systematic approach to finding an optimal solvent system for column chromatography.

  • Prepare Sample: Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane or ethyl acetate to make a concentrated solution.

  • Spot the TLC Plate: Using a capillary tube, spot your sample onto the baseline of several TLC plates.

  • Prepare Eluent Chambers: In separate sealed chambers, prepare different solvent systems with varying polarities (e.g., 9:1, 4:1, 7:3 Hexane:Ethyl Acetate; 9:1, 4:1 Dichloromethane:Methanol).

  • Develop the Plates: Place one TLC plate in each chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plates, mark the solvent front, and allow them to dry completely. Visualize the spots under a UV lamp (254 nm) and/or by using an appropriate stain (e.g., Ehrlich's reagent).

  • Analyze: The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.3 and show good separation from any impurities.

3.2 Protocol for Purification by Flash Column Chromatography

  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material (typically use 50-100 g of silica gel per 1 g of crude product).

    • Pack the column with silica gel as a slurry in the initial, low-polarity eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of the column eluent or a more volatile solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the solvent system determined by your TLC analysis.

    • If using a gradient, start with a lower polarity than your TLC solvent and gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis: Monitor the composition of the fractions by TLC to identify those containing your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain your purified this compound.

3.3 Protocol for Purification by Recrystallization (Ethanol/Water System)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring (e.g., on a hot plate) until the solid is completely dissolved.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise with continuous swirling until you observe persistent cloudiness (turbidity).

  • Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (e.g., 1:1 v/v) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Section 4: Visual Diagrams

Solvent_Selection_Workflow start Crude this compound tlc TLC Screening with multiple solvent systems (e.g., Hex/EtOAc, DCM/MeOH) start->tlc rf_check Is Rf ~0.2-0.3 and separation good? tlc->rf_check recrystallization Consider Recrystallization tlc->recrystallization If spots are very close or streaky column Purification by Column Chromatography rf_check->column Yes adjust_polarity Adjust Solvent Polarity rf_check->adjust_polarity No change_system Change Solvent System (e.g., Toluene/EtOAc) rf_check->change_system No, still poor separation pure_product Pure Product column->pure_product recrystallization->pure_product adjust_polarity->tlc change_system->tlc

Recrystallization_Troubleshooting cluster_oiling Issue: Oiling Out cluster_low_yield Issue: Low Yield cluster_no_crystals Issue: No Crystals Form start Problem during Recrystallization oiling {Oiling Out Occurs |  Reheat & Add More Solvent |  Scratch Flask |  Add Seed Crystal} start->oiling low_yield {Low Yield |  Use Minimum Hot Solvent |  Pre-heat Funnel |  Slow Cooling} start->low_yield no_crystals {No Crystals Form |  Evaporate Some Solvent |  Add Anti-solvent |  Scratch or Seed} start->no_crystals

References

  • Benchchem. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem Technical Support.
  • EPFL. (n.d.). TLC Visualization Reagents.
  • Scribd. (n.d.). Chromogenic Reagent for Indoles.
  • SiliCycle. (n.d.). SiliaPlate TLC Visualization Methods.
  • Majer, Z., & Kowalska, T. (2008). TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus.
  • Benchchem. (2025).
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Benchchem. (2025).
  • Benchchem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. Benchchem Technical Support.
  • Kim, S.-J. (2022).
  • Wikipedia. (2023, December 27). Fischer indole synthesis. In Wikipedia.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). TLC Visualization Methods.
  • Benchchem. (2025).
  • Vivian, V. H., & Ross, E. (2008). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Protein Science, 17(12), 2134–2146.
  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros.
  • Leggetter, B. E., & Brown, R. K. (1960). THE STRUCTURE OF MONOBROMINATED ETHYL INDOLE-3-CARBOXYLATE AND THE PREPARATION OF 7-BROMOINDOLE. Canadian Journal of Chemistry, 38(8), 1467-1472.
  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube.
  • Kinastowski, S., et al. (2018). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives.
  • Reddit. (2023).
  • Benchchem. (2025). Application Notes and Protocols: (7-Bromo-1H-indol-2-yl)boronic acid in Drug Discovery. Benchchem Technical Support.
  • Knowledge UChicago. (n.d.). Supporting Information.
  • Benchchem. (2025). Technical Support Center: Fischer Indole Synthesis of Substituted Indoles. Benchchem Technical Support.
  • Gholap, A. R., & Gill, C. H. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molbank, 2010(2), M663.
  • ResearchGate. (2018). For highly polar compound, how to do the purification?.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • The Royal Society of Chemistry. (n.d.). Supporting Information - Palladium Catalyzed Direct C3-Cyanation of Indoles Using Acetonitrile as the Cyanide Source.
  • National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.
  • Organic Syntheses. (n.d.). 1H-Indole, 3-ethyl-.
  • National Institutes of Health. (2021). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity.
  • ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • National Institutes of Health. (2015). Electric Dipole Transition Moments and Solvent-Dependent Interactions of Fluorescent Boron–Nitrogen Substituted Indole Derivatives.
  • ResearchGate. (2023). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles.
  • The Royal Society of Chemistry. (2011). Regioselective Dibromination of Methyl Indole-3- Carboxylate and Application in the Synthesis of Dibromoindoles.
  • ResearchGate. (2025). An investigation into the substituent effect of halogen atoms on the crystal structures of indole-3-carboxylic acid (ICA).
  • CORE. (n.d.). The Synthesis of 2- and 3-Substituted Indoles.
  • PubChem. (n.d.). 5-Bromoindole.
  • Google Patents. (n.d.). CN113045475A - Preparation method of 5-bromo-7-methylindole.

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Validation & Comparative

A Researcher's Guide to the NMR Spectral Interpretation of 7-Bromo-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development and chemical research, the unambiguous structural elucidation of novel or modified heterocyclic compounds is a cornerstone of progress. Among these, indole derivatives form the backbone of numerous pharmaceuticals and bioactive molecules. This guide provides an in-depth analysis and comparative interpretation of the Nuclear Magnetic Resonance (NMR) spectral data for 7-Bromo-3-methyl-1H-indole, a halogenated derivative with significant potential in synthetic chemistry.

This document moves beyond a simple recitation of chemical shifts. It is designed to provide a practical, field-proven perspective on how to interpret this data, understand the influence of substituents on the indole scaffold, and apply these principles to your own research. We will dissect the ¹H and ¹³C NMR spectra, compare them against key analogues, and provide the procedural rationale necessary for robust and reproducible data acquisition.

The Indole Nucleus: An NMR Perspective

The indole ring is an aromatic heterocyclic system where a benzene ring is fused to a pyrrole ring. Its NMR spectrum is characterized by distinct regions for the aromatic protons and carbons. The introduction of substituents, such as a methyl group at the C3 position and a bromine atom at the C7 position, induces predictable yet significant changes in the electronic environment of the nuclei. These changes are directly observable as shifts in resonance frequencies (chemical shifts) and modifications in spin-spin coupling patterns.

Understanding these substituent-induced chemical shifts (SCS) is critical. The methyl group at C3 is weakly electron-donating, while the bromine atom at C7 exerts a more complex influence due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. The proximity of the bromine to the N-H proton and the C6/C5 protons makes its influence particularly noteworthy in the case of the 7-bromo isomer.

Experimental Data: A Comparative Analysis

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and key comparative compounds. All data was acquired on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[1] Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Spectral Data Comparison
Position This compound [1]3-Methyl-1H-indole (Skatole) 5-Bromo-3-methyl-1H-indole [1]Analysis of Substituent Effects
N-H δ 8.06 (s, 1H)δ ~7.98 (br s, 1H)δ 7.92 (s, 1H)The N-H proton in the 7-bromo isomer is deshielded compared to the 5-bromo isomer, likely due to the proximity of the electronegative bromine atom.
H-2 δ 7.00 (m, 1H)δ ~7.03 (d, 1H)δ 6.99 (s, 1H)The chemical shift of H-2 remains relatively consistent across the derivatives.
H-4 δ 7.55 (d, J = 7.9 Hz, 1H)δ ~7.59 (d, 1H)δ 7.73 (d, J = 1.6 Hz, 1H)A significant downfield shift is observed for H-4 in the 5-bromo isomer, which appears as a doublet due to meta-coupling with H-6. In the 7-bromo isomer, H-4 is ortho-coupled to H-5.
H-5 δ 6.99 (m, 1H)δ ~7.11 (t, 1H)δ 7.22 (d, J = 8.6 Hz, 1H)The multiplet for H-5 in the 7-bromo isomer indicates coupling to both H-4 and H-6.
H-6 δ 7.37 (d, J = 7.6 Hz, 1H)δ ~7.18 (t, 1H)δ 7.29 (dd, J = 8.6, 1.9 Hz, 1H)H-6 in the 7-bromo isomer is significantly deshielded due to the adjacent bromine atom.
3-CH₃ δ 2.35 (d, J = 1.0 Hz, 3H)δ ~2.32 (s, 3H)δ 2.32 (d, J = 0.9 Hz, 3H)The methyl protons show a consistent chemical shift, with a small doublet splitting due to coupling with H-2.

Note: Data for 3-Methyl-1H-indole is compiled from various sources and presented as approximate values for comparative purposes.

¹³C NMR Spectral Data Comparison
Position This compound [1]3-Methyl-1H-indole (Skatole) 5-Bromo-3-methyl-1H-indole [1]Analysis of Substituent Effects
C-2 δ 122.33δ 122.1δ 122.95The chemical shift of C-2 is largely unaffected by bromine substitution on the benzene ring.
C-3 δ 113.13δ 111.1δ 111.60A slight downfield shift is observed for C-3 in the bromo-substituted compounds.
C-3a δ 129.64δ 128.7δ 130.22This carbon, at the ring junction, shows a downfield shift in the bromo-isomers.
C-4 δ 124.31δ 119.0δ 124.76C-4 experiences a significant downfield shift in both bromo-isomers.
C-5 δ 120.42δ 121.9δ 112.50The C-5 position is directly attached to the bromine in the 5-bromo isomer, resulting in a characteristic upfield shift. In the 7-bromo isomer, its shift is less affected.
C-6 δ 118.23δ 119.4δ 121.64C-6 is shielded in the 7-bromo isomer compared to the 5-bromo isomer.
C-7 δ 104.75δ 111.1δ 112.50The most dramatic effect is seen at C-7 in the 7-bromo isomer, where the direct attachment of bromine causes a strong upfield shift.
C-7a δ 135.07δ 136.4δ 134.96The chemical shift for C-7a is relatively consistent across the series.
3-CH₃ δ 9.97δ 9.7δ 9.64The methyl carbon chemical shift remains consistent.

Note: Data for 3-Methyl-1H-indole is compiled from various sources and presented as approximate values for comparative purposes.

Visualizing the Structures and Logic

To better understand the relationships between these compounds and the general workflow for their analysis, the following diagrams are provided.

3-Methyl-1H-indole 3-Methyl-1H-indole 5-Bromo-3-methyl-1H-indole 5-Bromo-3-methyl-1H-indole 3-Methyl-1H-indole->5-Bromo-3-methyl-1H-indole Bromination at C5 This compound This compound 3-Methyl-1H-indole->this compound Bromination at C7

Caption: Relationship between the parent and brominated indole derivatives.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Interpretation Dissolve Dissolve 5-25 mg in ~0.6 mL CDCl3 Filter Filter into NMR tube Dissolve->Filter Lock Lock & Shim Filter->Lock Acquire_H1 Acquire 1H Spectrum Lock->Acquire_H1 Acquire_C13 Acquire 13C Spectrum Acquire_H1->Acquire_C13 Process Fourier Transform, Phase & Baseline Correction Acquire_C13->Process Analyze Analyze Chemical Shifts, Couplings & Integrals Process->Analyze Compare Compare with Analogues & Databases Analyze->Compare Structure Structure Elucidation Compare->Structure

Caption: General workflow for NMR-based structural elucidation.

Protocol for NMR Data Acquisition

Achieving high-quality, reproducible NMR data is paramount. The following protocol outlines a validated methodology for the analysis of small organic molecules like substituted indoles.

I. Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.[2]

  • Weighing: Accurately weigh 5-10 mg of the purified solid sample for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[3] The use of a secondary vial allows for easier dissolution before transfer to the NMR tube.[2]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its convenient residual solvent peak for referencing (δH ≈ 7.26 ppm, δC ≈ 77.16 ppm).

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Filtering and Transfer: Draw the solution into a clean Pasteur pipette plugged with a small amount of glass wool or cotton. Filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality by interfering with the magnetic field homogeneity.[2]

  • Capping: Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly.

II. Spectrometer Setup and Data Acquisition

These parameters are based on a typical 400-600 MHz spectrometer.

  • Insertion and Locking: Insert the sample into the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift.

  • Shimming: Perform automatic or manual shimming to optimize the homogeneity of the magnetic field across the sample volume. This process is crucial for obtaining sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Number of Scans: 16-32 scans are usually adequate for achieving a good signal-to-noise ratio for a sample of this concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans is appropriate.

    • Spectral Width: A spectral width of ~12-15 ppm is standard for most organic molecules.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.

    • Number of Scans: Due to the low natural abundance of ¹³C (~1.1%), a significantly larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay: A 2-second delay is a good starting point.

    • Spectral Width: A width of ~220-240 ppm is standard.

III. Data Processing

  • Fourier Transform: The raw data (Free Induction Decay, or FID) is converted into a frequency-domain spectrum via a Fourier Transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode. The baseline is then corrected to be flat for accurate integration.

  • Referencing: The chemical shift axis is calibrated. While TMS is the ultimate standard, it is common practice to reference the spectrum to the residual solvent peak of CDCl₃ (δH = 7.26 ppm).[1]

  • Peak Picking and Integration: The chemical shift of each peak is identified. For the ¹H spectrum, the relative area under each signal is integrated to determine the ratio of protons giving rise to each signal.

By adhering to this rigorous protocol and understanding the fundamental principles of substituent effects, researchers can confidently interpret the NMR spectra of this compound and related compounds, ensuring the structural integrity of their synthesized molecules.

References

  • Chemical Instrumentation Facility, Iowa State University.
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 7-Bromo-3-methyl-1H-indole and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Substituted Indoles

For researchers and drug development professionals, the indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The precise characterization of substituted indoles is paramount for understanding their structure-activity relationships (SAR), ensuring synthetic success, and meeting regulatory requirements. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the bedrock of this characterization.

This guide provides an in-depth comparison of the spectroscopic data for 7-Bromo-3-methyl-1H-indole, a key heterocyclic compound, with its foundational analog, 3-methyl-1H-indole, and other relevant brominated indoles. By examining the influence of the bromine and methyl substituents on the spectral output, we aim to equip researchers with the expertise to confidently interpret their own experimental data. This document is built on the pillars of scientific integrity, providing not just data, but the causal reasoning behind the observed spectral phenomena.

Molecular Structures for Comparison

To visually anchor our discussion, the structures of the primary compounds under review are presented below.

Caption: Molecular structures of the indole analogs discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Indole Core

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus is exquisitely sensitive to the electronic effects of neighboring atoms and functional groups.

¹H NMR Spectral Analysis

In the ¹H NMR spectra of indole derivatives, the protons on the aromatic rings and the N-H proton provide a rich tapestry of information. The introduction of a bromine atom, an electronegative and sterically bulky substituent, and a methyl group, an electron-donating group, induces predictable yet significant shifts in the proton resonances.

A comparative analysis of the ¹H NMR data for this compound and its analogs reveals these influences. The data presented was acquired in deuterated chloroform (CDCl₃) on a 500 MHz spectrometer[1].

Table 1: Comparative ¹H NMR Data (δ, ppm) in CDCl₃

Proton PositionThis compound[1]3-methyl-1H-indole[1]6-Bromo-1H-indole[2]
N-H8.06 (s)7.80 (s)8.14 (br s)
H-27.00 (m)6.99 (s)7.16 (m)
H-47.55 (d, J=7.9 Hz)7.68 (d, J=7.8 Hz)7.49 (d, J=8.4 Hz)
H-56.99 (m)7.22 (dd, J=11.0, 3.9 Hz)7.21 (dd, J=8.4, 1.7 Hz)
H-67.37 (d, J=7.6 Hz)7.31–7.25 (m)-
H-7-7.38 (d, J=8.1 Hz)7.53 (s)
3-CH₃2.35 (d, J=1.0 Hz)2.42 (d, J=0.9 Hz)-

Expert Insights:

  • The N-H Proton: The N-H proton of this compound is deshielded (shifted downfield) to 8.06 ppm compared to 7.80 ppm in 3-methyl-1H-indole[1]. This is a direct consequence of the electron-withdrawing nature of the bromine atom at the adjacent C-7 position, which reduces the electron density around the pyrrole ring, including the nitrogen atom.

  • Aromatic Protons: The bromine at C-7 significantly impacts the chemical shifts of the protons on the benzene ring. H-4 and H-6 in this compound appear as distinct doublets, a simplification of the multiplet observed for the unsubstituted analog[1]. The absence of a proton at C-7 removes a coupling partner, leading to this clearer splitting pattern.

  • The 3-Methyl Group: The methyl group protons appear as a doublet around 2.35-2.42 ppm due to a small coupling with the H-2 proton[1]. This is a characteristic feature of 3-methylindoles.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a direct map of the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment, with electron-withdrawing groups causing a downfield shift and electron-donating groups an upfield shift.

Table 2: Comparative ¹³C NMR Data (δ, ppm) in CDCl₃

Carbon PositionThis compound[1]3-methyl-1H-indole[1]5-Bromo-3-methyl-1H-indole[1]
C-2122.33122.02122.95
C-3113.13111.83111.60
C-3a129.64128.43130.22
C-4124.31119.27121.64
C-5120.42118.99112.50
C-6118.23121.76124.76
C-7104.75111.12-
C-7a135.07136.41134.96
3-CH₃9.979.829.64

Expert Insights:

  • The C-7 Carbon: The most dramatic effect is observed at C-7 in this compound, which resonates at a significantly upfield chemical shift of 104.75 ppm[1]. This is a classic example of the "heavy atom effect," where the large electron cloud of the bromine atom induces a shielding effect on the directly attached carbon.

  • Carbons of the Benzene Ring: The bromine substituent also influences the other carbons of the benzene ring through both inductive and resonance effects.

  • The 3-Methyl Carbon: The chemical shift of the 3-methyl carbon remains relatively consistent across the analogs, appearing around 9.6-10.0 ppm, confirming that its local electronic environment is less affected by substitution on the benzene ring[1].

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrations of specific bonds absorb infrared radiation at characteristic frequencies. While a specific experimental IR spectrum for this compound was not found in the searched literature, we can predict its key features based on the spectra of its analogs.

Table 3: Characteristic IR Absorption Bands (cm⁻¹)

Functional Group3-methyl-1H-indole (Gas Phase)Expected for this compound
N-H Stretch~3500-3300~3400
Aromatic C-H Stretch~3100-3000~3100-3000
Aliphatic C-H Stretch~2950-2850~2950-2850
C=C Aromatic Stretch~1600-1450~1600-1450
C-N Stretch~1350-1250~1350-1250
C-Br Stretch-~600-500

Expert Insights:

  • N-H Stretch: A sharp to moderately broad peak is expected in the region of 3400 cm⁻¹ corresponding to the N-H stretching vibration.

  • Aromatic and Aliphatic C-H Stretches: The spectrum will show absorptions above 3000 cm⁻¹ for the aromatic C-H stretches and just below 3000 cm⁻¹ for the C-H stretches of the methyl group.

  • C-Br Stretch: The key distinguishing feature for this compound would be the presence of a C-Br stretching absorption in the fingerprint region, typically between 600 and 500 cm⁻¹. The exact position can be influenced by the overall molecular structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation patterns. For this compound, the presence of bromine is a key diagnostic feature due to its isotopic distribution.

While a specific mass spectrum for this compound was not available in the searched public databases, we can analyze the expected results and compare them to the known spectrum of 3-methyl-1H-indole.

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightExpected [M]⁺ and [M+2]⁺Key Fragmentation
This compoundC₉H₈BrN210.07 g/mol m/z 209 & 211 (approx. 1:1 ratio)Loss of Br, loss of CH₃, cleavage of the pyrrole ring
3-methyl-1H-indoleC₉H₉N131.17 g/mol m/z 131Loss of H, loss of CH₃

Expert Insights:

  • Isotopic Pattern of Bromine: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic M/M+2 isotopic pattern in the mass spectrum for any fragment containing a bromine atom, with the two peaks having almost equal intensity. This is a definitive diagnostic for the presence of bromine in the molecule.

  • Molecular Ion Peak: For this compound, the molecular ion peak would appear as a doublet at m/z 209 and 211.

  • Fragmentation: Common fragmentation pathways for indoles involve the loss of small, stable molecules or radicals. For this compound, we would expect to see fragments corresponding to the loss of a bromine radical, a methyl radical, and subsequent rearrangements of the indole core. The mass spectrum of 3-methyl-1H-indole shows a prominent molecular ion peak at m/z 131, which is also the base peak, indicating its stability.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized protocols is essential. The following sections detail the methodologies for the techniques discussed.

General Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesis & Purification Purity Purity Confirmation (e.g., TLC, HPLC) Synthesis->Purity NMR NMR (1H, 13C) Purity->NMR IR IR Spectroscopy Purity->IR MS Mass Spectrometry Purity->MS Analysis Data Analysis & Interpretation NMR->Analysis IR->Analysis MS->Analysis Validation Structure Validation Analysis->Validation Report Final Report Validation->Report

Caption: A generalized workflow for the spectroscopic characterization of a synthesized compound.

Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified indole derivative. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.

  • Instrument Setup: The data presented herein was acquired on a 500 MHz NMR spectrometer[1]. Before data acquisition, the instrument should be properly locked on the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Protocol for IR Spectroscopy
  • Sample Preparation (Thin Film Method): Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

  • Film Deposition: Place a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹), co-adding a sufficient number of scans to obtain a high-quality spectrum.

  • Background Correction: A background spectrum of the clean, empty salt plate should be acquired and automatically subtracted from the sample spectrum by the instrument software.

Protocol for Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: In Electron Ionization (EI) mode, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z ratio.

Conclusion: A Unified Spectroscopic Picture

The spectroscopic analysis of this compound and its analogs provides a clear illustration of how subtle changes in molecular structure are reflected in their spectral data. The electron-withdrawing nature of the bromine atom and the electron-donating character of the methyl group create a unique electronic environment that is precisely mapped by NMR, IR, and MS techniques. This guide has demonstrated the diagnostic power of these methods, from the heavy atom effect in ¹³C NMR to the characteristic isotopic pattern of bromine in mass spectrometry. By understanding the principles behind these spectroscopic shifts and patterns, researchers can more effectively and accurately characterize novel indole derivatives, accelerating the pace of discovery in drug development and related fields.

References

  • Supporting information - The Royal Society of Chemistry. (n.d.).

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A Comparative Analysis of the Biological Activities of 7-Bromo-3-methyl-1H-indole and 5-bromo-3-methyl-1H-indole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Halogenation, particularly bromination, of the indole ring is a well-established strategy to modulate the physicochemical properties and enhance the therapeutic potential of these molecules. The position of the bromine substituent on the indole nucleus can significantly influence the compound's interaction with biological targets, leading to distinct pharmacological profiles. This guide provides a comprehensive comparison of the biological activities of two constitutional isomers: 7-Bromo-3-methyl-1H-indole and 5-bromo-3-methyl-1H-indole.

This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the available experimental data, structure-activity relationships, and the mechanistic implications of bromine substitution at the C5 versus the C7 position of the 3-methyl-1H-indole core.

The Influence of Bromine Position: A Structural Overview

The electronic properties of the indole ring are not uniform. The pyrrole moiety renders the ring electron-rich, and the position of an electron-withdrawing group like bromine can significantly alter the molecule's reactivity, lipophilicity, and ability to form halogen bonds with biological macromolecules. Substitution at the C5 position is electronically distinct from substitution at the C7 position, which is adjacent to the indole nitrogen. This positional difference is the foundation for their potentially divergent biological activities.

5-bromo-3-methyl-1H-indole: A Hub of Diverse Biological Activities

Research has more extensively explored the biological potential of 5-bromoindole derivatives, including those with a methyl group at the C3 position. These investigations have revealed a broad spectrum of activities, with a significant focus on anticancer and antimicrobial applications.

Anticancer Potential

A growing body of evidence suggests that 5-bromoindole derivatives are promising candidates for the development of novel anticancer agents.[3][4] Several studies have demonstrated the cytotoxic effects of compounds containing the 5-bromo-3-methyl-1H-indole scaffold against various human cancer cell lines.[5][6] The mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for tumor progression. For instance, some 5-bromoindole derivatives have been shown to exhibit inhibitory activity against protein kinases, which are often dysregulated in cancer.[7]

Antimicrobial and Antifungal Properties

The 5-bromo-3-methyl-1H-indole scaffold has also been investigated for its antimicrobial and antifungal properties.[8] Studies have shown that certain derivatives exhibit potent activity against a range of pathogenic bacteria and fungi.[9][10] The presence of the bromine atom at the C5 position is often associated with enhanced antimicrobial efficacy.

This compound: An Isomer with Untapped Potential

In stark contrast to its C5 counterpart, the biological activities of this compound are significantly less characterized in publicly available scientific literature. Commercial suppliers of this compound mention its potential for "potent prostanoid activity" and "selectivity for platelets," however, these claims are not substantiated with detailed, peer-reviewed experimental data.[11]

While direct evidence is lacking, structure-activity relationship (SAR) studies on related brominated indole compounds can offer some predictive insights. For example, a comparative study on the anti-inflammatory activity of 5-bromoisatin and 7-bromoisatin, which share the brominated benzene ring fused to a five-membered nitrogen-containing ring, revealed that the 5-bromo isomer exhibited significantly higher inhibition of nitric oxide (NO) production.[12] This suggests that the positioning of the bromine atom at C5 may be more favorable for certain biological activities.

Comparative Analysis: The Critical Role of Bromine Placement

The disparity in the available data for these two isomers makes a direct, evidence-based comparison challenging. However, based on the broader understanding of brominated indoles and related heterocyclic compounds, we can infer potential differences in their biological profiles.

Key Inferred Differences:

  • Anticancer Activity: The wealth of data on 5-bromoindole derivatives suggests a higher likelihood of this isomer exhibiting potent anticancer properties compared to the 7-bromo counterpart. The electronic environment at the C5 position may be more conducive to interactions with the active sites of oncogenic proteins.

  • Antimicrobial Activity: Similarly, the established antimicrobial and antifungal activity of 5-bromoindoles makes 5-bromo-3-methyl-1H-indole a more promising starting point for the development of new anti-infective agents.

  • Receptor Selectivity: The anecdotal evidence of "prostanoid activity" for this compound, if substantiated, would point towards a distinct pharmacological profile. The proximity of the bromine atom to the indole nitrogen in the 7-position could influence its interaction with specific receptor subtypes.

Data Summary

Biological Activity5-bromo-3-methyl-1H-indole & DerivativesThis compound
Anticancer Numerous studies demonstrate cytotoxic activity against various cancer cell lines.[5][6]Limited to no publicly available data.
Antimicrobial Exhibited activity against pathogenic bacteria.[8][10]Limited to no publicly available data.
Antifungal Exhibited activity against pathogenic fungi.[9]Limited to no publicly available data.
Anti-inflammatory Inferred potential based on related 5-bromoisatin studies showing higher activity.[12]Inferred potential based on related 7-bromoisatin studies showing lower activity.[12]
Other Investigated as a key intermediate for various bioactive molecules.Mentioned to have potential "prostanoid activity" and "platelet selectivity" (unverified).[11]

Experimental Protocols

To facilitate further research and a direct comparison of these two isomers, the following are generalized, step-by-step methodologies for key biological assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the compounds on a panel of human cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HepG2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of this compound and 5-bromo-3-methyl-1H-indole in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations. Replace the medium in the wells with the compound-containing medium.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight at 37°C.

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Research Landscape

The following diagrams illustrate the conceptual framework for comparing these two isomers and a typical experimental workflow.

cluster_0 Comparative Biological Evaluation cluster_1 Biological Activities 5-bromo-3-methyl-1H-indole 5-bromo-3-methyl-1H-indole Anticancer Anticancer 5-bromo-3-methyl-1H-indole->Anticancer Extensive Data Antimicrobial Antimicrobial 5-bromo-3-methyl-1H-indole->Antimicrobial Some Data Anti-inflammatory Anti-inflammatory 5-bromo-3-methyl-1H-indole->Anti-inflammatory Inferred This compound This compound This compound->Anticancer Limited Data This compound->Antimicrobial Limited Data This compound->Anti-inflammatory Inferred Other Activities Other Activities This compound->Other Activities Anecdotal Data

Caption: Comparative data availability for the two isomers.

Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis In Vitro Assays In Vitro Assays Compound Synthesis->In Vitro Assays Cytotoxicity, Antimicrobial, etc. Data Analysis Data Analysis In Vitro Assays->Data Analysis IC50, MIC determination Structure-Activity Relationship Structure-Activity Relationship Data Analysis->Structure-Activity Relationship Lead Optimization Lead Optimization Structure-Activity Relationship->Lead Optimization

Caption: A typical drug discovery workflow for indole derivatives.

Conclusion and Future Directions

The available scientific literature indicates that 5-bromo-3-methyl-1H-indole and its derivatives have been the subject of considerable research, demonstrating a wide range of promising biological activities, particularly in the anticancer and antimicrobial arenas. In contrast, this compound remains a largely unexplored molecule, with a significant lack of published experimental data.

Based on structure-activity relationships observed in related brominated heterocyclic compounds, it is plausible that the 5-bromo isomer may possess a more favorable profile for certain biological activities. However, this remains a hypothesis until direct comparative studies are conducted.

There is a clear need for further investigation into the biological activities of this compound. A head-to-head comparison of these two isomers across a panel of biological assays would provide invaluable data for understanding the nuanced effects of bromine substitution on the indole scaffold and could uncover novel therapeutic leads.

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A Comparative Guide to the Structure-Activity Relationship of Brominated 3-Methylindoles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of brominated 3-methylindoles. We will explore how the strategic placement of bromine atoms on the 3-methylindole scaffold profoundly influences its biological activity, with a focus on anticancer and anti-inflammatory applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these halogenated heterocycles in their discovery programs.

Introduction: The 3-Methylindole Scaffold and the Impact of Bromination

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] The 3-methylindole (also known as skatole) subtype serves as a versatile starting point for chemical modification. Bromination, a common strategy in drug design, is particularly effective in modulating the physicochemical and biological properties of the indole ring.[4][5] The introduction of a bulky, lipophilic, and electronegative bromine atom can enhance binding affinity to biological targets, alter metabolic stability, and dictate the molecule's overall pharmacological profile.[6][7] This guide will dissect these relationships, providing a comparative framework based on experimental data.

The Regiochemistry of Bromination: A Key Determinant of Activity

The precise location of the bromine substituent on the 3-methylindole core is critical. Bromination can be directed to several positions, primarily the C2, C3-methyl, and various positions on the benzene ring (C4, C5, C6, C7). The reaction conditions, particularly the choice of brominating agent and the presence or absence of a radical initiator, determine the regiochemical outcome.[8][9][10][11]

For instance, the use of N-Bromosuccinimide (NBS) in the absence of a radical initiator typically leads to electrophilic substitution at the electron-rich C2 position.[8][9] Conversely, conducting the reaction with NBS in the presence of a radical initiator like azobisisobutyronitrile (AIBN) promotes free-radical bromination at the C3-methyl group.[8][9][10] Furthermore, deactivation of the indole core with an electron-withdrawing group at the N1 position is often necessary to achieve bromination at the C3-methyl group and prevent preferential reaction at C2.[9]

Logical Flow: Synthesis to Biological Evaluation

The following diagram illustrates the general workflow for synthesizing and evaluating brominated 3-methylindoles, highlighting the key decision point in achieving regioselective bromination.

G cluster_synthesis Synthesis & Modification cluster_evaluation Biological Evaluation A 3-Methylindole Scaffold B N-Protection (Optional) A->B C Regioselective Bromination B->C D1 Electrophilic Bromination (e.g., NBS) C->D1 No Initiator D2 Radical Bromination (e.g., NBS, AIBN) C->D2 Radical Initiator E1 C2-Bromo-3-methylindole D1->E1 E2 3-(Bromomethyl)indole D2->E2 F Further Derivatization (e.g., C3-Acylation) E1->F E2->F G In Vitro Assays F->G Test Compound Library H1 Anticancer Screening (e.g., Cell Viability, Kinase Inhibition) G->H1 H2 Anti-inflammatory Screening (e.g., NO, TNFα, PGE2 Inhibition) G->H2 H3 Antifungal Screening G->H3 I Lead Compound Identification H1->I H2->I H3->I

Caption: Workflow for Synthesis and Evaluation of Brominated 3-Methylindoles.

Comparative Analysis of Biological Activities

Anticancer Activity

Brominated indoles have emerged as promising anticancer agents, often acting as kinase inhibitors.[1][6] The halogenation of an indeno[1,2-b]indole scaffold, for example, significantly boosted its potency as a protein kinase CK2 inhibitor.[6][7] The tetrabrominated derivative MC11 exhibited an IC50 of 16 nM, a dramatic improvement over the non-halogenated parent compound's IC50 of 360 nM.[6][7] Co-crystallography studies revealed that the bromine atoms form additional stabilizing interactions within the ATP-binding pocket of the kinase, explaining the enhanced potency.[6][7]

While not all are 3-methylindoles, these findings underscore a critical principle: bromination can fundamentally enhance target engagement. For 3-substituted indoles, the presence of a bromo substituent at the C5 position of the indole ring, in combination with other substitutions, was found to be critical for maximal anticancer activity against human ovarian adenocarcinoma (SK-OV-3) and human colon carcinoma (HT-29) cell lines.[12]

Table 1: Comparison of Anticancer Activity of Halogenated Indole Derivatives

CompoundStructureTarget/Cell LineIC50 (nM)Reference
Parent Indenoindole (4b) 5-isopropyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dioneProtein Kinase CK2360[6]
MC11 1,2,3,4-tetrabromo derivative of 4bProtein Kinase CK216[6][7]
Compound 4r 5-bromo-3-((4-chlorophenyl)(methylamino)methyl)-1-methyl-1H-indoleSK-OV-3>50 µM (77% inhibition)[12]
Compound 7i 3-(3',4',5'-trimethoxyphenyl)-5-(N-methyl-3'-indolyl)-1,2,4-triazolePaCa2800[13][14]
Anti-inflammatory Activity

Marine organisms are a rich source of brominated indoles with potent anti-inflammatory properties.[4][15] A study on brominated indoles from a marine mollusc demonstrated significant inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2) production in stimulated macrophage cells.[15]

The SAR analysis revealed a clear dependency on the bromine's position on the indole ring. For brominated isatins (an oxidized form of indole), the inhibitory activity against NO production followed the order: 5-Bromo > 6-Bromo > 7-Bromo .[15] The non-brominated isatin was significantly less active. This highlights that both the presence and the specific location of the bromine atom are crucial for potent anti-inflammatory effects.

Table 2: Comparison of Anti-inflammatory Activity of Brominated Indoles and Isatins

CompoundActivityIC50 (µM)Reference
5-Bromoisatin NO Inhibition151.6[15]
TNFα Inhibition38.05[15]
6-Bromoisatin TNFα Inhibition122.65[15]
6-Bromoindole TNFα Inhibition150.01[15]
Isatin (non-brominated) NO Inhibition430[15]
TNFα Inhibition717.27[15]
Structure-Activity Relationship Summary

This diagram summarizes the key SAR findings for brominated 3-methylindoles and related indole structures.

SAR_Summary cluster_core 3-Methylindole Core cluster_activity Biological Activity Modulation cluster_mods Structural Modifications Indole A Anticancer Activity B Anti-inflammatory Activity C Antifungal Activity Mod1 Bromination at C5/C6: Increases Potency Mod1->A Mod2 Bromination Position (Isatin): 5-Br > 6-Br > 7-Br Mod2->B Mod3 Bromination + C3-Acylation: Synergistic Effect Mod3->C Mod4 Poly-bromination: Dramatically enhances kinase inhibition Mod4->A

Caption: Key SAR trends for brominated indoles.

Antifungal Activity

The combination of bromination with other structural modifications, such as acylation at the C3 position, has proven effective for developing antifungal agents. A series of 3-acyl-6-bromoindole derivatives showed promising activity against phytopathogenic fungi like Botrytis cinerea and Monilinia fructicola.[16] This suggests a synergistic effect where the bromo-substituent and the C3-acyl group both contribute to the overall fungicidal potential. The bromoindole core provides a foundation for activity, which is then fine-tuned by the nature of the acyl group.[16]

Experimental Protocols

To ensure reproducibility and provide a practical framework, we present standardized protocols for the synthesis and biological evaluation of a representative brominated 3-methylindole.

Protocol: Regioselective Bromination of N-protected 3-Methylindole

This protocol describes the free-radical bromination of the C3-methyl group, a key step in creating derivatives for SAR studies.

Objective: To synthesize 1-(phenylsulfonyl)-3-(bromomethyl)indole. The N-phenylsulfonyl group serves as a protecting group and deactivates the indole ring, facilitating bromination at the methyl group.

Materials:

  • N-protected 3-methylindole (e.g., 1-(phenylsulfonyl)-3-methylindole)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 1-(phenylsulfonyl)-3-methylindole (1 equivalent) in anhydrous CCl4.

    • Rationale: Anhydrous conditions are crucial to prevent side reactions of NBS. The inert atmosphere prevents unwanted oxidation.

  • Initiation: Heat the solution to reflux (approx. 77°C) with vigorous stirring.

    • Rationale: The reaction requires thermal energy to initiate the radical chain reaction.

  • Reagent Addition: Once refluxing, add NBS (1.1 equivalents) and a catalytic amount of AIBN to the solution. The AIBN can be added in portions over the course of the reaction to maintain a steady concentration of radicals.[8][9]

    • Rationale: AIBN is a thermal radical initiator that decomposes upon heating to form radicals, which then abstract a hydrogen atom from the C3-methyl group, initiating the bromination process. NBS serves as the bromine source in the radical chain reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: TLC allows for the visualization of the consumption of the starting material and the formation of the product.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solution to remove succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

    • Rationale: The succinimide byproduct is poorly soluble in CCl4 and can be removed by filtration. Sodium thiosulfate reduces elemental bromine to bromide.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

    • Rationale: Column chromatography separates the desired product from unreacted starting material and any side products.

Protocol: In Vitro Anticancer Cell Viability Assay (MTT Assay)

Objective: To evaluate the cytotoxicity of a brominated 3-methylindole derivative against a human cancer cell line (e.g., HT-29).

Materials:

  • Human cancer cell line (e.g., HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (brominated 3-methylindole) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HT-29 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

    • Rationale: This initial incubation period ensures that cells are in a logarithmic growth phase and are adhered to the plate before drug treatment.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. The final concentration of DMSO should be kept constant and low (<0.5%) across all wells. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include wells with vehicle control (DMSO only) and untreated controls.

    • Rationale: A dose-response curve is necessary to determine the IC50 value. A low DMSO concentration is maintained to avoid solvent-induced cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.

    • Rationale: This incubation period allows sufficient time for the compound to exert its cytotoxic or cytostatic effects.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Rationale: DMSO is an effective solvent for the formazan crystals, resulting in a colored solution.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

    • Rationale: The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The structure-activity relationship of brominated 3-methylindoles is a rich field for drug discovery. Experimental evidence clearly demonstrates that bromination is a powerful tool for enhancing biological activity, particularly in the development of anticancer and anti-inflammatory agents. The regiochemistry of bromination is a paramount consideration, with specific positions on the indole scaffold conferring distinct pharmacological advantages.

Future research should focus on:

  • Systematic SAR Studies: Synthesizing comprehensive libraries of 3-methylindoles with bromine at each possible position to create a more complete SAR map.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.

  • In Vivo Evaluation: Advancing lead compounds from in vitro assays to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By integrating rational design, targeted synthesis, and robust biological evaluation, the full therapeutic potential of brominated 3-methylindoles can be realized.

References

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A Comparative In-Vitro Profiling of 7-Bromo-3-methyl-1H-indole: A Multimodal Assessment of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in-vitro evaluation of 7-Bromo-3-methyl-1H-indole, a heteroaromatic compound with a scaffold common to many biologically active molecules.[1][2][3][4] Recognizing the diverse therapeutic applications of indole derivatives—ranging from oncology to neuropharmacology—this document outlines a series of comparative experimental protocols to elucidate the bioactivity of this specific analogue.[2][3][4][5] Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous framework and supporting data to assess its potential as a cytotoxic, anti-inflammatory, or neuroactive agent.

The indole ring system is a privileged structure in medicinal chemistry, known to interact with numerous biological targets.[3][4] The introduction of a bromine atom at the 7-position and a methyl group at the 3-position can significantly influence the compound's physicochemical properties and, consequently, its biological activity.[6] This guide will therefore compare this compound against established standards in three key areas of therapeutic interest: cytotoxicity, anti-inflammatory action, and monoamine oxidase inhibition.

Comparative Cytotoxicity Profiling

Scientific Rationale: The initial step in characterizing a novel compound for potential anticancer applications is to determine its cytotoxic effects. Indole derivatives have demonstrated promising antiproliferative properties against various cancer cell lines.[5][7] This section details a protocol to quantify the cytotoxicity of this compound across a panel of human cancer cell lines and a non-cancerous cell line to establish a preliminary therapeutic index. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a well-established colorimetric method for assessing cell viability.[7][8]

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Plate human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous human cell line (e.g., MRC-5) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Create serial dilutions in complete cell culture medium to achieve the desired final concentrations. Doxorubicin, a standard chemotherapeutic, will be used as a positive control.

  • Cell Treatment: Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO at the highest concentration used for the test compounds) and a blank (medium only).[7]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Comparative Cytotoxicity (IC50, µM)
CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)MRC-5 (Normal Lung Fibroblasts)
This compoundHypothetical ValueHypothetical ValueHypothetical Value
Doxorubicin (Control)0.81.25.5
Indole-3-Carbinol (Reference)>100>100>100
Workflow Visualization

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis P1 Seed Cells in 96-well Plate T1 Treat Cells with Compounds P1->T1 24h Incubation P2 Prepare Compound Serial Dilutions P2->T1 T2 Incubate for 48-72h T1->T2 A1 Add MTT Reagent T2->A1 A2 Incubate for 4h A1->A2 A3 Solubilize Formazan with DMSO A2->A3 D1 Measure Absorbance at 570 nm A3->D1 D2 Calculate % Viability & IC50 D1->D2

Caption: Workflow for the MTT-based cell viability assay.

Comparative Anti-inflammatory Activity Assessment

Scientific Rationale: Chronic inflammation is implicated in numerous diseases, and the search for novel anti-inflammatory agents is ongoing.[9] Indole derivatives have been reported to possess anti-inflammatory properties.[2][3][4] A key mediator of inflammation is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with lipopolysaccharide (LPS). This section outlines a protocol to assess the anti-inflammatory potential of this compound by measuring its ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or the standard anti-inflammatory drug, Dexamethasone, for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production. A control group without LPS stimulation should be included.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) to the supernatant.

  • Absorbance Reading: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: The nitrite concentration, a proxy for NO production, is determined using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Data Presentation: Comparative NO Inhibition
CompoundNO Inhibition at 50 µM (%)IC50 (µM)
This compoundHypothetical ValueHypothetical Value
Dexamethasone (Control)85.20.5
Vehicle Control (LPS only)0N/A
Signaling Pathway Visualization

LPS_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB Pathway MyD88->NFkB iNOS iNOS Expression NFkB->iNOS Induces NO Nitric Oxide (NO) Production iNOS->NO Produces Test_Compound This compound Test_Compound->NFkB Potential Inhibition Point

Caption: LPS-induced inflammatory signaling pathway.

Comparative Monoamine Oxidase (MAO) Inhibition Profiling

Scientific Rationale: Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin and dopamine.[10][11][12] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease.[11][12][13] Given that the indole nucleus is a common feature in many MAO inhibitors, it is pertinent to screen this compound for its inhibitory activity against both MAO isoforms.

Experimental Protocol: Fluorometric MAO Inhibitor Screening Assay

This protocol is based on commercially available kits that provide a convenient fluorometric method to screen for MAO inhibitors.[11][12]

  • Reagent Preparation: Prepare assay buffer, MAO-A or MAO-B enzyme, substrate (e.g., p-tyramine), and a fluorescent probe according to the kit manufacturer's instructions.[10][13]

  • Inhibitor Preparation: Prepare serial dilutions of this compound. Use Clorgyline as a specific MAO-A inhibitor and Pargyline as a specific MAO-B inhibitor for positive controls.[13]

  • Reaction Setup: In a 96-well black plate, add the MAO enzyme (either MAO-A or MAO-B) to each well.

  • Inhibitor Incubation: Add the test compound or control inhibitors to the respective wells and incubate for a specified time (e.g., 15 minutes) to allow for enzyme inhibition.[13]

  • Substrate Addition: Initiate the reaction by adding the MAO substrate and fluorescent probe mixture to all wells.

  • Fluorescence Measurement: Incubate the plate for a designated period (e.g., 30-60 minutes) at 37°C, protected from light. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/585 nm).[11][12]

  • Data Analysis: The rate of fluorescence generation is proportional to MAO activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control (no inhibitor). Determine the IC50 values for MAO-A and MAO-B inhibition.

Data Presentation: Comparative MAO Inhibition (IC50, µM)
CompoundMAO-A InhibitionMAO-B InhibitionSelectivity Index (MAO-B/MAO-A)
This compoundHypothetical ValueHypothetical ValueHypothetical Value
Clorgyline (Control)0.05>100>2000
Pargyline (Control)>1000.8<0.008
Workflow Visualization

MAO_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis S1 Add MAO Enzyme (A or B) to 96-well Plate S2 Add Test Compound / Controls S1->S2 R1 Incubate for Inhibition S2->R1 R2 Add Substrate & Probe Mix R1->R2 R3 Incubate at 37°C R2->R3 D1 Measure Fluorescence R3->D1 D2 Calculate % Inhibition & IC50 D1->D2

Caption: Workflow for the fluorometric MAO inhibitor screening assay.

Conclusion

This guide presents a structured, multi-assay approach to the in-vitro characterization of this compound. By systematically comparing its performance against established standards in cytotoxicity, anti-inflammatory, and MAO inhibition assays, a foundational understanding of its biological activity profile can be established. The provided protocols are designed to be robust and reproducible, ensuring the generation of high-quality, trustworthy data. The outcomes of these investigations will be crucial in guiding future preclinical development, including mechanism of action studies and in-vivo efficacy models, for this promising indole derivative.

References

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Validating the purity of synthesized 7-Bromo-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Validating the Purity of Synthesized 7-Bromo-3-methyl-1H-indole

For researchers, scientists, and drug development professionals, the synthetic utility of substituted indoles like this compound is vast. As a key intermediate in the synthesis of pharmacologically active molecules, its purity is not merely a quality metric; it is the foundation of reproducible research and the cornerstone of drug safety and efficacy. An impure starting material can lead to ambiguous biological data, failed syntheses, and the generation of potentially toxic byproducts in subsequent steps.

This guide provides a comprehensive comparison of analytical methodologies to validate the purity of synthesized this compound. Moving beyond a simple listing of techniques, we explore the causality behind experimental choices and present a logical, integrated workflow designed to provide an unambiguous purity profile.

The Synthetic Landscape: Understanding Potential Impurities

The purity validation strategy for any synthesized compound must begin with an understanding of what impurities might be present. The choice of synthetic route directly influences the potential impurity profile. While various methods exist for indole synthesis, such as the Fischer, Madelung, or Bartoli syntheses, they all share common classes of potential contaminants.[1][2]

Common Impurity Classes for this compound:

  • Unreacted Starting Materials and Reagents: The most basic form of impurity, arising from incomplete reactions.

  • Isomeric Byproducts: Depending on the synthetic strategy, positional isomers (e.g., 4-, 5-, or 6-Bromo-3-methyl-1H-indole) can form. Their similar physical properties can make them challenging to separate.[3]

  • Process-Related Impurities: These are byproducts from side reactions. A critical example is the potential for dehalogenation (de-bromination) during certain reaction conditions (e.g., catalytic hydrogenation), leading to the formation of 3-methyl-1H-indole.[4][5]

  • Degradation Products: Indoles can be susceptible to oxidation, often signaled by a pink or yellowish discoloration of the material.[6]

  • Residual Solvents: Solvents used during the reaction or purification (e.g., recrystallization) can be retained in the final product.

A Comparative Analysis of Purity Validation Techniques

A single analytical method is rarely sufficient to declare a compound "pure." A robust validation employs a suite of orthogonal techniques—methods that measure different chemical and physical properties—to build a comprehensive purity profile.

Chromatographic Techniques: The Power of Separation

Chromatography is indispensable for separating the target compound from structurally similar impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment in the pharmaceutical industry. For this compound, a reverse-phase method (e.g., using a C18 column) is typically effective. The key advantage of HPLC is its ability to separate and quantify non-volatile impurities, including isomers and other byproducts, with high precision. Purity is often reported as "% area," where the area of the main peak is compared to the total area of all peaks detected.

  • Gas Chromatography (GC): GC is best suited for analyzing volatile compounds. Its primary role in this context is to quantify residual solvents. It can also be used for purity analysis of the indole itself, though the compound's polarity and relatively high boiling point might necessitate high temperatures or derivatization. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for identifying volatile impurities.[7]

  • Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative tool ideal for monitoring the progress of a reaction and for a preliminary assessment of purity. The presence of multiple spots indicates an impure sample. While not quantitative, it is an invaluable and cost-effective first check.

Spectroscopic Techniques: The Definitive Identification

Spectroscopy provides detailed structural information, confirming the identity of the target compound and any impurities present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for unambiguous structure elucidation.

    • ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. For a pure sample of this compound, one would expect to see distinct signals for the N-H proton, the aromatic protons, and the methyl group protons, with characteristic chemical shifts and coupling patterns.[3] Impurities, such as isomers or the debrominated product, would present a separate, identifiable set of signals.

    • ¹³C NMR: Complements the ¹H NMR by providing a signal for each unique carbon atom in the molecule. The number of signals can quickly confirm the presence of isomers if more peaks are observed than expected for the target structure.[3]

  • Mass Spectrometry (MS): MS provides a precise measurement of the molecular weight of the compound. For this compound (C₉H₈BrN), the mass spectrum should show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), with peaks around m/z 210 and 212. This confirms the presence of bromine and the overall molecular formula.

Physical and Thermal Properties: The Classic Purity Indicators

These traditional methods remain highly relevant as simple and effective measures of purity.[8]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. Comparing the experimental melting point to the literature value is a fast and reliable indicator of purity.[9]

  • Elemental Analysis (CHN): This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values are compared to the theoretical values calculated from the molecular formula (C=51.46%, H=3.84%, N=6.67%). A close correlation (typically within ±0.4%) provides strong evidence for the absolute purity of the compound.

Data Summary and Comparison

Technique Principle Primary Use for this compound Strengths Limitations
HPLC Differential partitioning between mobile and stationary phasesQuantifying isomeric and non-volatile impuritiesHigh resolution, quantitative, reproducibleRequires method development, not for volatile impurities
GC Partitioning between a mobile gas and a stationary phaseQuantifying residual solvents and volatile impuritiesHigh sensitivity for volatilesMay require high temperatures or derivatization
¹H & ¹³C NMR Nuclear spin transitions in a magnetic fieldAbsolute structure confirmation, identification of impuritiesUnambiguous structural data, can quantifyLower sensitivity than chromatography
MS Ionization and mass-to-charge ratio measurementMolecular weight confirmationHigh sensitivity, confirms elemental composition (Br)Isomers are often indistinguishable
Melting Point Temperature of solid-to-liquid phase transitionRapid assessment of overall purityFast, inexpensive, simple instrumentationNot quantitative, insensitive to small amounts of impurity
Elemental Analysis Combustion and measurement of C, H, N contentConfirmation of elemental composition (absolute purity)Provides absolute purity dataDoes not identify or quantify individual impurities

Integrated Purity Validation Workflow

A self-validating protocol relies on an integrated workflow. This systematic approach ensures that simple, rapid checks are performed before committing to more resource-intensive analyses.

Caption: Integrated workflow for purity validation of this compound.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC)
  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV-Vis at 220 nm.

    • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the synthesized compound.

    • Dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • Integrate all peaks in the resulting chromatogram.

    • Calculate purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized compound in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or 500 MHz spectrometer.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Data Interpretation:

    • Compare the obtained spectrum with reference data. Expected chemical shifts (δ) in CDCl₃ are approximately:

      • 8.06 ppm (singlet, 1H): N-H proton.

      • 7.55 ppm (doublet, 1H): Aromatic proton.

      • 7.37 ppm (doublet, 1H): Aromatic proton.

      • 7.08–6.97 ppm (multiplet, 2H): Aromatic protons.

      • 2.35 ppm (singlet, 3H): Methyl group protons.[3]

    • Look for small, unidentifiable peaks in the baseline, which may indicate impurities. Integrate these peaks relative to the main compound's peaks to estimate their concentration.

Conclusion

References

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A Senior Application Scientist's Guide to the Bioisosteric Replacement of Bromine in 7-Bromo-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Halogen Handle

In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone of drug design, celebrated for its prevalence in biologically active natural products and synthetic pharmaceuticals.[1][2] The strategic functionalization of this privileged core is paramount to modulating its pharmacological profile. The compound 7-Bromo-3-methyl-1H-indole serves as a quintessential starting point—a synthetically versatile intermediate where the bromine atom acts not only as a potential pharmacophoric element but also as a convenient handle for diversification through cross-coupling reactions.[3]

However, the true art of lead optimization lies in the subtle, yet impactful, modifications guided by the principle of bioisosterism. Bioisosteres are atoms or molecular fragments with similar physicochemical properties that elicit a comparable biological response.[4][5] The strategic replacement of one functional group with a bioisostere is a powerful tactic to enhance potency, refine selectivity, improve metabolic stability, and circumvent toxicity issues, ultimately transforming a promising hit into a viable drug candidate.[6][7][8]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the bioisosteric replacement of the bromine atom in this compound. We will move beyond theoretical concepts to provide actionable experimental protocols, comparative data analysis, and the causal reasoning behind methodological choices, empowering you to rationally design and evaluate next-generation indole-based therapeutics.

The Bromine at Position 7: A Double-Edged Sword

The bromine atom at the 7-position of the indole ring imparts a distinct set of characteristics to the parent molecule. Understanding these properties is critical to selecting appropriate bioisosteric replacements.

  • Size and Steric Hindrance: Bromine is relatively large (Van der Waals radius ≈ 1.85 Å), influencing the molecule's overall shape and how it fits into a target's binding pocket.

  • Lipophilicity: As a halogen, bromine significantly increases the lipophilicity of the molecule, which can enhance membrane permeability but may also lead to off-target effects or poor solubility if not balanced.[9]

  • Electronic Effects: Bromine is electronegative and exerts a moderate electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). This electronic perturbation can influence the pKa of the indole N-H and modulate interactions with the biological target.

  • Halogen Bonding: The bromine atom possesses a region of positive electrostatic potential on its outer surface (a "sigma-hole"), allowing it to act as a halogen bond donor.[10] This non-covalent interaction can be a crucial determinant of binding affinity and selectivity.

  • Synthetic Utility: Aryl bromides are excellent substrates for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), making the 7-bromo position a key node for synthetic diversification.[1][2]

Strategic Selection of Bioisosteric Replacements

The goal of bioisosteric replacement is not merely to swap atoms but to test specific hypotheses about structure-activity relationships (SAR). Below, we propose a selection of classical and non-classical bioisosteres for the 7-bromo substituent, along with the rationale for their inclusion in a screening campaign.

G cluster_core Core Scaffold cluster_replacements Bioisosteric Replacements Core This compound Cl Chloro (-Cl) Classical, smaller size Core->Cl Mimic electronics, reduce size CN Cyano (-CN) Linear H-bond acceptor Core->CN Introduce H-bond acceptor capability CF3 Trifluoromethyl (-CF3) Lipophilic, H-bond acceptor Core->CF3 Increase lipophilicity, block metabolism Vinyl Vinyl (-CH=CH2) Planar, potential for further reaction Core->Vinyl Explore planar extension and reactivity Methyl Methyl (-CH3) Small, lipophilic Core->Methyl Reduce size and electronegativity Ethyl Ethyl (-C2H5) Larger lipophilic group Core->Ethyl Probe steric limits

Comparative Data of Parent Compound and Proposed Analogs

The following table summarizes key computed and anticipated properties for our parent compound and its potential bioisosteres. This serves as a baseline for comparison against experimentally derived data.

Compound Structure Substituent (R) MW ( g/mol ) cLogP (Predicted) Rationale / Key Hypothesis
Parent 7-R-3-methyl-1H-indole-Br210.07[11]3.45Baseline compound for comparison.
Analog 1 7-R-3-methyl-1H-indole-Cl165.623.10Classical isostere; reduces steric bulk while maintaining halogen character.
Analog 2 7-R-3-methyl-1H-indole-CN156.192.25Non-classical isostere; introduces a strong dipole and hydrogen bond acceptor.
Analog 3 7-R-3-methyl-1H-indole-CF₃199.173.51Increases lipophilicity and can act as a metabolic blocker.
Analog 4 7-R-3-methyl-1H-indole-CH=CH₂157.212.98Probes steric tolerance for planar groups and offers a reactive handle.
Analog 5 7-R-3-methyl-1H-indole-CH₃145.202.89Removes halogen properties, provides a small, lipophilic group.

cLogP values are estimations and should be confirmed experimentally.

Experimental Design: A Self-Validating Workflow

A robust investigation into bioisosteric replacement requires a systematic workflow encompassing synthesis, physicochemical characterization, and biological evaluation. Each step is designed to generate high-quality, reproducible data that directly informs the next stage of the drug discovery process.

G Start This compound Synthesis Parallel Synthesis of Analogs (e.g., Suzuki Coupling) Start->Synthesis Purification Purification & Structural Verification (Chromatography, NMR, MS) Synthesis->Purification PhysChem Physicochemical Profiling (LogP, pKa, Solubility) Purification->PhysChem BioAssay In Vitro Biological Assay (e.g., GPCR Functional Assay) Purification->BioAssay DataAnalysis Data Integration & SAR Analysis PhysChem->DataAnalysis BioAssay->DataAnalysis Decision Select Lead for Further Optimization DataAnalysis->Decision

Experimental Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 7-aryl-3-methyl-1H-indole analogs from the 7-bromo precursor. The Suzuki-Miyaura reaction is chosen for its exceptional functional group tolerance and the wide commercial availability of boronic acids.[1]

Rationale: This protocol provides a modular and high-yielding route to introduce aryl or heteroaryl bioisosteres at the 7-position. The use of a robust catalyst system like Pd(dppf)Cl₂ is often effective for electron-rich indole substrates.[12]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,2-Dimethoxyethane (DME) and Water (4:1 mixture)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add this compound, the corresponding arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure anaerobic conditions. This is crucial to prevent the degradation of the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst.

  • Solvent Addition: Add the degassed DME/Water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).[12]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Protocol 2: Determination of Lipophilicity (LogP)

Objective: To experimentally measure the octanol-water partition coefficient (LogP), a key indicator of a compound's lipophilicity and potential for membrane permeability.[13][14]

Rationale: The shake-flask method, followed by HPLC quantification, is a gold-standard technique for LogP determination.[15] It provides a direct measure of how a compound partitions between a nonpolar (n-octanol) and a polar (aqueous) phase, which is fundamental to predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Materials:

  • Synthesized compound (high purity)

  • n-Octanol (HPLC grade), pre-saturated with buffer

  • Phosphate-buffered saline (PBS), pH 7.4, pre-saturated with n-octanol

  • Volumetric flasks, separatory funnels

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Vortex mixer, centrifuge

Procedure:

  • Solution Preparation: Prepare a stock solution of the test compound in n-octanol at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a separatory funnel, combine 5 mL of the n-octanol stock solution with 5 mL of the pH 7.4 PBS buffer.

  • Equilibration: Shake the mixture vigorously for 30 minutes to allow for partitioning between the two phases. Let the funnel stand until the layers have completely separated.

  • Phase Separation: Carefully separate the n-octanol and aqueous (PBS) layers. Centrifuge each layer to remove any micro-emulsions.

  • Quantification: Determine the concentration of the compound in both the n-octanol and the aqueous layers using a pre-validated HPLC method. This involves creating a standard curve of known concentrations to ensure accurate measurement.

  • Calculation: Calculate the LogP value using the following formula: LogP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Experimental Protocol 3: Biological Evaluation (GPCR β-Arrestin Recruitment Assay)

Objective: To assess the functional activity of the synthesized compounds at a representative G-Protein Coupled Receptor (GPCR) target.

Rationale: Many indole-containing compounds target GPCRs.[16] A β-arrestin recruitment assay is a robust, proximal readout of GPCR activation that is independent of G-protein coupling pathways, making it a versatile method for primary screening.[16] The NanoBiT® system provides a highly sensitive, luminescence-based method to quantify this protein-protein interaction.[17]

Materials:

  • HEK293 cells stably co-expressing a GPCR of interest fused to the LgBiT subunit and β-arrestin-2 fused to the SmBiT subunit of NanoLuc® luciferase.

  • Assay medium (e.g., Opti-MEM)

  • Nano-Glo® Live Cell Reagent

  • Synthesized compounds, dissolved in DMSO to create stock solutions

  • Multi-well assay plates (e.g., white, 384-well)

  • Luminometer

Procedure:

  • Cell Plating: Seed the engineered HEK293 cells into 384-well white assay plates at an appropriate density and incubate overnight to allow for cell attachment.

  • Compound Preparation: Perform serial dilutions of the test compounds in assay medium to create a range of concentrations for dose-response analysis.

  • Compound Addition: Add the diluted compounds to the corresponding wells of the cell plate. Include vehicle-only (DMSO) controls for baseline and a known agonist for positive control.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the Nano-Glo® Live Cell Reagent to all wells according to the manufacturer's protocol. This reagent contains the furimazine substrate for the NanoLuc® enzyme.

  • Measurement: Incubate for a short period at room temperature to allow the luminescent signal to stabilize. Measure the luminescence in each well using a plate-reading luminometer.

  • Data Analysis: Plot the luminescent signal against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) for each compound.

Interpreting the Results: Building the SAR Narrative

The true value of this guide lies in integrating the data from synthesis, physicochemical profiling, and biological assays to build a coherent Structure-Activity Relationship (SAR).

  • Correlating LogP and Activity: Does an increase in lipophilicity (higher LogP) correlate with increased potency? This could suggest that the compound is crossing cell membranes more effectively to reach an intracellular target, or that a hydrophobic pocket in the receptor is being engaged. Conversely, a drop in activity with very high LogP may indicate poor solubility or non-specific binding.

  • Evaluating Electronic Effects: How does replacing the electron-withdrawing bromine with a more strongly withdrawing group like -CN or -CF₃ affect potency? This can provide insight into the electronic requirements of the binding pocket, such as the presence of a hydrogen bond donor/acceptor or a cation-π interaction.

  • Probing Steric and Shape Constraints: Comparing the activity of the smaller -Cl analog to the larger -Br and the planar -vinyl group helps to map the steric boundaries of the binding site. A significant loss of activity with a larger group suggests a tight binding pocket.

By systematically replacing the 7-bromo substituent and meticulously measuring the impact on key properties, researchers can develop a clear understanding of the molecular features required for optimal biological activity. This iterative process of design, synthesis, and testing is the engine of modern drug discovery.

References

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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 7-Bromo-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel compound is paramount. This guide provides an in-depth comparative analysis of 7-Bromo-3-methyl-1H-indole, a heteroaromatic compound with established potent prostanoid activity and selectivity for platelets.[1] In the quest for targeted therapeutics, a thorough evaluation of off-target interactions is not merely a regulatory hurdle but a fundamental aspect of predicting clinical efficacy and safety. This document will delve into the cross-reactivity profile of this compound, offering a framework for its comparative assessment against other molecular targets, supported by detailed experimental methodologies.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The inherent reactivity of the indole ring system, however, necessitates a careful examination of a compound's selectivity to mitigate the risk of unintended pharmacological effects.

Comparative Selectivity Analysis: Prostanoid Receptor Panel

Prostanoids are a class of lipid mediators that exert their effects through a family of G-protein coupled receptors (GPCRs), including the prostaglandin (EP), prostacyclin (IP), thromboxane (TP), prostaglandin D2 (DP), and prostaglandin F2α (FP) receptors. Given that this compound is known to possess potent prostanoid activity, a primary cross-reactivity assessment should involve a comprehensive panel of these receptors.

Below is an illustrative comparison of the binding affinities (Ki, nM) of this compound and a well-characterized, non-selective prostanoid receptor agonist, PGE2, against a panel of human recombinant prostanoid receptors.

Disclaimer: The following quantitative data is presented for illustrative purposes to demonstrate a comparative cross-reactivity analysis. While based on the known prostanoid activity of the compound class, specific experimental values for this compound require empirical determination.

Table 1: Comparative Binding Affinities (Ki, nM) at Prostanoid Receptors

Receptor SubtypeThis compound (Hypothetical Ki, nM)Prostaglandin E2 (PGE2) (Reference Ki, nM)
EP1 85015
EP2 >10,0005
EP3 150.5
EP4 2,5001
DP1 >10,000>10,000
FP 5,50020
IP >10,000100
TP 2550

This hypothetical dataset positions this compound as a potent and selective ligand for the EP3 and TP receptors, with significantly lower affinity for other prostanoid receptor subtypes. Such a profile would suggest a more targeted mechanism of action compared to the broader activity of PGE2. The bromine substitution at the 7-position and the methyl group at the 3-position of the indole core likely contribute to this selectivity, a hypothesis that can be systematically explored through structure-activity relationship (SAR) studies.

Broader Cross-Reactivity Assessment: Kinase Inhibition Profile

The indole nucleus is a common scaffold in a multitude of kinase inhibitors. Therefore, a comprehensive cross-reactivity study should extend beyond the immediate target class to assess potential interactions with the human kinome. A broad kinase panel screen is an efficient method to identify potential off-target liabilities that could lead to unforeseen toxicities or provide opportunities for drug repositioning.

The following table illustrates a hypothetical screening of this compound at a concentration of 10 µM against a panel of representative kinases.

Disclaimer: The following quantitative data is presented for illustrative purposes. Specific experimental values for this compound against a kinase panel require empirical determination.

Table 2: Illustrative Kinase Cross-Reactivity Profile (% Inhibition at 10 µM)

Kinase Target% Inhibition (Hypothetical)Kinase Family
CDK2/cyclin A 8CMGC
VEGFR2 12Tyrosine Kinase
PKA 5AGC
PKCα 9AGC
Src 15Tyrosine Kinase
p38α 7CMGC
GSK3β 11CMGC

The hypothetical data in Table 2 suggests that this compound has a favorable kinase selectivity profile, with minimal inhibition of the screened kinases at a high concentration. This would indicate a low propensity for off-target effects mediated by these kinases. However, it is crucial to perform such screens against a much larger panel of kinases to gain a more complete understanding of the compound's selectivity.

Experimental Protocols

To ensure the scientific integrity and reproducibility of cross-reactivity studies, detailed and validated protocols are essential. The following are representative methodologies for assessing the activity of this compound at prostanoid receptors and on platelet function.

Protocol 1: Competitive Radioligand Binding Assay for Prostanoid Receptors

This protocol outlines the determination of binding affinity (Ki) of a test compound for a specific prostanoid receptor subtype using a competitive radioligand binding assay.

Materials:

  • HEK293 cells stably expressing the human prostanoid receptor of interest (e.g., EP3).

  • Radioligand (e.g., [3H]-PGE2).

  • Unlabeled competitor (e.g., unlabeled PGE2 for non-specific binding).

  • This compound.

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Culture and harvest HEK293 cells expressing the target receptor. Homogenize the cells in ice-cold binding buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.

  • Assay Setup: In a 96-well microplate, add the following to triplicate wells:

    • Total Binding: 50 µL of binding buffer, 50 µL of radioligand, and 100 µL of membrane preparation.

    • Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled competitor, 50 µL of radioligand, and 100 µL of membrane preparation.

    • Test Compound: 50 µL of serially diluted this compound, 50 µL of radioligand, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Light Transmission Aggregometry (LTA) for Platelet Function

This protocol measures the ability of a test compound to inhibit platelet aggregation induced by an agonist.

Materials:

  • Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Platelet agonist (e.g., ADP, collagen, thrombin receptor activating peptide - TRAP).

  • This compound.

  • Saline solution.

  • Light transmission aggregometer.

Procedure:

  • PRP and PPP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.

  • Instrument Calibration: Calibrate the aggregometer using PPP to set 100% aggregation and PRP to set 0% aggregation.

  • Assay:

    • Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

    • Add a vehicle control or a specific concentration of this compound to the PRP and incubate for a defined period (e.g., 5 minutes).

    • Add the platelet agonist to initiate aggregation and record the change in light transmission over time (typically 5-10 minutes).

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each condition.

    • Calculate the percentage inhibition of aggregation by the test compound compared to the vehicle control.

    • Generate a dose-response curve by plotting the percentage inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Visualizing Cross-Reactivity Concepts

To better conceptualize the importance of cross-reactivity, the following diagrams illustrate a hypothetical signaling pathway and a screening workflow.

cluster_0 Primary Target Pathway cluster_1 Potential Off-Target Pathway This compound This compound EP3 Receptor EP3 Receptor This compound->EP3 Receptor Binds Kinase X Kinase X This compound->Kinase X Weakly Binds Gi Protein Gi Protein EP3 Receptor->Gi Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi Protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases Platelet Aggregation Inhibition Platelet Aggregation Inhibition cAMP->Platelet Aggregation Inhibition Leads to Substrate Substrate Kinase X->Substrate Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Unintended Cellular Effect Unintended Cellular Effect Phosphorylated Substrate->Unintended Cellular Effect

Caption: Hypothetical signaling pathways of this compound.

Start Start Primary Assay Primary Target Assay (e.g., EP3 Receptor Binding) Start->Primary Assay Active Active Primary Assay->Active Prostanoid Panel Prostanoid Receptor Panel Screen Active->Prostanoid Panel Yes Stop Stop Active->Stop No Selective Selective Prostanoid Panel->Selective Broad Kinase Panel Broad Kinase Panel Screen (e.g., 400+ kinases) Selective->Broad Kinase Panel Yes Selective->Stop No OffTargetHits OffTargetHits Broad Kinase Panel->OffTargetHits Cellular Assays Functional Cellular Assays (e.g., Platelet Aggregation) OffTargetHits->Cellular Assays No significant hits OffTargetHits->Stop Significant hits InVivo In Vivo Efficacy and Toxicity Studies Cellular Assays->InVivo LeadCandidate Lead Candidate InVivo->LeadCandidate

Caption: A comprehensive cross-reactivity screening cascade.

Conclusion

This guide has provided a framework for the comprehensive cross-reactivity assessment of this compound. By combining targeted assays against the primary target class with broad, panel-based screening, researchers can build a detailed selectivity profile. This, in turn, enables a more informed decision-making process in the early stages of drug discovery and development. The provided protocols and workflows serve as a starting point for establishing a robust and self-validating system for characterizing the selectivity of this and other novel chemical entities.

References

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The Efficacy of 7-Bromo-3-methyl-1H-indole in the Landscape of Bioactive Indole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural and synthetic molecules with profound biological activities.[1][2][3] Its inherent ability to interact with diverse biological targets has led to the development of numerous therapeutic agents. This guide provides a comparative analysis of the efficacy of 7-Bromo-3-methyl-1H-indole alongside other notable indole derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and mechanistic insights.

The Indole Nucleus: A Privileged Scaffold in Drug Discovery

The indole ring system, a fusion of a benzene and a pyrrole ring, is a key structural motif in many biologically active compounds.[1][4][5] This includes essential biomolecules like the neurotransmitter serotonin and the hormone melatonin, as well as a multitude of pharmaceuticals. The versatility of the indole scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects.[1][6] Indole derivatives have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2][7]

This compound: A Profile

This compound is a halogenated indole derivative that has been noted for its utility in in-vitro synthesis and its potential as a prostanoid. While extensive comparative efficacy studies are not widely published, its structure suggests potential for various biological activities, a common trait among halogenated indoles which often exhibit enhanced potency. The bromine atom at the 7-position can influence the molecule's electronic properties and its ability to interact with biological targets.

Comparative Efficacy Analysis: Indole Derivatives in Focus

To contextualize the potential efficacy of this compound, this section provides a comparative overview of other well-characterized indole derivatives across key therapeutic areas. The following comparisons are based on available experimental data from diverse studies and are intended to provide a reference framework rather than a direct head-to-head evaluation.

Anticancer Activity

Indole derivatives are a significant class of anticancer agents, acting through various mechanisms such as inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[1][3][8][9]

. Comparative Data on Anticancer Activity of Indole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
3-Bromo-1-ethyl-1H-indole LnCap (Prostate)248.15Cytotoxic[10][11]
HepG2 (Liver)139.81Cytotoxic[10][11]
Caco-2 (Colon)164.72Cytotoxic[10][11]
Compound 5f (Ursolic acid-indole hybrid) SMMC-7721 (Liver)0.56Topoisomerase IIα inhibitor, induces apoptosis[12]
HepG2 (Liver)0.91Topoisomerase IIα inhibitor, induces apoptosis[12]
Compound 23p (5-bromo-7-azaindolin-2-one derivative) HepG2 (Liver)2.357Antitumor[13]
A549 (Lung)3.012Antitumor[13]
Skov-3 (Ovarian)2.876Antitumor[13]
Compound 55 (Indole derivative) Various0.0003 - 0.009Tubulin polymerization inhibitor, induces apoptosis[14]

Note: The experimental conditions for the cited IC50 values may vary between studies.

The data highlights the potent anticancer activity of various indole derivatives. For instance, the ursolic acid-indole hybrid 5f demonstrates sub-micromolar efficacy against liver cancer cell lines by inhibiting topoisomerase IIα and inducing apoptosis.[12] Similarly, a specific indole derivative, compound 55 , shows exceptionally high potency by inhibiting tubulin polymerization.[14] In contrast, 3-Bromo-1-ethyl-1H-indole exhibits cytotoxic effects at higher micromolar concentrations.[10][11] The efficacy of this compound in anticancer applications remains to be extensively studied and quantified.

G cluster_tubulin Tubulin Dynamics cluster_drug Drug Action Alpha-tubulin Alpha-tubulin Microtubule Microtubule Alpha-tubulin->Microtubule Polymerization Beta-tubulin Beta-tubulin Beta-tubulin->Microtubule Cell_Division Cell_Division Microtubule->Cell_Division Mitotic Spindle Apoptosis Apoptosis Microtubule->Apoptosis Disruption leads to Indole_Derivative Anticancer Indole (e.g., Compound 55) Indole_Derivative->Beta-tubulin Binds to Colchicine Site caption Figure 1: Simplified pathway of tubulin polymerization inhibition. G Start Start Prepare_Serial_Dilutions Prepare 2-fold serial dilutions of indole derivative in broth Start->Prepare_Serial_Dilutions Inoculate_Wells Inoculate each well with a standardized bacterial suspension Prepare_Serial_Dilutions->Inoculate_Wells Incubate_Plate Incubate the 96-well plate at 37°C for 16-20 hours Inoculate_Wells->Incubate_Plate Observe_Growth Visually inspect for turbidity (bacterial growth) Incubate_Plate->Observe_Growth Determine_MIC MIC is the lowest concentration with no visible growth Observe_Growth->Determine_MIC End End Determine_MIC->End caption Figure 2: Broth microdilution workflow for MIC determination.

Caption: Figure 2: Broth microdilution workflow for MIC determination.

Anti-inflammatory Activity

Certain indole derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory pathways. [15][16][17][18][19] . Comparative Data on Anti-inflammatory Activity of Indole Derivatives

CompoundAssayIC50Mechanism of ActionReference
6-Bromoindole NO inhibition (RAW264.7 cells)~30.8 µg/mLInhibition of NFκB translocation[15]
TNFα inhibition (RAW264.7 cells)~43.03 µg/mLInhibition of NFκB translocation[15]
5-Bromoisatin NO inhibition (RAW264.7 cells)34.3 µg/mL (151.6 µM)Not specified[15]
Ursolic acid-indole derivative (UA-1) NO inhibition (RAW 264.7 cells)2.2 µMDownregulation of iNOS, COX-2, p-NF-κB p65[16]
Indole derivative (13b) IL-6 inhibition2.294 µMNot specified[17]
NO inhibition10.992 µMNot specified[17]
TNF-α inhibition12.901 µMNot specified[17]

Note: The IC50 values represent the concentration of the compound required to inhibit a biological process by 50%.

Brominated indoles, such as 6-bromoindole and 5-bromoisatin , have demonstrated significant anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines. [15]The mechanism for 6-bromoindole involves the inhibition of NFκB translocation. [15]The ursolic acid-indole derivative UA-1 exhibits potent NO inhibition at a low micromolar concentration. [16]Given that this compound is a brominated indole, it is plausible that it may also possess anti-inflammatory properties, though this requires experimental validation.

G LPS LPS (Inflammatory Stimulus) TLR4 Toll-like Receptor 4 LPS->TLR4 IKK IκB kinase TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, iNOS) Nucleus->Pro-inflammatory_Genes Brominated_Indole Brominated Indole (e.g., 6-Bromoindole) Brominated_Indole->IKK Inhibits caption Figure 3: Inhibition of the NF-κB inflammatory pathway.

Sources

A Researcher's Guide to Quantifying the Prostanoid Activity of Novel Indole Compounds: The Case of 7-Bromo-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to quantify the prostanoid activity of novel chemical entities, using 7-Bromo-3-methyl-1H-indole as a primary example. While this compound has been reported to possess potent prostanoid activity with selectivity for platelets, detailed public-domain experimental data remains scarce[1]. This document, therefore, serves as a practical roadmap for the systematic evaluation of such compounds, from initial receptor binding assessment to functional downstream signaling pathway analysis.

Introduction: The Prostanoid Signaling Landscape

Prostanoids are a class of lipid signaling molecules derived from arachidonic acid through the cyclooxygenase (COX) pathways. They are critical regulators of a vast array of physiological and pathological processes, including inflammation, pain, fever, platelet aggregation, and blood pressure homeostasis.[2][3] Prostanoids exert their effects by binding to a family of nine distinct G-protein coupled receptors (GPCRs): DP1, DP2 (CRTH2), EP1-4, FP, IP, and TP.[4][5][6] These receptors, upon activation, couple to different G-proteins (Gαs, Gαi, or Gαq), initiating downstream signaling cascades that modulate intracellular levels of cyclic adenosine monophosphate (cAMP) or calcium (Ca²+).[7][8]

The diverse and potent effects of prostanoids make their receptors significant targets for therapeutic intervention.[9][10] Consequently, the precise characterization of how a novel compound interacts with this receptor family is a critical step in drug discovery.

The Subject of Investigation: this compound

This compound is a heteroaromatic indole derivative.[1] Its structural similarity to other biologically active indoles, which are known to interact with various receptor systems, makes it a compound of interest.[1][11] The anecdotal report of its "potent prostanoid activity" and "selectivity for platelets" strongly suggests an interaction with the thromboxane A2 receptor (TP), the primary prostanoid receptor on platelets responsible for aggregation.[1] However, without empirical data, its full pharmacological profile remains unknown. It could be an agonist, an antagonist, or even exhibit biased signaling. The following sections outline the experimental workflows required to elucidate this profile.

Experimental Workflow for Characterizing Prostanoid Activity

A multi-tiered approach is essential for a thorough characterization. This typically involves primary binding assays to determine affinity and selectivity, followed by functional assays to ascertain the nature and potency of the compound's effect on receptor signaling.

Workflow Overview

The logical flow of experiments is designed to first identify which receptor(s) the compound binds to and with what affinity, and then to determine the functional consequence of that binding.

G cluster_0 Tier 1: Binding Affinity & Selectivity cluster_1 Tier 2: Functional Activity & Potency cluster_2 Tier 3: Physiological Response a Radioligand Binding Assays b Panel of 9 Prostanoid Receptors (DP1, DP2, EP1-4, FP, IP, TP) a->b Screening c Second Messenger Assays b->c Identified 'Hit' Receptors d cAMP Assays (for Gs/Gi-coupled receptors: DP1, EP2, EP4, IP, DP2, EP3) c->d Select based on receptor e Calcium Mobilization Assays (for Gq-coupled receptors: EP1, FP, TP) c->e Select based on receptor f Cell-Based Functional Assays (e.g., Platelet Aggregation) d->f Confirmed Functional Activity e->f Confirmed Functional Activity

Caption: Experimental workflow for characterizing a novel compound.

Tier 1: Radioligand Binding Assays

The first step is to determine if this compound directly interacts with any of the nine prostanoid receptors. Competitive radioligand binding assays are the gold standard for this purpose, providing data on binding affinity (Ki).[11]

Protocol: Competitive Prostanoid Receptor Binding Assay

This protocol describes a filtration-based assay using cell membranes expressing the target receptor and a specific radioligand.

Materials:

  • Cell Membranes: Commercially available or prepared from cell lines overexpressing a single human prostanoid receptor subtype (e.g., HEK293 cells).

  • Radioligand: A tritiated ([³H]) prostanoid agonist or antagonist specific for the receptor being assayed (e.g., [³H]-SQ 29,548 for the TP receptor).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Non-specific Binding (NSB) Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., U-46619 for the TP receptor).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[11]

  • 96-well Filter Plates: Glass fiber filters pre-treated with 0.3% polyethyleneimine.[11]

  • Scintillation Cocktail & Microplate Scintillation Counter.

Procedure:

  • Plate Setup: Designate wells for Total Binding (TB), Non-specific Binding (NSB), and the test compound at various concentrations.

  • Reagent Addition:

    • To all wells, add the cell membrane suspension.

    • To all wells, add the specific [³H]-radioligand at a concentration near its Kd.

    • To NSB wells, add the high concentration of the unlabeled ligand.

    • To test compound wells, add the serial dilutions of this compound.

    • To TB wells, add assay buffer.

  • Incubation: Incubate the plate at room temperature for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold and wash several times with ice-cold wash buffer to separate bound from free radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity in a microplate scintillation counter.

Data Analysis: The data is used to generate a dose-response curve by plotting the percentage of specific binding against the log concentration of the test compound. The IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined from this curve. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2: Functional Second Messenger Assays

Once binding affinity is established, the next critical step is to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). This is achieved by measuring the downstream second messengers, cAMP and intracellular calcium.[12]

Prostanoid Receptor Signaling Pathways

Understanding which pathway each receptor utilizes is key to selecting the correct assay.

G cluster_Gs Gαs-Coupled cluster_Gi Gαi-Coupled cluster_Gq Gαq-Coupled DP1 DP1 AC_stim Adenylate Cyclase (Stimulation) DP1->AC_stim EP2 EP2 EP2->AC_stim EP4 EP4 EP4->AC_stim IP IP IP->AC_stim DP2 DP2 (CRTH2) AC_inhib Adenylate Cyclase (Inhibition) DP2->AC_inhib EP3 EP3 EP3->AC_inhib EP1 EP1 PLC Phospholipase C EP1->PLC FP FP FP->PLC TP TP TP->PLC cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Ca_inc ↑ Intracellular Ca²⁺ PLC->Ca_inc

Caption: Major signaling pathways of prostanoid receptors.

Protocol: cAMP Accumulation Assay (for Gs/Gi-coupled receptors)

This protocol is suitable for DP1, DP2, EP2, EP3, EP4, and IP receptors and can be performed using various commercial kits (e.g., HTRF, AlphaScreen, GloSensor™).[6][13][14][15]

Materials:

  • Cell Line: A cell line stably expressing the target Gs or Gi-coupled prostanoid receptor.

  • cAMP Assay Kit: A commercial kit based on competitive immunoassay or a biosensor.[16]

  • Test Compound: this compound.

  • Reference Agonist: A known agonist for the target receptor (e.g., PGE2 for EP4).

  • Forskolin (for Gi assays): An adenylate cyclase activator.

  • IBMX: A phosphodiesterase inhibitor to prevent cAMP degradation.

Procedure (Agonist Mode):

  • Cell Plating: Seed cells into a 96- or 384-well plate and culture overnight.

  • Pre-incubation: Replace culture medium with stimulation buffer containing IBMX and incubate.

  • Compound Addition: Add serial dilutions of this compound or the reference agonist.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP production.

  • Cell Lysis & Detection: Add lysis buffer and detection reagents according to the kit manufacturer's instructions.

  • Signal Measurement: Read the plate on a suitable plate reader (e.g., luminometer, fluorescence reader).

Procedure (Antagonist Mode):

  • Follow steps 1 and 2 above.

  • Antagonist Pre-incubation: Add serial dilutions of this compound and incubate.

  • Agonist Challenge: Add the reference agonist at its EC80 concentration to all wells (except baseline controls).

  • Proceed with steps 4-6 as in the agonist mode.

Data Analysis:

  • Agonist: Plot the signal against the log concentration of the compound to determine the EC50 (potency) and the maximum response (efficacy).

  • Antagonist: Plot the signal against the log concentration of the compound to determine the IC50.

Protocol: Calcium Mobilization Assay (for Gq-coupled receptors)

This assay is used for EP1, FP, and TP receptors, which signal through the Gq pathway to release intracellular calcium stores.

Materials:

  • Cell Line: A cell line stably expressing the target Gq-coupled prostanoid receptor.

  • Calcium-sensitive Dye: e.g., Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compound: this compound.

  • Reference Agonist: A known agonist for the target receptor (e.g., U-46619 for TP).

  • Fluorescence Plate Reader: With automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed cells into a black-walled, clear-bottom 96- or 384-well plate.

  • Dye Loading: Remove culture medium and add the calcium-sensitive dye dissolved in assay buffer. Incubate in the dark to allow dye to enter the cells.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Signal Measurement:

    • Place the plate in the fluorescence reader.

    • Establish a baseline fluorescence reading.

    • Agonist Mode: Inject serial dilutions of this compound and immediately begin kinetic reading of fluorescence intensity over time.

    • Antagonist Mode: Pre-incubate cells with serial dilutions of the test compound before injecting a reference agonist at its EC80 concentration.

  • Data Analysis: The change in fluorescence intensity (peak minus baseline) is plotted against the log concentration of the compound to determine EC50 (agonist) or IC50 (antagonist).

Data Presentation and Comparison

To provide a clear comparison, all quantitative data should be summarized in tables. The following tables present hypothetical data for this compound to illustrate how its profile would be compared against standard, well-characterized prostanoid receptor ligands.

Table 1: Hypothetical Binding Affinity (Ki) of this compound at Human Prostanoid Receptors

ReceptorThis compound Ki (nM)Reference Ligand Ki (nM)Reference Ligand
TP 5.2 2.1SQ 29,548 (Antagonist)
DP1 >10,00015BW A868C (Antagonist)
DP2 >10,0008.9CAY10471 (Antagonist)
EP1 85016PGE2 (Agonist)
EP2 >10,00017PGE2 (Agonist)
EP3 1,2000.3Sulprostone (Agonist)
EP4 >10,0000.8PGE2 (Agonist)
FP 2,5001.1PGF2α (Agonist)
IP >10,0004.0Iloprost (Agonist)

This hypothetical data suggests high affinity and selectivity for the TP receptor.

Table 2: Hypothetical Functional Activity of this compound at the Human TP Receptor

AssayParameterThis compoundU-46619 (Reference Agonist)
Calcium Mobilization EC50 (nM)No agonist activity detected8.5
IC50 (nM)15.8N/A
Mode of ActionAntagonistAgonist

This hypothetical functional data indicates that the compound is a potent TP receptor antagonist.

Conclusion

The experimental framework detailed in this guide provides a robust and systematic approach to definitively quantify the prostanoid activity of a novel compound like this compound. By progressing from broad receptor panel screening to specific functional assays, researchers can build a comprehensive pharmacological profile, determining receptor selectivity, potency (Ki, EC50/IC50), and modality (agonist vs. antagonist). This rigorous, data-driven characterization is indispensable for advancing our understanding of new chemical entities and for making informed decisions in the drug development pipeline.

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  • Ushikubi, F., Hirata, M., & Narumiya, S. (1995). Molecular biology of prostanoid receptors. Journal of Lipid Mediators and Cell Signalling, 12(2-3), 343-357.
  • Abramovitz, M., Adam, M., Boie, Y., et al. (2000). The utilization of recombinant prostanoid receptors to determine the affinities and selectivities of prostaglandins and related analogs. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1483(2), 285-293.
  • Kiriyama, M., Ushikubi, F., Kobayashi, T., et al. (1997). Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors. British Journal of Pharmacology, 122(2), 217-224.
  • Murata, T., Ushikubi, F., Matsuoka, T., et al. (1997). Altered pain perception and inflammatory response in mice lacking prostacyclin receptor.
  • Mark, G. L., & Pierce, K. L. (2021). A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action. Journal of Cellular Communication and Signaling, 15(2), 155-184. [Link][3]
  • Funk, C. D. (2001). Prostaglandins and leukotrienes: advances in eicosanoid biology. Science, 294(5548), 1871-1875.
  • Narumiya, S., & FitzGerald, G. A. (2001). Genetic and pharmacological analysis of prostanoid receptor function.
  • Okuda-Ashitaka, E., & Ito, S. (1999). Prostaglandin D synthase and its receptors.
  • Tilley, S. L., Coffman, T. M., & Koller, B. H. (2001). Mixed messages: modulation of inflammation and immune responses by prostaglandins and thromboxanes.
  • Hirata, M., Kakizuka, A., Aizawa, M., Ushikubi, F., & Narumiya, S. (1994). Molecular characterization of a cDNA for a human thromboxane A2 receptor.

Sources

A Senior Application Scientist's Guide to 7-Bromo-3-methyl-1H-indole: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. The indole nucleus is a privileged scaffold, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] The strategic placement of substituents on this bicyclic structure allows for the fine-tuning of its pharmacological properties. This guide provides an in-depth, objective comparison of 7-Bromo-3-methyl-1H-indole with other key indole alternatives, supported by experimental data to inform your selection process.

The Strategic Importance of Substitution: A Comparative Overview

The indole scaffold presents multiple positions for substitution, with each position offering a unique vector for modifying the molecule's interaction with biological targets. The choice of where to place a substituent, such as a bromine atom, is a key consideration in drug design. This guide will focus on the impact of bromine substitution at various positions of the 3-methyl-1H-indole core, with a primary focus on the 7-bromo isomer.

The bromine atom is a particularly interesting substituent. Its size and electronegativity can influence the molecule's conformation and electronic properties, while also serving as a versatile chemical handle for further synthetic modifications, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][5]

Synthesis and Characterization: A Head-to-Head Comparison

The accessibility and characterization of a compound are primary considerations for its adoption in a research workflow. Here, we compare the synthesis and key spectroscopic data of this compound with its isomers.

Synthetic Accessibility

Recent advances in synthetic organic chemistry have provided efficient routes to various substituted indoles. Photocatalytic methods, for instance, offer a mild and efficient approach for the synthesis of the indole core.[6][7][8][9][10] For the specific synthesis of brominated indoles, traditional electrophilic bromination and more modern, regioselective methods are employed.

The following diagram illustrates a generalized modern synthetic approach to indole derivatives, highlighting the versatility of these methods.

Synthesis_Workflow Start Aryl Amine Precursor Photocatalysis Visible-Light Photocatalysis (e.g., with Eosin Y derivative) Start->Photocatalysis Cyclization Intramolecular Cyclization Photocatalysis->Cyclization Indole_Core Indole Core Synthesis Cyclization->Indole_Core Bromination Regioselective Bromination (e.g., NBS) Indole_Core->Bromination Bromoindole Bromo-substituted Indole Bromination->Bromoindole Suzuki_Coupling Suzuki-Miyaura Coupling (Pd-catalyzed) Bromoindole->Suzuki_Coupling Functionalized_Indole Further Functionalized Indole Derivatives Suzuki_Coupling->Functionalized_Indole VEGF_Signaling cluster_cell Endothelial Cell VEGFR VEGF Receptor PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation & Migration PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Bromoindole Bromoindole Derivative (e.g., 2-NPHC) VEGF VEGF Bromoindole->VEGF Inhibits Expression VEGF->VEGFR Binds Suzuki_Workflow Start Combine Reactants: - Bromoindole - Boronic Acid - Palladium Catalyst - Base Inert_Atmosphere Establish Inert Atmosphere (e.g., Argon) Start->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating Heat and Stir (e.g., 80-110°C) Solvent_Addition->Heating Monitoring Monitor Reaction Progress (TLC or LC-MS) Heating->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product Pure Coupled Product Purification->Final_Product

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Bromo-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 7-Bromo-3-methyl-1H-indole. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. This document is structured to provide not just procedural steps, but the scientific rationale underpinning them, ensuring a culture of safety and regulatory adherence in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a halogenated heterocyclic compound. While specific toxicological data for this exact molecule is not extensively published, the hazards can be reliably inferred from Safety Data Sheets (SDS) of structurally similar brominated indoles.[1][2][3] The primary risks are associated with its irritant properties and potential toxicity, characteristic of many halogenated organic molecules.[1][3][4]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these hazards.

Table 1: GHS Hazard Classification for Structurally Related Bromo-Indoles

Hazard Class Category Hazard Statement Source
Acute Toxicity, Oral Category 3/4 Toxic or Harmful if swallowed [1][3]
Skin Corrosion/Irritation Category 2 Causes skin irritation [2][3]
Serious Eye Damage/Irritation Category 2 Causes serious eye irritation [1][2][3]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation |[2][3] |

Core Scientific Insight: The presence of the carbon-bromine bond and the indole nucleus dictates the compound's reactivity and toxicological profile. Upon thermal decomposition, halogenated organic compounds can release hazardous gases such as hydrogen halides (in this case, hydrogen bromide) and nitrogen oxides (NOx).[1][3][5] This is a critical factor influencing the selection of the ultimate disposal method.

Regulatory Framework: The Principle of "Cradle-to-Grave"

As a halogenated organic compound, this compound falls under stringent environmental regulations. In the United States, the Environmental Protection Agency (EPA) classifies such materials under the Resource Conservation and Recovery Act (RCRA). Specifically, it is categorized as a "halogenated organic compound" (HOC), which is subject to specific treatment standards before land disposal.[6][7][8] Your institution's Environmental Health and Safety (EHS) office is the ultimate authority on interpreting and implementing these federal and local regulations.[9][10]

The core principle is "cradle-to-grave" management, meaning the generator of the waste is responsible for it from creation to final, approved disposal.

Pre-Disposal Protocol: Safe Accumulation and On-site Management

Proper disposal begins in the laboratory at the point of generation. Adherence to the following on-site procedures is non-negotiable and forms the foundation of a safe disposal workflow.

Step 1: Waste Segregation

Immediately segregate waste containing this compound from all other waste streams.

  • Rationale: Mixing halogenated waste with non-halogenated waste (e.g., acetone, hexane) renders the entire volume "halogenated." This dramatically increases disposal costs and complicates the treatment process, as halogenated waste requires specialized incineration facilities equipped with acid gas scrubbers.[11]

  • Procedure:

    • Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Waste."

    • This includes the neat compound, reaction mixtures, contaminated solvents (e.g., from chromatography), and any contaminated materials.

Step 2: Containerization

Select an appropriate container for waste accumulation.

  • Rationale: The container must be chemically compatible with the waste and prevent leakage or vapor release.[10]

  • Procedure:

    • Use a sturdy, leak-proof container with a screw-top cap, preferably the original manufacturer's bottle or a designated waste container provided by your EHS department.

    • Ensure the container material is compatible (e.g., glass or polyethylene for organic solids/solutions). Do not use metal containers for potentially acidic waste.

    • The container must be kept closed at all times except when actively adding waste.[9]

Step 3: Labeling

Proper labeling is a critical compliance and safety requirement.

  • Rationale: In an emergency, first responders must be able to identify the contents immediately. For disposal, the contents must be accurately manifested.

  • Procedure:

    • Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[10]

    • Clearly write the full chemical name: "this compound" and list any other components (e.g., "Dichloromethane," "Methanol").

    • Indicate the approximate percentages of each component.

    • Record the date of accumulation.

Step 4: Temporary Storage (Satellite Accumulation Area - SAA)

Store the labeled waste container in a designated SAA.

  • Rationale: The SAA provides a secure, controlled location to accumulate waste prior to pickup, minimizing the risk of spills and exposure.[10]

  • Procedure:

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

    • Ensure the SAA is away from drains, heat sources, and incompatible materials like strong oxidizing agents, bases, or reducing agents.[1][5]

Disposal Workflow and Decision Logic

The following diagram illustrates the decision-making process for handling this compound from the moment it is deemed waste.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Licensed Contractor Operations A Waste Generated (e.g., unused reagent, reaction byproduct, contaminated material) B Select & Label 'Halogenated Organic Waste' Container A->B C Add Waste to Container B->C D Securely Close Container C->D E Store in Secondary Containment in Satellite Accumulation Area (SAA) D->E F Container Full or Project Complete? E->F F->C No, add more waste G Request Waste Pickup (via EHS Portal) F->G Yes H EHS Verifies Container Labeling & Condition G->H I Transport to Central Accumulation Facility H->I J Consolidation & Manifesting for Transport I->J K Transport to Approved TSDF* J->K L Final Disposal: High-Temperature Incineration K->L M *TSDF: Treatment, Storage, and Disposal Facility

Caption: Decision workflow for this compound disposal.

Spill Management Protocol

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area and prevent entry.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles (or face shield), and chemically resistant gloves (e.g., nitrile).[1][3] If the spill is large or generates dust, respiratory protection may be necessary.[3]

  • Contain the Spill:

    • For solid spills: Gently cover with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.[12] Do not sweep dry powder.

    • For liquid spills (solutions): Cover with a chemical absorbent pad or loose absorbent material, working from the outside in.

  • Clean-Up: Carefully collect the absorbed/contaminated material using spark-proof tools and place it into a designated hazardous waste container.[5][12]

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department, regardless of size.

Approved Final Disposal Methodology

The industry-standard and EPA-preferred method for destroying halogenated organic compounds like this compound is high-temperature incineration in a RCRA-permitted facility.[11]

  • Mechanism of Destruction: Incineration at temperatures typically exceeding 850°C provides the energy to break the stable carbon-carbon and carbon-bromine bonds, mineralizing the organic material into carbon dioxide, water, nitrogen gas, and hydrogen bromide (HBr).

  • Environmental Controls: These specialized facilities are equipped with extensive air pollution control systems. Critically, "scrubbers" are used to neutralize the acidic gases like HBr and NOx before they are released into the atmosphere.[11]

  • Why Other Methods are Unsuitable:

    • Landfill: Prohibited for untreated halogenated organic waste due to its potential to leach into groundwater.[6]

    • Sewer/Drain Disposal: Strictly prohibited. These compounds can be toxic to aquatic organisms and interfere with wastewater treatment processes.[13][14]

    • Evaporation: Prohibited. This action constitutes an uncontrolled release of a potentially hazardous substance into the atmosphere.[9]

By adhering to these scientifically-backed protocols, you ensure the safe management of this compound, protecting yourself, your colleagues, and the environment while maintaining full regulatory compliance.

References

  • 7-Bromo-1-methyl-1H-indole - SAFETY DATA SHEET. (2014).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). This SDS specifies that waste material must be disposed of in accordance with national and local regulations and should not be mixed with other waste.
  • 7-Bromoindole SDS, 51417-51-7 Safety Data Sheets - ECHEMI.
  • SAFETY DATA SHEET - Fisher Scientific. (2014). This SDS for 7-Bromo-1-methyl-1H-indole lists incompatible materials and hazardous decomposition products, including hydrogen halides and bromine.
  • SAFETY DATA SHEET - Fisher Scientific. This SDS for 7-Bromoindole details its classification as harmful if swallowed, in contact with skin, or if inhaled, and outlines necessary PPE.
  • Aldrich 274372 - SAFETY DATA SHEET. (2025).
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA. (1988).
  • 4-Bromo-3-methyl-1H-indole - Apollo Scientific.
  • Toxic effects of brominated indoles and phenols on zebrafish embryos - PubMed. (2006). A research article highlighting the potential ecotoxicity of brominated indoles, underscoring the importance of preventing environmental release. [Link]
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. A list from the Code of Federal Regulations identifying HOCs that are subject to land disposal restrictions. [Link]
  • A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants - PubMed. (2019). This review discusses the environmental fate and toxicity of various brominated compounds, providing context for their potential impact. [Link]
  • Occurrence, bioaccumulation, fate, and risk assessment of novel brominated flame retardants (NBFRs) in aquatic environments - A review. (2021). This article reviews the behavior of brominated compounds in aquatic systems, reinforcing the need to prevent sewer disposal.
  • Brominated Indoles and Phenols in Marine Sediment and Water Extracts from the North and Baltic Seas–Concentrations and Effects - ResearchGate. (2006). This study shows the presence and ecotoxicological effects of brominated indoles in marine environments. [Link]
  • Hazardous Waste Disposal Guide - Dartmouth College.
  • Bromination Process For Disposal Of Spilled Hazardous Materials - EPA. (1983). An EPA document discussing a chemical treatment process for hazardous materials, providing insight into the chemical breakdown of such compounds. [Link]
  • Toxic Effects of Brominated Indoles and Phenols on Zebrafish Embryos - ResearchGate. (2006).
  • EPA HAZARDOUS WASTE CODES.
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds - California Code of Regulations.
  • 7-Bromo-1-methyl-1H-indole 97% | 280752-68-3 - ChemicalBook.
  • Guidelines: Handling and Disposal of Chemicals - Purdue College of Engineering.
  • Metal-halogen exchange of bromoindoles. A route to substituted indoles - ACS Publications. (1985). This publication, while focused on synthesis, provides context on the reactivity of the carbon-bromine bond in indoles.
  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2014).
  • Hazardous Waste Disposal Guidelines - Purdue University.
  • This compound - CymitQuimica. A product page providing basic chemical properties for the target compound.
  • 7-Bromo-1-methyl-1H-indole - Apollo Scientific.
  • CAS 280752-68-3: 7-bromo-1-methyl-1H-indole | CymitQuimica. This product description notes that safety precautions should be taken with brominated compounds due to potential toxicity and environmental concerns.
  • 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate - MDPI. (2022). A research article on the synthesis of a complex molecule containing a bromo-indole moiety.
  • 280752-68-3|7-Bromo-1-methyl-1H-indole|BLD Pharm.
  • 7-Bromo-1-methyl-1H-indole, 97%, Thermo Scientific.
  • 7-Bromo-1-methyl-1H-indole | CAS 280752-68-3 | SCBT - Santa Cruz Biotechnology. A product listing for research use.

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A Researcher's Guide to Personal Protective Equipment (PPE) for Handling 7-Bromo-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when working with compounds like 7-Bromo-3-methyl-1H-indole. While its full toxicological profile may still be under investigation, the available data on analogous structures demands a proactive and rigorous approach to safety. This guide provides essential, immediate safety and logistical information, with a focus on the correct selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Risks: Hazard Profile of Brominated Indoles

Safety protocols are not arbitrary; they are a direct response to the known and potential hazards of a substance. Safety Data Sheets (SDS) for closely related brominated indoles consistently highlight the following risks:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2]

  • Serious Eye Irritation: The compound poses a significant risk of causing serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[1][2]

  • Harmful if Swallowed or Inhaled: Some brominated indoles are classified as harmful if ingested or inhaled.[2]

Given these hazards, a multi-layered PPE strategy is not just recommended; it is imperative.

Core Principles of PPE Selection

The selection of appropriate PPE is a critical control measure. The following decision-making framework, presented here as a workflow diagram, should guide your choices.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_disposal Disposal Protocol Start Start: Handling This compound Assess_Quantity Assess Quantity (mg vs. g scale) Start->Assess_Quantity Assess_Operation Assess Operation (Weighing, solution, reaction) Assess_Quantity->Assess_Operation All quantities Base_PPE Baseline PPE: - Safety Glasses - Lab Coat - Nitrile Gloves (double-gloved) Assess_Operation->Base_PPE Solution handling Enhanced_PPE Enhanced PPE: - Chemical Splash Goggles - Chemical-Resistant Apron - Face Shield Assess_Operation->Enhanced_PPE Weighing solid, potential for splash Dispose_PPE Contaminated PPE Disposal: - Place in sealed bag - Dispose as hazardous waste Base_PPE->Dispose_PPE Respiratory_Protection Respiratory Protection: - Fume Hood (primary) - N95/P100 Respirator (secondary) Enhanced_PPE->Respiratory_Protection Risk of aerosolization Enhanced_PPE->Dispose_PPE Respiratory_Protection->Dispose_PPE

Caption: PPE selection workflow for handling this compound.

Essential Personal Protective Equipment: A Detailed Breakdown

The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (small scale, <1g) Chemical splash gogglesDouble-gloved with nitrile glovesFlame-resistant lab coatWork within a certified chemical fume hood
Running reactions and workups (any scale) Chemical splash goggles and face shieldDouble-gloved with nitrile glovesFlame-resistant lab coat and chemical-resistant apronWork within a certified chemical fume hood
Large scale operations (>1g) or potential for aerosolization Chemical splash goggles and face shieldDouble-gloved with nitrile glovesFlame-resistant lab coat and chemical-resistant apronWork within a certified chemical fume hood. Consider N95 or P100 respirator for transfers outside of the hood.
Cleaning glassware Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesFlame-resistant lab coatWell-ventilated area
Eye and Face Protection: Your First Line of Defense

Given the serious eye irritation potential, standard safety glasses are insufficient.[1]

  • Chemical Splash Goggles: These should be worn at all times when handling the solid or solutions of this compound. They provide a seal around the eyes, protecting from splashes and airborne particles. Ensure they meet ANSI Z87.1 standards.[3]

  • Face Shield: When there is a significant risk of splashing, such as during transfers of larger volumes or when a reaction is under pressure, a face shield should be worn in addition to chemical splash goggles.[3] A face shield alone does not provide adequate eye protection.

Hand Protection: Preventing Dermal Exposure
  • Gloves: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or when working with solutions, double-gloving is a prudent measure. Always inspect gloves for any signs of degradation or puncture before use.[4]

  • Proper Glove Removal: Avoid cross-contamination by removing gloves correctly. Peel one glove off by turning it inside out, then use the clean hand to remove the other glove by sliding a finger under the cuff and peeling it off inside out.

Body Protection: Shielding from Spills and Splashes
  • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[3]

  • Chemical-Resistant Apron: For procedures with a higher risk of spills, such as when handling larger quantities, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[5]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.[3]

Respiratory Protection: Minimizing Inhalation Risk

The primary method for controlling respiratory exposure is to handle this compound within a properly functioning chemical fume hood.[2]

  • Chemical Fume Hood: All weighing, solution preparation, and reactions should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.

  • Respirators: In the rare event that work must be performed outside of a fume hood where there is a potential for aerosolization, a NIOSH-approved respirator with an N95 or P100 particulate filter may be necessary.[2][6] A proper fit test and training are required for respirator use.

Operational and Disposal Plans: A Step-by-Step Guide

Handling Procedure:

  • Preparation: Before handling the compound, ensure that an eyewash station and safety shower are readily accessible and unobstructed.[2][6]

  • Donning PPE: Put on your lab coat, followed by chemical splash goggles. Then, don your first pair of gloves, followed by the second pair, ensuring the cuffs of the outer gloves are over the sleeves of your lab coat. If required, add a face shield and chemical-resistant apron.

  • Handling: Conduct all manipulations within a chemical fume hood.

  • Post-Handling: After handling is complete, wipe down the work area with an appropriate solvent.

Disposal of Contaminated PPE and Waste:

  • Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh paper, and pipette tips, should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions should be disposed of in a properly labeled hazardous waste container. Do not pour down the drain.[7]

  • Doffing PPE: Remove your PPE in the reverse order it was put on, being careful to avoid contaminating your skin. The outer pair of gloves should be removed first. The lab coat should be the last item removed.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing all PPE.[8]

By adhering to these stringent PPE protocols, you are not only ensuring your personal safety but also contributing to a culture of safety within your research environment.

References

  • 7-Bromoindole SDS, 51417-51-7 Safety Data Sheets - ECHEMI. URL: https://www.echemi.com/sds/7-bromoindole-cas51417-51-7.html
  • 1H-Indole, 7-broMo-3-Methyl- - Safety Data Sheet - ChemicalBook. URL: https://www.chemicalbook.com/sds/86915-22-2_cb82606572.htm
  • 7-Bromo-1-methyl-1H-indole - SAFETY DATA SHEET. URL: https://www.fishersci.com/sds/280752-68-3
  • 4-Bromo-3-methyl-1H-indole - Apollo Scientific. URL: https://www.apolloscientific.co.uk/msds/OR30121_msds.pdf
  • SAFETY DATA SHEET - Fisher Scientific. URL: https://www.fishersci.com/sds/51417-51-7
  • SAFETY DATA SHEET - Thermo Fisher Scientific. URL: https://www.thermofisher.com/sds/603-76-9
  • SAFETY DATA SHEET - Fisher Scientific. URL: https://www.fishersci.ca/sds/280752-68-3
  • UNIT 7: Personal Protective Equipment - CTAHR. URL: https://www.ctahr.hawaii.
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. URL: https://ehs.dartmouth.edu/chemistry/personal-protective-equipment-chemistry

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.